molecular formula C2H4O4S B1196311 Sulfoacetaldehyde CAS No. 32797-12-9

Sulfoacetaldehyde

Cat. No.: B1196311
CAS No.: 32797-12-9
M. Wt: 124.12 g/mol
InChI Key: JTJIXCMSHWPJJE-UHFFFAOYSA-N
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Description

Sulfoacetaldehyde is an organosulfonic acid and an alpha-CH2-containing aldehyde. It is a conjugate acid of a sulfonatoacetaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32797-12-9

Molecular Formula

C2H4O4S

Molecular Weight

124.12 g/mol

IUPAC Name

2-oxoethanesulfonic acid

InChI

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)

InChI Key

JTJIXCMSHWPJJE-UHFFFAOYSA-N

SMILES

C(C=O)S(=O)(=O)O

Canonical SMILES

C(C=O)S(=O)(=O)O

Other CAS No.

32797-12-9

Synonyms

sulfoacetaldehyde

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetaldehyde, also known as 2-oxoethanesulfonic acid, is a reactive aldehyde and an organosulfonate that plays a crucial role as a metabolic intermediate in various biological pathways. Its unique bifunctional nature, possessing both a highly reactive carbonyl group and a strongly acidic sulfonate moiety, dictates its chemical behavior and biological significance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and environmental science who are investigating the role of this compound in biological systems or exploring its potential as a synthetic building block.

Chemical Identity and Physical Properties

This compound is a simple, yet chemically significant, organic molecule. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Oxoethanesulfonic acid[1]
Synonyms This compound, 2-Sulfoacetaldehyde[1]
CAS Number 32797-12-9[1][2]
Molecular Formula C₂H₄O₄S[1][2]
Molecular Weight 124.12 g/mol [1][2]
Canonical SMILES C(C=O)S(=O)(=O)O[1]
InChI Key JTJIXCMSHWPJJE-UHFFFAOYSA-N[1]
Predicted Density 1.603 ± 0.06 g/cm³[2]
Predicted pKa 0.68 ± 0.50[2]

Synthesis of this compound

The chemical synthesis of this compound can be challenging due to the inherent reactivity of the aldehyde functional group. While no detailed, high-yield chemical synthesis protocols are readily available in the literature, its preparation can be approached through several synthetic strategies.

One potential route involves the controlled oxidation of a suitable precursor, such as isethionaldehyde (2-hydroxyethanesulfonic acid aldehyde). Another conceptual approach is the hydrolysis of a protected form of this compound, such as 2,2-diethoxyethanesulfonic acid.

A plausible synthetic pathway, adapted from the synthesis of related amino-sulfonic acids, could involve the reaction of a protected haloacetaldehyde, such as bromoacetaldehyde (B98955) diethyl acetal, with sodium sulfite (B76179) to introduce the sulfonate group, followed by acidic hydrolysis to deprotect the aldehyde.

Illustrative Synthetic Workflow:

G cluster_synthesis Conceptual Chemical Synthesis of this compound Protected_Haloacetaldehyde Protected Haloacetaldehyde (e.g., Bromoacetaldehyde diethyl acetal) Protected_this compound Protected this compound Derivative Protected_Haloacetaldehyde->Protected_this compound Sulfonation Sodium_Sulfite Sodium Sulfite (Na2SO3) Sodium_Sulfite->Protected_this compound This compound This compound Protected_this compound->this compound Deprotection Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->this compound

Caption: Conceptual workflow for the chemical synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonate group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions at the carbonyl group. Common nucleophiles such as alcohols, amines, and thiols are expected to react to form hemiacetals, imines (Schiff bases), and hemithioacetals, respectively. The electron-withdrawing sulfonate group polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to simple aliphatic aldehydes.

Stability

This compound is known to be unstable, particularly at high and low pH values. While quantitative kinetic data on its decomposition are scarce, it has been observed to have a shorter half-life under both acidic and basic conditions. The decomposition of sulfonated compounds can be complex, and in the case of this compound, may involve aldol-type condensation reactions, oxidation to sulfoacetic acid, or desulfonation under harsh conditions. The thermal stability of its salts, such as sodium this compound, is also a consideration, as the thermal decomposition of sodium salts of sulfonic acids can occur at elevated temperatures.

Spectroscopic Properties

Detailed experimental spectroscopic data for pure this compound are not widely published. However, based on the known spectroscopic properties of aldehydes and organosulfonates, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region, typically between δ 9-10 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate group would likely resonate as a multiplet further upfield.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The methylene carbon (CH₂) would be shifted downfield due to the influence of the adjacent sulfonate group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • S=O stretch (sulfonate): Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).

  • O-H stretch (sulfonic acid): A broad absorption in the region of 2500-3300 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Aliphatic aldehydes typically exhibit a weak n → π* absorption band in the UV region around 280-300 nm. The presence of the sulfonate group is not expected to significantly shift this absorption into the visible range.

Biological Significance and Enzymatic Reactions

This compound is a key intermediate in the microbial degradation of taurine (B1682933) and sulfoacetate.[3] Several enzymes have been identified that catalyze reactions involving this compound, and their kinetic parameters have been studied.

Key Enzymes and Reactions
EnzymeEC NumberReactionKm for this compoundReference
This compound dehydrogenase (acylating) 1.2.1.-Sulfoacetyl-CoA + NADPH + H⁺ ⇌ this compound + Coenzyme A + NADP⁺-[3]
This compound dehydrogenase 1.2.1.73This compound + NAD⁺ + H₂O ⇌ Sulfoacetate + NADH + H⁺-[3]
This compound sulfo-lyase 4.4.1.12This compound + H₂O ⇌ Acetate (B1210297) + Sulfite5.0 mM[4]
Isethionate dehydrogenase 1.1.1.-Isethionate + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺-[3]

Signaling Pathway of this compound Metabolism:

G cluster_metabolism Bacterial Metabolism of this compound Taurine Taurine This compound This compound Taurine->this compound Taurine Dehydrogenase Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA Sulfoacetate-CoA Ligase Isethionate Isethionate Isethionate->this compound Isethionate Dehydrogenase Acetate_Sulfite Acetate + Sulfite This compound->Acetate_Sulfite This compound sulfo-lyase Sulfoacetate_product Sulfoacetate This compound->Sulfoacetate_product This compound Dehydrogenase Isethionate_product Isethionate This compound->Isethionate_product Isethionate Dehydrogenase (reverse) Sulfoacetyl_CoA->this compound This compound Dehydrogenase (acylating)

Caption: Metabolic pathways involving this compound as a central intermediate.

Experimental Protocols

Enzymatic Assay for this compound Sulfo-lyase

This protocol is based on the method described for the characterization of this compound sulfo-lyase.[4]

Principle: The enzyme catalyzes the cleavage of this compound to acetate and sulfite. The production of sulfite can be quantified.

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Thiamine (B1217682) pyrophosphate (TPP)

  • This compound solution (substrate)

  • Enzyme preparation (cell extract or purified enzyme)

  • Sulfite detection reagent (e.g., Ellman's reagent or a colorimetric sulfite assay kit)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and TPP.

  • Pre-incubate the enzyme preparation in the reaction mixture to ensure activation.

  • Initiate the reaction by adding the this compound solution.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of sulfite produced using a suitable detection method.

  • Run appropriate controls (e.g., no enzyme, no substrate) to account for background levels.

Workflow for a Generic Enzymatic Assay:

G cluster_assay General Workflow for an Enzymatic Assay Prepare_Mixture Prepare Reaction Mixture (Buffer, Cofactors) Add_Enzyme Add Enzyme Prepare_Mixture->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (this compound) Pre_Incubate->Add_Substrate Incubate Incubate (Controlled Temperature and Time) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure Product Formation Stop_Reaction->Measure_Product

Caption: A generalized workflow for determining enzyme activity with this compound.

Conclusion

This compound is a molecule of significant interest due to its role in microbial metabolism and its potential as a reactive chemical intermediate. Its properties are defined by the interplay between the aldehyde and sulfonate functional groups. This guide has summarized the current knowledge of its chemical properties, highlighting areas where further research is needed, particularly in the development of robust chemical synthesis routes and the acquisition of comprehensive, quantitative data on its stability and spectroscopic characteristics. A deeper understanding of the chemistry of this compound will undoubtedly facilitate future research into its biological functions and synthetic applications.

References

Sulfoacetaldehyde structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfoacetaldehyde

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, systematically named 2-oxoethanesulfonic acid, is an organosulfonic acid and an alpha-CH2-containing aldehyde.[1] It plays a crucial role as an intermediate in the microbial degradation of various organosulfonates.[2][3]

  • Chemical Formula: C₂H₄O₄S[1][4][5][6]

  • IUPAC Name: 2-oxoethanesulfonic acid[1]

  • CAS Number: 32797-12-9[1][4][6]

  • Synonyms: 2-Sulfoacetaldehyde, Ethanesulfonic acid, 2-oxo-[1]

The chemical structure of this compound is depicted below.

Sulfoacetaldehyde_Structure S S O1 O S->O1 O2 O S->O2 OH OH S->OH C1 CH₂ S->C1 C2 CHO C1->C2 p1 p2

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Weight 124.12 g/mol [1][6]
Density 1.603 g/cm³[6]
Refractive Index 1.48[6]
Predicted pKa 0.68 ± 0.50[6]
Monoisotopic Mass 123.98303 Da[5]
Predicted XlogP -1.4[5]

Biological Significance and Metabolic Pathways

This compound is a key metabolic intermediate in the bacterial degradation of C2 sulfonates such as sulfoacetate, isethionate, and taurine (B1682933).[2] In organisms like Cupriavidus necator H16, these pathways converge at the formation of this compound.[2][3] The degradation of sulfoacetate to this compound proceeds via the formation of sulfoacetyl-CoA, a process that requires a significant initial energy input.[2]

The metabolic convergence is illustrated in the following pathway diagram.

Metabolic_Pathway Taurine Taurine TauXY Taurine dehydrogenase Taurine->TauXY Isethionate Isethionate IseJ Isethionate dehydrogenase Isethionate->IseJ Sulfoacetate Sulfoacetate SauT Sulfoacetate-CoA ligase Sulfoacetate->SauT SulfoacetylCoA Sulfoacetyl-CoA SauS This compound dehydrogenase (acylating) SulfoacetylCoA->SauS This compound This compound Xsc This compound acetyltransferase This compound->Xsc AcetylPhosphate Acetyl phosphate (B84403) Sulfite (B76179) Sulfite TauXY->this compound IseJ->this compound SauT->SulfoacetylCoA SauS->this compound Xsc->AcetylPhosphate Xsc->Sulfite

Figure 2: Convergence of C2 sulfonate degradation pathways at this compound.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Enzyme Assay for this compound Dehydrogenase (Acylating) (SauS)

This protocol describes the spectrophotometric assay for the activity of SauS, which catalyzes the reverse reaction of this compound-dependent reduction of NADP⁺.[2][3]

Workflow:

Assay_Workflow Prep Prepare Reaction Mixture (Tris/HCl, MgCl₂, NADP⁺, This compound, CoA) AddEnzyme Add Purified SauS Protein Prep->AddEnzyme Incubate Incubate and Monitor (Spectrophotometer at 365 nm) AddEnzyme->Incubate Analyze Analyze Rate of NADP⁺ Reduction Incubate->Analyze

Figure 3: Workflow for the SauS enzyme assay.

Reaction Mixture (final volume of 1 ml):

  • Buffer: 50 µmol of Tris/HCl, pH 9.0, containing 5 mM MgCl₂

  • Cofactor: 1 µmol of NADP⁺

  • Substrate 1: 3 µmol of this compound

  • Substrate 2: 0.5 µmol of CoA

  • Enzyme: 1–100 µg of protein (purified SauS)

Procedure:

  • Combine the buffer, NADP⁺, this compound, and CoA in a cuvette.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the reduction of NADP⁺ by measuring the increase in absorbance at 365 nm using a spectrophotometer.

  • The reaction should be linear for at least 1 minute.[2]

Quantitative Enzymatic Determination of this compound

This method allows for the quantification of this compound and its bisulfite addition complex in biological samples.[7]

Principle:

The assay utilizes the NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris. The enzyme catalyzes the oxidation of this compound to sulfoacetate, with the concomitant reduction of NAD⁺ to NADH. The amount of NADH produced, measured spectrophotometrically at 340 nm, is stoichiometric with the initial amount of this compound.

Experimental Details:

While the specific reaction mixture is not detailed in the provided sources, a typical assay would involve:

  • A suitable buffer system (e.g., Tris-HCl or phosphate buffer).

  • A known concentration of NAD⁺.

  • The sample containing an unknown quantity of this compound.

  • A calibrated amount of this compound dehydrogenase.

  • The reaction progress is monitored by the increase in absorbance at 340 nm due to NADH formation.

This method was successfully used to demonstrate the stoichiometric release of this compound from taurine by Acinetobacter calcoaceticus SW1.[7]

Purification and Assay of this compound Sulfo-lyase (Xsc)

This enzyme, dependent on thiamine (B1217682) pyrophosphate (TPP), catalyzes the decomposition of this compound into sulfite and acetate (B1210297).[8]

Enzyme Activity Assay:

  • Principle: The assay measures the formation of a bisulfite adduct with benzaldehyde.

  • Requirements: The enzyme requires TPP and Mg²⁺ for activity. A preincubation step with these cofactors is necessary for maximum activity.

  • Inhibitors: The reaction is inhibited by ρ-chloromercuribenzoate, EDTA, and one of its products, sulfite.[8]

Purification:

The enzyme was purified 14-fold from extracts of bacteria grown on taurine, achieving apparent homogeneity. The molecular weight was estimated to be 85,000 by gel filtration.[8]

References

The Central Role of Sulfoacetaldehyde in Marine Bacterial Sulfur Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde, a key metabolic intermediate, occupies a pivotal position in the intricate web of organosulfur compound degradation by marine bacteria. Its transient nature belies its significance as a central hub in the catabolism of several abundant marine sulfonates, including taurine (B1682933), isethionate, and sulfoacetate. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine bacteria, detailing the metabolic pathways it participates in, the enzymes responsible for its transformation, and the experimental protocols for its detection and quantification. A particular focus is placed on members of the ecologically significant Roseobacter clade, which are prominent players in marine sulfur cycling.

Data Presentation: Quantitative Insights into this compound Metabolism

While direct measurements of intracellular this compound concentrations in marine bacteria are scarce in published literature due to its reactive nature and rapid turnover, quantitative data on the activity of enzymes involved in its metabolism provide valuable insights into the metabolic flux through this intermediate. The following tables summarize key quantitative data related to this compound metabolism from cited studies.

Table 1: Stoichiometric Release of this compound during Taurine Degradation

Bacterial StrainSubstrateProductMolar Ratio (Product/Substrate)Reference
Acinetobacter calcoaceticus SW1TaurineThis compoundStoichiometric (approx. 1:1)[1][2]

Table 2: Kinetic Properties of this compound Dehydrogenase (acylating) (SauS) from Cupriavidus necator H16 *

SubstrateApparent Km (µM)
This compound330
NADP⁺64
CoA102
Note: While C. necator H16 is a soil bacterium, this data provides valuable kinetic parameters for a key enzyme in this compound metabolism that has homologs in marine bacteria.[3]

Metabolic Pathways Involving this compound

This compound serves as a critical junction in the degradation pathways of several C2 and C3 sulfonates. Marine bacteria have evolved sophisticated enzymatic machinery to channel these compounds through this compound, ultimately liberating sulfite (B76179) which can be assimilated or used as an electron acceptor.

Taurine Degradation

Taurine (2-aminoethanesulfonate) is an abundant osmolyte in marine environments.[4] Its degradation to this compound can proceed via two primary routes:

  • Taurine Dehydrogenase (Tdh): This enzyme catalyzes the oxidative deamination of taurine to this compound.

  • Taurine:Pyruvate Aminotransferase (Tpa): This enzyme transfers the amino group from taurine to pyruvate, yielding this compound and alanine.

Isethionate Degradation

Isethionate (2-hydroxyethanesulfonate) can be oxidized by isethionate dehydrogenase to produce this compound.

Sulfoacetate Degradation

Sulfoacetate is activated to sulfoacetyl-CoA, which is then reduced to this compound by a this compound dehydrogenase.[3]

Fate of this compound

Once formed, this compound is primarily catabolized by This compound acetyltransferase (Xsc) . This key enzyme catalyzes the phosphorolytic cleavage of this compound into acetyl phosphate (B84403) and sulfite.[5][6] The acetyl phosphate can then enter central carbon metabolism, while the sulfite can be oxidized to sulfate (B86663) or assimilated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for the analysis of this compound.

Metabolic Pathways

Sulfoacetaldehyde_Metabolism Taurine Taurine This compound This compound Taurine->this compound Taurine Dehydrogenase (Tdh) / Taurine:Pyruvate Aminotransferase (Tpa) Isethionate Isethionate Isethionate->this compound Isethionate Dehydrogenase Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA AMP-forming sulfoacetate—CoA ligase Acetyl_P Acetyl Phosphate This compound->Acetyl_P This compound Acetyltransferase (Xsc) Sulfite Sulfite This compound->Sulfite This compound Acetyltransferase (Xsc) Sulfoacetyl_CoA->this compound This compound Dehydrogenase (acylating) Alanine Alanine Pyruvate Pyruvate Pyruvate->Alanine Tpa

Metabolic pathways converging on this compound.
Experimental Workflows

Experimental_Workflows cluster_enzymatic Enzymatic Quantification cluster_ms Mass Spectrometry Detection e1 Bacterial Culture Supernatant/Lysate e2 Incubate with this compound Dehydrogenase & NAD+ e1->e2 e3 Spectrophotometric Measurement of NADH Production (340 nm) e2->e3 m1 Bacterial Culture Supernatant/Lysate m2 Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) m1->m2 m3 Formation of this compound-DNPH Hydrazone m2->m3 m4 MALDI-TOF-MS or LC-MS Analysis m3->m4

References

The Discovery of Sulfoacetaldehyde: A Linchpin in Microbial Taurine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde, a reactive sulfur-containing aldehyde, has emerged as a critical intermediate in the microbial metabolism of taurine (B1682933), one of the most abundant organosulfonates in the biosphere. Its discovery and characterization have unveiled diverse metabolic strategies employed by bacteria to utilize taurine as a source of carbon, nitrogen, and sulfur. This technical guide provides a comprehensive overview of the discovery of this compound in these pathways, detailing the key enzymes, their quantitative characteristics, and the experimental protocols used for their study. This information is crucial for researchers in microbiology, enzymology, and drug development, as targeting these unique metabolic pathways could offer novel therapeutic strategies.

The Central Role of this compound in Taurine Degradation

The journey of taurine degradation in many bacteria begins with its conversion to this compound. This initial step is primarily catalyzed by aminotransferases that shuttle the amino group from taurine to an acceptor molecule. Once formed, this compound stands at a metabolic crossroads, subject to two principal fates: desulfonation or reduction.

  • Desulfonation Pathway: In this route, the carbon-sulfur bond of this compound is cleaved to release sulfite, a critical step for sulfur assimilation. The carbon backbone is then channeled into central metabolism, typically as acetyl-phosphate.

  • Reduction Pathway: Alternatively, this compound can be reduced to isethionate (2-hydroxyethanesulfonate). In some organisms, isethionate is a terminal waste product, effectively a detoxification mechanism for the reactive aldehyde. In others, isethionate can be further metabolized.

The discovery of these pathways and the enzymes that govern them has been pivotal in understanding the biogeochemical cycling of sulfur and the adaptation of gut microbiota to the host environment.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is dictated by a suite of specialized enzymes. The discovery and characterization of these proteins have been central to elucidating the pathways of taurine degradation.

Taurine Aminotransferases: The Gateway to this compound

The initial and often rate-limiting step in many taurine degradation pathways is the transamination of taurine to produce this compound.

  • Taurine:pyruvate aminotransferase (Tpa): This enzyme catalyzes the transfer of the amino group from taurine to pyruvate, yielding L-alanine and this compound.[1] It has been characterized in the anaerobic bacterium Bilophila wadsworthia.[2][3]

  • Taurine:2-oxoglutarate aminotransferase (Toa): This aminotransferase utilizes 2-oxoglutarate as the amino group acceptor, producing glutamate (B1630785) and this compound.[2][4][5] This enzyme is found in various bacteria, including Klebsiella oxytoca and Chromohalobacter salexigens.[2][5]

This compound Acetyltransferase (Xsc): The Desulfonating Engine

A key enzyme in the desulfonation pathway is this compound acetyltransferase (Xsc), which catalyzes the phosphorolytic cleavage of this compound.

This enzyme was first purified and characterized from Alcaligenes defragrans (now Castellaniella defragrans).[6][7][8] It requires phosphate (B84403), thiamine (B1217682) diphosphate (B83284) (TPP), and Mg²⁺ for its activity.[6][7] The reaction yields acetyl phosphate and sulfite.[6][7]

This compound Reductases: Detoxification and Beyond

The reduction of the reactive this compound to the more stable isethionate is a crucial detoxification step in many bacteria. Several non-homologous this compound reductases have been identified.

  • IsfD (NADPH-dependent): This reductase, a member of the short-chain dehydrogenase/reductase (SDR) family, utilizes NADPH to reduce this compound to isethionate.[9][10][11] It has been studied in Klebsiella oxytoca.[9][10][11]

  • SarD and TauF (NADH/NADPH-dependent): These reductases belong to the metal-dependent alcohol dehydrogenase superfamily and are found in human gut bacteria like Bilophila wadsworthia and Bifidobacterium kashiwanohense, respectively.[4][12]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism, providing a basis for comparative analysis and modeling of these pathways.

Table 1: Kinetic Parameters of Taurine Aminotransferases

EnzymeOrganismSubstrateKm (mM)Vmax (nmol·s⁻¹) or kcat (s⁻¹)Reference(s)
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthiaTaurine7.11.20[2][3][6][7]
Pyruvate0.820.17[2][3][6][7]

Table 2: Kinetic Parameters of this compound Acetyltransferase

EnzymeOrganismSubstrateKm (mM)Reference(s)
This compound acetyltransferase (Xsc)Castellaniella defragransThis compound2.1[13]
Phosphate6.4[13]
Thiamine pyrophosphate0.0022[13]

Table 3: Kinetic Parameters of this compound Reductases

EnzymeOrganismReactionSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
IsfDKlebsiella oxytocaReductionThis compound0.0250.14000[9]
NADPH0.022--[9]
OxidationIsethionate50.80.152.9[9]
NADP⁺0.0116--[9]
BkTauFBifidobacterium kashiwanohenseReductionThis compound0.5022.834.61 x 10⁴[12]
NADH0.0618.673.01 x 10⁵[12]
NADPH0.7318.992.62 x 10⁴[12]
OxidationIsethionate4.440.972.18 x 10²[12]
NAD⁺0.081.301.58 x 10⁴[12]
NADP⁺0.770.801.03 x 10³[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound metabolism.

Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans**

The following table outlines the purification scheme for Xsc, which resulted in an 11-fold purification and a yield of 31%.[1][8][14]

Table 4: Purification of this compound Acetyltransferase (Xsc)

Purification StepTotal Protein (mg)Total Activity (µkat)Specific Activity (µkat/mg)Yield (%)Fold Purification
Crude Extract2101.70.00811001
Q-Sepharose380.910.024543
Phenyl-Sepharose6.90.530.077319.5
Superdex 2006.00.530.0883111

Protocol Details:

  • Cell Lysis: Cells are resuspended in buffer and disrupted by passage through a French pressure cell.[1]

  • Anion Exchange Chromatography: The crude extract is applied to a Q-Sepharose column and eluted with a salt gradient.[1]

  • Hydrophobic Interaction Chromatography: The active fractions are pooled and applied to a Phenyl-Sepharose column, followed by elution.[1]

  • Gel Filtration Chromatography: The final purification step is performed using a Superdex 200 gel filtration column.[1]

Spectrophotometric Assay for this compound Reductase Activity

This assay measures the activity of this compound reductase by monitoring the change in absorbance of NADH or NADPH at 340 nm.

Principle: The oxidation of NADH to NAD⁺ or NADPH to NADP⁺ during the reduction of this compound to isethionate, or the reverse reaction, leads to a decrease or increase in absorbance at 340 nm, respectively.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.5 for reduction; 50 mM CAPSO, pH 10.0 for oxidation)[2]

  • This compound solution

  • Isethionate solution

  • NADH or NADPH solution

  • NAD⁺ or NADP⁺ solution

  • Purified this compound reductase enzyme

Procedure for this compound Reduction:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NADH or NADPH (e.g., 0.5 mM), and varying concentrations of this compound (e.g., 0-2.3 mM).[2]

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • To determine Michaelis-Menten parameters, repeat the assay with a fixed, saturating concentration of this compound and varying concentrations of the nucleotide cofactor.[2]

LC-MS Detection of this compound

This method allows for the sensitive detection and quantification of this compound in biological samples after derivatization.

Principle: this compound, being a volatile aldehyde, is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. This derivative is then separated by liquid chromatography and detected by mass spectrometry.[2][15][16]

Reagents:

Procedure:

  • Derivatization: Mix the sample containing this compound with the DNPH solution and incubate to allow for the formation of the this compound-DNPH derivative.[2][15]

  • LC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Elute the components using a gradient of acetonitrile and water containing formic acid.[15]

  • MS Detection: Analyze the eluent using a mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the this compound-DNPH derivative.[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

metabolic_pathway Taurine Taurine This compound This compound Taurine->this compound Taurine Aminotransferase (Tpa, Toa) Isethionate Isethionate This compound->Isethionate this compound Reductase (IsfD, SarD, TauF) Acetyl_P Acetyl-Phosphate This compound->Acetyl_P this compound Acetyltransferase (Xsc) Sulfite Sulfite

Core metabolic pathways of taurine degradation via this compound.

experimental_workflow cluster_purification Enzyme Purification (Xsc) cluster_quantification Metabolite Quantification (this compound) cluster_activity_assay Enzyme Activity Assay (this compound Reductase) Cell_Culture Bacterial Cell Culture (e.g., A. defragrans) Cell_Lysis Cell Lysis (French Press) Cell_Culture->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Crude_Extract Crude Extract Centrifugation1->Crude_Extract Ion_Exchange Anion Exchange (Q-Sepharose) Crude_Extract->Ion_Exchange HIC Hydrophobic Interaction (Phenyl-Sepharose) Ion_Exchange->HIC Gel_Filtration Gel Filtration (Superdex 200) HIC->Gel_Filtration Pure_Enzyme Purified Enzyme Gel_Filtration->Pure_Enzyme Sample Biological Sample Derivatization Derivatization (DNPH) Sample->Derivatization LC_MS LC-MS Analysis Derivatization->LC_MS Quantification Quantification LC_MS->Quantification Reaction_Mix Prepare Reaction Mix (Buffer, Substrates, Cofactors) Add_Enzyme Add Purified Enzyme Reaction_Mix->Add_Enzyme Spectrophotometry Monitor Absorbance (340 nm) Add_Enzyme->Spectrophotometry Kinetic_Analysis Kinetic Parameter Calculation Spectrophotometry->Kinetic_Analysis

Experimental workflows for studying this compound metabolism.

Conclusion

The discovery of this compound as a key intermediate has fundamentally shaped our understanding of microbial taurine metabolism. The characterization of the enzymes that produce and consume this reactive aldehyde has revealed a fascinating diversity of biochemical strategies for nutrient acquisition and detoxification. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further explore these pathways. A deeper understanding of this compound metabolism not only enhances our knowledge of microbial physiology and biogeochemistry but also opens avenues for the development of novel therapeutics targeting the unique metabolic capabilities of microorganisms, including those within the human gut microbiome. The continued investigation into these pathways promises to yield further insights into the intricate interplay between microbes and their environments.

References

Sulfoacetaldehyde: A Linchpin in Bacterial Taurine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (B1682933), a β-amino sulfonic acid, is one of the most abundant organic solutes in animal tissues and plays a crucial role in various physiological processes. In the microbial world, this ubiquitous compound serves as a valuable source of carbon, nitrogen, and sulfur. The degradation of taurine by diverse bacterial species converges on a key intermediate: sulfoacetaldehyde. The metabolic fate of this compound varies among different microorganisms, highlighting a fascinating diversity of enzymatic strategies for the catabolism of this central metabolite. This technical guide provides a comprehensive overview of the enzymatic pathways involved in taurine degradation with a focus on the generation and subsequent conversion of this compound. It includes quantitative data on key enzymes, detailed experimental protocols, and visual representations of the metabolic pathways.

Taurine Degradation Pathways Converging on this compound

The initial step in many bacterial taurine degradation pathways is the conversion of taurine to this compound. This is primarily achieved through two distinct enzymatic reactions:

  • Oxidative Deamination: In some bacteria, taurine is oxidized to this compound with the concomitant release of ammonia. This reaction is catalyzed by taurine dehydrogenase (TauXY) , a membrane-associated enzyme that couples the oxidation of taurine to the reduction of an electron acceptor, such as cytochrome c.

  • Transamination: A more widespread strategy involves the transfer of the amino group from taurine to an α-keto acid acceptor, most commonly pyruvate (B1213749) or α-ketoglutarate. This reaction is catalyzed by a taurine aminotransferase .

    • Taurine:pyruvate aminotransferase (Tpa) transfers the amino group from taurine to pyruvate, yielding this compound and L-alanine.

    • Taurine-α-ketoglutarate aminotransferase (Tua) utilizes α-ketoglutarate as the amino acceptor, producing this compound and glutamate.

In some microorganisms, such as Escherichia coli, taurine can be desulfonated by taurine dioxygenase (TauD) to yield aminoacetaldehyde and sulfite, representing an alternative pathway that bypasses this compound as a direct intermediate from taurine deamination.

The Metabolic Fates of this compound

Once formed, this compound stands at a metabolic crossroads and can be channeled into several distinct pathways depending on the bacterial species and the metabolic context:

  • Desulfonation to Acetyl-Phosphate: In organisms like Cupriavidus necator and Alcaligenes defragrans, this compound is cleaved by This compound acetyltransferase (Xsc or SauE) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the phosphorolytic cleavage of this compound to yield acetyl-phosphate and sulfite. The acetyl-phosphate can then be converted to acetyl-CoA by phosphate (B84403) acetyltransferase (Pta), feeding into central carbon metabolism.[1][2]

  • Reduction to Isethionate: In some bacteria, this compound is reduced to isethionate (2-hydroxyethanesulfonate) by This compound reductase (SauD or IsfD) . This reaction is typically dependent on NADH or NADPH as the reducing equivalent. Isethionate can then be further metabolized or excreted.

  • Oxidation to Sulfoacetate: this compound can be oxidized to sulfoacetate by This compound dehydrogenase (SafD) . This NAD(P)+-dependent reaction is another route for processing this key intermediate.

The following diagrams illustrate these key pathways in different bacterial species.

Taurine Degradation in Cupriavidus necator H16

Taurine_Degradation_Cupriavidus_necator Taurine Taurine This compound This compound Taurine->this compound TauXY (Taurine Dehydrogenase) Acetyl_P Acetyl-Phosphate This compound->Acetyl_P Xsc (SauE) (this compound Acetyltransferase) Sulfite Sulfite This compound->Sulfite Xsc (SauE) Acetyl_CoA Acetyl-CoA Acetyl_P->Acetyl_CoA Pta (Phosphate Acetyltransferase)

Taurine degradation pathway in Cupriavidus necator H16.
Taurine Degradation in Bilophila wadsworthia

Taurine_Degradation_Bilophila_wadsworthia cluster_tpa Taurine Taurine Pyruvate Pyruvate This compound This compound Taurine->this compound Tpa (Taurine:pyruvate Aminotransferase) Alanine (B10760859) L-Alanine Pyruvate->Alanine Isethionate Isethionate This compound->Isethionate SarD (this compound Reductase) Sulfite Sulfite Isethionate->Sulfite IslAB (Isethionate Sulfite-Lyase) Acetaldehyde Acetaldehyde Isethionate->Acetaldehyde IslAB H2S H₂S Sulfite->H2S Dissimilatory Sulfite Reductase

Taurine degradation pathway in Bilophila wadsworthia.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes involved in the metabolism of this compound and its precursors.

EnzymeOrganismSubstrateKmVmax / kcatReference
Taurine:pyruvate Aminotransferase (Tpa)Bilophila wadsworthiaTaurine7.1 mM1.20 nmol/s[1][3]
Pyruvate0.82 mM0.17 nmol/s[1][3]
N-acetyltaurine amidohydrolase (NaaS)Cupriavidus necator H16N-acetyltaurine9.4 mM-[1]

Note: Further quantitative data for other key enzymes such as this compound Acetyltransferase (Xsc) were not explicitly found in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the taurine degradation pathway.

Protocol 1: Purification of Taurine:pyruvate Aminotransferase (Tpa) from Bilophila wadsworthia

This protocol is based on the method described by Laue and Cook (2000).[4]

1. Cell Growth and Harvest:

  • Grow Bilophila wadsworthia RZATAU (DSM 11045) in an anoxic mineral-salts medium supplemented with 12 mM taurine and 80 mM formate.

  • Harvest cells in the late exponential phase by centrifugation.

  • Store the cell paste at -20°C until use.

2. Preparation of Cell-Free Extract:

  • Resuspend the thawed cell paste in 50 mM Tris-HCl buffer (pH 7.8) containing 2 mM dithiothreitol (B142953) and 10 µM pyridoxal (B1214274) 5'-phosphate.

  • Disrupt the cells by French press (or sonication).

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

  • The resulting supernatant is the crude cell-free extract.

3. Chromatographic Purification:

  • Step 1: Anion Exchange Chromatography (DEAE-Sepharose)

    • Load the crude extract onto a DEAE-Sepharose column pre-equilibrated with the Tris-HCl buffer.

    • Wash the column with the same buffer.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay for Tpa activity.

  • Step 2: Hydrophobic Interaction Chromatography (Phenyl-Sepharose)

    • Pool the active fractions from the DEAE-Sepharose column and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Tris-HCl buffer containing 1 M ammonium sulfate.

    • Elute the proteins with a decreasing linear gradient of ammonium sulfate (1-0 M).

    • Collect fractions and assay for Tpa activity.

  • Step 3: Gel Filtration Chromatography (Superdex 200)

    • Concentrate the active fractions from the Phenyl-Sepharose column.

    • Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with Tris-HCl buffer containing 150 mM NaCl.

    • Elute with the same buffer.

    • Collect fractions and assay for Tpa activity.

4. Purity Assessment:

  • Analyze the purified fractions by SDS-PAGE to assess purity. The Tpa from B. wadsworthia has an apparent molecular mass of 51 kDa.[3]

Protocol 2: Assay for Taurine:pyruvate Aminotransferase (Tpa) Activity

This assay measures the formation of alanine from taurine and pyruvate.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 10 mM Taurine

    • 5 mM Pyruvate

    • 10 µM Pyridoxal 5'-phosphate

    • Enzyme sample (purified Tpa or cell-free extract)

2. Assay Procedure:

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid or by heat inactivation).

  • Remove the precipitated protein by centrifugation.

3. Quantification of Alanine:

  • Quantify the amount of L-alanine produced using a suitable method, such as:

    • HPLC with pre-column derivatization: Derivatize the amino acids in the supernatant with a fluorescent reagent (e.g., o-phthaldialdehyde, OPA) and separate and quantify by reverse-phase HPLC with fluorescence detection.

    • Enzymatic assay: Use a coupled enzyme assay with alanine dehydrogenase, monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

4. Calculation of Activity:

  • Calculate the rate of alanine formation from a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of alanine per minute under the specified conditions.

Protocol 3: Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans

This protocol is based on the method described by Ruff et al. (2003).[5][6]

1. Cell Growth and Harvest:

  • Grow Alcaligenes defragrans NKNTAU with taurine as the carbon and nitrogen source and nitrate (B79036) as the electron acceptor.

  • Harvest cells and prepare a cell-free extract as described in Protocol 1.

2. Chromatographic Purification:

  • Step 1: Anion Exchange Chromatography (Q-Sepharose)

    • Load the crude extract onto a Q-Sepharose column.

    • Elute with a salt gradient to separate proteins based on charge.

  • Step 2: Hydrophobic Interaction Chromatography

    • Subject the active fractions to hydrophobic interaction chromatography.

  • Step 3: Gel Filtration Chromatography

    • Perform a final polishing step using gel filtration chromatography to obtain a highly purified enzyme.

3. Purity Assessment:

  • Assess the purity of the final enzyme preparation by SDS-PAGE. The subunit molecular mass of Xsc from A. defragrans is approximately 63-65 kDa.[6]

Protocol 4: Assay for this compound Acetyltransferase (Xsc) Activity

This assay measures the formation of acetyl phosphate from this compound and phosphate.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM this compound

    • 1 mM Thiamine pyrophosphate (TPP)

    • 5 mM MgCl₂

    • Enzyme sample

2. Assay Procedure:

  • Incubate the reaction at 30°C.

  • Stop the reaction at different time points.

3. Quantification of Acetyl Phosphate:

  • Quantify the acetyl phosphate formed using one of the following methods:

    • Coupled enzyme assay: In the presence of added CoA and phosphate acetyltransferase (Pta), the acetyl phosphate formed is converted to acetyl-CoA. The formation of acetyl-CoA can be monitored by coupling it to the reaction catalyzed by citrate (B86180) synthase and measuring the decrease in oxaloacetate concentration or the formation of citrate.

    • Hydroxylamine (B1172632) assay: Acetyl phosphate reacts with hydroxylamine at alkaline pH to form acetyl-hydroxamate, which forms a colored complex with ferric ions in an acidic solution that can be measured spectrophotometrically.

Conclusion

This compound is a pivotal intermediate in the bacterial degradation of taurine, connecting the initial deamination or transamination of taurine to various downstream metabolic fates. The diversity of enzymes that act on this compound, including acetyltransferases, reductases, and dehydrogenases, underscores the metabolic versatility of microorganisms in utilizing organosulfonates. The data and protocols presented in this guide offer a valuable resource for researchers investigating sulfur metabolism, enzyme mechanisms, and the intricate biochemical pathways that govern the biogeochemical sulfur cycle. Further research into the kinetics and regulation of these enzymes will undoubtedly provide deeper insights into the microbial strategies for nutrient acquisition and energy conservation.

References

Sulfoacetaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organosulfonic acid, is a key intermediate in the microbial metabolism of various sulfonated compounds. Its position at the convergence of several degradative pathways, including those for taurine (B1682933), isethionate, and sulfoacetate, makes it a molecule of significant interest in microbiology and biochemistry.[1][2] Understanding the enzymatic reactions and metabolic routes involving this compound is crucial for research in areas such as microbial ecology, bioremediation, and potentially as a target for antimicrobial drug development. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 32797-12-9[3]
Molecular Formula C₂H₄O₄S[4]
Molecular Weight 124.12 g/mol [4]
Synonyms 2-Oxoethanesulfonic acid, 2-Sulfoacetaldehyde[4][5]

Metabolic Pathways Involving this compound

This compound is a central hub in the bacterial degradation of several important organosulfonates. It is a product of the initial breakdown of compounds like taurine, isethionate, and sulfoacetate. Once formed, this compound is further metabolized through various enzymatic steps.

Central Role in Sulfonate Degradation

In many bacteria, the metabolic pathways for taurine, isethionate, and sulfoacetate converge at the formation of this compound.[2][4] This convergence highlights the importance of the enzymes that produce and consume this aldehyde. The subsequent fate of this compound can vary between different microorganisms.

Sulfoacetaldehyde_Convergence Taurine Taurine This compound This compound Taurine->this compound Taurine Dehydrogenase Isethionate Isethionate Isethionate->this compound Isethionate Dehydrogenase Sulfoacetate Sulfoacetate Sulfoacetate->this compound Sulfoacetate Degradation Pathway Metabolic_Products Further Metabolic Products (e.g., Acetyl-CoA, Sulfite) This compound->Metabolic_Products Various Enzymes

Convergence of sulfonate degradation pathways at this compound.
Degradation of Sulfoacetate via this compound in Cupriavidus necator H16

A well-characterized pathway for sulfoacetate degradation exists in the bacterium Cupriavidus necator H16. This pathway involves the conversion of sulfoacetate to sulfoacetyl-CoA, which is then reduced to this compound.[4]

Sulfoacetate_Degradation_Workflow cluster_cell Bacterial Cell Sulfoacetate_ext Sulfoacetate (extracellular) Sulfoacetate_int Sulfoacetate (intracellular) Sulfoacetate_ext->Sulfoacetate_int SauU Transporter Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate_int->Sulfoacetyl_CoA SauT (Sulfoacetate-CoA ligase) This compound This compound Sulfoacetyl_CoA->this compound SauS (this compound dehydrogenase) Xsc This compound acetyltransferase (Xsc) This compound->Xsc Acetyl_phosphate Acetyl-phosphate Xsc->Acetyl_phosphate Sulfite (B76179) Sulfite Xsc->Sulfite

Sulfoacetate degradation pathway in Cupriavidus necator H16.

Experimental Protocols

Enzymatic Assay for this compound Sulfo-lyase

This discontinuous assay measures the activity of this compound sulfo-lyase by quantifying the formation of sulfite or acetate (B1210297).[1]

  • Reaction Mixture:

    • 0.1 M Potassium phosphate (B84403) buffer, pH 7.5

    • 5 mM MgCl₂

    • 2 mM this compound bisulfite adduct

    • Crude extract or purified enzyme (0.2–0.8 mg of protein)

  • Procedure:

    • Incubate the reaction mixture at 45°C.

    • At various time points, take aliquots (e.g., 50 µL) of the reaction mixture.

    • To measure sulfite formation, stop the reaction by adding the aliquot to a solution for sulfite determination.

    • To measure acetate formation, stop the reaction by acidification with 10 M formic acid.

    • The reaction should be linear for at least 2 minutes.

    • Run negative controls with boiled enzyme to correct for any non-enzymatic sulfite production.

    • Quantify enzyme activity in terms of acetate or sulfite formation.

Spectrophotometric Assay for this compound Dehydrogenase (Acylating)

This assay measures the activity of this compound dehydrogenase (acylating) by monitoring the this compound-dependent reduction of NADP⁺ at 365 nm.[2][6]

  • Reaction Mixture (final volume of 1 mL):

    • 50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)

    • 1 µmol NADP⁺

    • 3 µmol this compound

    • 0.5 µmol CoA

    • 1–100 µg of protein (enzyme)

  • Procedure:

    • Combine the reagents in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.

    • The reaction should be linear for at least 1 minute.

Quantitative Determination of this compound

A quantitative enzymatic determination of this compound can be performed using NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris.[5] The principle of this assay is the stoichiometric conversion of this compound to sulfoacetate with the concomitant reduction of NAD⁺ to NADH, which can be quantified spectrophotometrically.

Safety and Handling

Role in Research and Drug Development

The study of this compound and its related metabolic pathways is primarily concentrated in the field of microbial metabolism. The enzymes involved in these pathways could represent novel targets for the development of antimicrobial agents, particularly against bacteria that rely on sulfonates for survival in specific environments.

While sulfur-containing compounds are prevalent in drug design and discovery, the direct application of this compound in pharmaceuticals has not been established.[8][9][10][11][12] The reactivity of the aldehyde group and the charged nature of the sulfonate group may present challenges for drug development. However, understanding the interactions of this compound with its target enzymes could provide valuable insights for the design of inhibitors. Further research is needed to explore the potential of this compound-related pathways as therapeutic targets. There is currently limited information on the role of this compound in mammalian cells.

References

The Microbial Metabolism of Sulfoacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetaldehyde, a key intermediate in the microbial metabolism of abundant organosulfonates like taurine (B1682933), isethionate, and sulfoacetate, sits (B43327) at a crucial metabolic crossroads. Its processing by a diverse array of microbial enzymes dictates the fate of carbon and sulfur from these compounds, influencing microbial growth, community dynamics, and host-microbe interactions, particularly in the human gut. This technical guide provides an in-depth review of the microbial pathways converging on and diverging from this compound, with a focus on the enzymatic machinery, quantitative biochemical data, and detailed experimental protocols relevant to the field. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit these metabolic pathways.

Introduction

The sulfur cycle is a critical biogeochemical process, and microorganisms play a central role in the transformation of sulfur-containing compounds. Organosulfonates, a diverse class of organic molecules containing a carbon-sulfur bond, are abundant in various environments. Taurine (2-aminoethanesulfonate), for instance, is one of the most abundant free amino acids in mammals and is readily available to the gut microbiota.[1] The microbial degradation of these sulfonates is essential for sulfur and carbon recycling.

This compound emerges as a common intermediate in the catabolism of several C2-sulfonates, including taurine, isethionate, and sulfoacetate.[2][3] The metabolic fate of this compound is a key determinant of the physiological outcome for the microorganism, which can range from the assimilation of carbon, nitrogen, and sulfur to the production of energy and the release of various metabolic end-products, some with significant biological activities such as hydrogen sulfide (B99878) (H₂S).[4][5] Understanding the enzymes and pathways involved in this compound metabolism is therefore crucial for deciphering microbial strategies for nutrient acquisition and energy conservation. This guide will delve into the core aspects of this compound metabolism in the microbial world.

Metabolic Pathways Involving this compound

Microbial degradation pathways of taurine, isethionate, and sulfoacetate converge at the formation of this compound. From this central point, the metabolic routes diverge depending on the microorganism and the prevailing environmental conditions.

Formation of this compound

The initial step in many bacterial taurine degradation pathways is the removal of the amino group to yield this compound. This is primarily achieved through two distinct enzymatic reactions:

  • Taurine:pyruvate (B1213749) aminotransferase (Tpa): This enzyme catalyzes the transamination of taurine with pyruvate as the amino group acceptor, producing L-alanine and this compound.[6][7][8] This is a key initial step in the anaerobic degradation of taurine by gut microbes like Bilophila wadsworthia.[6]

  • Taurine dehydrogenase (Tdh): This membrane-bound enzyme, often coupled to the electron transport chain, oxidatively deaminates taurine to this compound.[9]

Isethionate (2-hydroxyethanesulfonate) can be oxidized to this compound by isethionate dehydrogenase (IseJ) , a membrane-bound, cytochrome c-coupled enzyme.[2]

In organisms like Cupriavidus necator H16, sulfoacetate is first activated to sulfoacetyl-CoA by a sulfoacetate-CoA ligase (SauT) .[10][11] Subsequently, This compound dehydrogenase (acylating) (SauS) reduces sulfoacetyl-CoA to this compound.[10][11]

Fates of this compound

Once formed, this compound can be channeled into two primary downstream pathways:

This compound can be reduced to isethionate by This compound reductase . Several distinct classes of this enzyme have been identified in different bacteria:

  • IsfD: A member of the short-chain dehydrogenase/reductase (SDR) family, this NADPH-dependent enzyme is involved in taurine nitrogen assimilation in some environmental bacteria.[12][13]

  • SarD: A metal-dependent alcohol dehydrogenase found in the gut bacterium Bilophila wadsworthia.[12]

  • TauF: Another metal-dependent alcohol dehydrogenase identified in the human gut bacterium Bifidobacterium kashiwanohense.[12][14]

In some bacteria, the produced isethionate is simply excreted as a metabolic byproduct.[12] In others, like Bilophila wadsworthia, isethionate is further metabolized.[5]

This key enzyme, also known as this compound sulfo-lyase, catalyzes the phosphate-dependent cleavage of this compound into acetyl phosphate (B84403) and sulfite (B76179) .[15][16][17] This reaction requires thiamin diphosphate (B83284) (ThDP) and Mg²⁺ as cofactors.[15][16] The products of this reaction can then be integrated into central metabolism:

  • Acetyl phosphate can be converted to acetyl-CoA by phosphate acetyltransferase (Pta), feeding into the Krebs cycle, or used to generate ATP via substrate-level phosphorylation by acetate (B1210297) kinase.[9]

  • Sulfite can be oxidized to sulfate (B86663) by sulfite dehydrogenase, or in anaerobic sulfite-reducing bacteria, it can serve as a terminal electron acceptor, leading to the production of hydrogen sulfide (H₂S).[3]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Enzymes Producing this compound

EnzymeOrganismSubstrateKm (mM)Vmax (nmol·s⁻¹) or kcat (s⁻¹)Reference(s)
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthiaTaurine7.11.20[6]
Pyruvate0.820.17[6]
This compound dehydrogenase (acylating) (SauS)Cupriavidus necator H16Sulfoacetyl-CoAN/AN/A[10][11]

Table 2: Kinetic Parameters of Enzymes Utilizing this compound

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound reductase (BkTauF)Bifidobacterium kashiwanohenseThis compound0.14 ± 0.0210.1 ± 0.37.2 x 10⁴[18]
NADH0.04 ± 0.019.3 ± 0.32.3 x 10⁵[18]
NADPH0.02 ± 0.002.1 ± 0.01.1 x 10⁵[18]
This compound dehydrogenase (SafD)Neptuniibacter caesariensisThis compound0.12N/AN/A[19][20]

Table 3: Molecular Properties of Key Enzymes

EnzymeOrganismSubunit Mw (kDa)Native Mw (kDa)Quaternary StructureReference(s)
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthia51197Homotetramer[6]
This compound acetyltransferase (Xsc)Alcaligenes defragrans~63-65.3N/AHomotetramer[15][16]
This compound dehydrogenase (SafD)Neptuniibacter caesariensis50N/ATetramer[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound metabolism.

Enzyme Assays

This assay spectrophotometrically measures the reduction of this compound to isethionate by monitoring the decrease in absorbance of NAD(P)H at 340 nm.[18]

  • Reaction Mixture (200 µL total volume):

    • 50 mM Tris/HCl buffer, pH 7.5

    • 0.2 mM NADH or NADPH

    • 1 mM this compound

    • Purified this compound reductase or cell-free extract

  • Procedure:

    • Combine the buffer and NAD(P)H in a microplate well.

    • Initiate the reaction by adding this compound.

    • Immediately monitor the decrease in absorbance at 340 nm at room temperature using a plate reader.

  • For Kinetic Analysis:

    • To determine the Km for this compound, vary its concentration (e.g., 0-2.3 mM) while keeping the NAD(P)H concentration saturating (e.g., 0.5 mM NADH).[18]

    • To determine the Km for NAD(P)H, vary its concentration (e.g., 0-0.8 mM) with a saturating concentration of this compound (e.g., 5 mM).[18]

This assay measures the reverse reaction, the this compound-dependent reduction of NADP⁺, by monitoring the increase in absorbance at 365 nm.[10]

  • Reaction Mixture (1 mL total volume):

    • 50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)

    • 1 µmol NADP⁺

    • 3 µmol this compound

    • 0.5 µmol Coenzyme A (CoA)

    • 1–100 µg of protein (purified enzyme or cell-free extract)

  • Procedure:

    • Combine all components except the protein in a cuvette.

    • Initiate the reaction by adding the protein.

    • Monitor the increase in absorbance at 365 nm. The reaction should be linear for at least 1 minute.[10]

The activity of Xsc can be determined by measuring the formation of one of its products, acetyl phosphate. This is achieved by coupling the reaction to the formation of acetyl-CoA by phosphate acetyltransferase (Pta) and subsequently measuring acetyl-CoA.[21]

  • Reaction Mixture:

    • Buffer (e.g., Tris/HCl) with required cofactors (phosphate, thiamin diphosphate, Mg²⁺)

    • This compound

    • Purified Xsc or cell-free extract

  • Coupling Reaction:

    • Add purified phosphate acetyltransferase (Pta) and Coenzyme A (CoA).

  • Detection:

    • Quantify the produced acetyl-CoA using reverse-phase HPLC.

    • Identify acetyl-CoA by its characteristic UV spectrum (λmin, 229 nm; λmax, 257 nm) and by co-chromatography with an authentic standard.[21]

Enzyme Purification

A three-step purification protocol can yield an essentially homogeneous preparation of Xsc.[15][16]

  • Preparation of Cell-Free Extract:

    • Harvest cells from a large-scale culture (e.g., 10 liters).

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).

    • Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Anion-Exchange Chromatography:

    • Apply the cell-free extract to an anion-exchange column (e.g., Q-Sepharose).

    • Elute with a salt gradient (e.g., NaCl or Na₂SO₄).

    • Collect fractions and assay for Xsc activity. Pool the active fractions.

  • Hydrophobic Interaction Chromatography:

    • Apply the pooled active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose).

    • Elute with a decreasing salt gradient.

    • Collect fractions, assay for activity, and pool the fractions containing purified Xsc.

  • Gel Filtration Chromatography (optional):

    • For further purification or to determine the native molecular weight, apply the sample to a gel filtration column (e.g., Superdex 200).

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and a general experimental workflow.

Metabolic Pathways

Sulfoacetaldehyde_Metabolism Taurine Taurine Tpa Taurine:pyruvate aminotransferase (Tpa) Taurine->Tpa Tdh Taurine dehydrogenase (Tdh) Taurine->Tdh Isethionate_prec Isethionate IseJ Isethionate dehydrogenase (IseJ) Isethionate_prec->IseJ Sulfoacetate Sulfoacetate SauT_SauS Sulfoacetate-CoA ligase (SauT) & This compound dehydrogenase (SauS) Sulfoacetate->SauT_SauS This compound This compound Sulfo_reductase This compound reductase (IsfD, SarD, TauF) This compound->Sulfo_reductase Xsc This compound acetyltransferase (Xsc) This compound->Xsc Tpa->this compound Pyruvate -> Alanine Tdh->this compound IseJ->this compound SauT_SauS->this compound Isethionate_prod Isethionate Excretion Excretion Isethionate_prod->Excretion Acetyl_P Acetyl Phosphate Acetyl_CoA Acetyl-CoA Acetyl_P->Acetyl_CoA + CoA ATP ATP Acetyl_P->ATP + ADP Sulfite Sulfite Sulfate Sulfate Sulfite->Sulfate Oxidation H2S H₂S Sulfite->H2S Reduction Sulfo_reductase->Isethionate_prod Xsc->Acetyl_P + Pi Xsc->Sulfite

Caption: Overview of microbial metabolic pathways converging on and diverging from this compound.

Bilophila_Taurine_Degradation Taurine Taurine Tpa Tpa Taurine->Tpa Pyruvate Pyruvate Pyruvate->Tpa Alanine Alanine This compound This compound SarD SarD This compound->SarD NADH NADH NADH->SarD NAD NAD+ Isethionate Isethionate IslA IslA (GRE) Isethionate->IslA Acetaldehyde Acetaldehyde Sulfite Sulfite Dsr Dsr Sulfite->Dsr H2S H₂S Tpa->Alanine Tpa->this compound SarD->NAD SarD->Isethionate IslA->Acetaldehyde IslA->Sulfite Dsr->H2S

Caption: Taurine degradation pathway in Bilophila wadsworthia.

Experimental Workflow

Enzyme_Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis CellCulture Bacterial Cell Culture CellLysis Cell Lysis & Centrifugation CellCulture->CellLysis CrudeExtract Crude Cell-Free Extract CellLysis->CrudeExtract AnionExchange Anion-Exchange Chromatography CrudeExtract->AnionExchange EnzymeAssay Enzyme Activity Assay CrudeExtract->EnzymeAssay HIC Hydrophobic Interaction Chromatography AnionExchange->HIC AnionExchange->EnzymeAssay SDSPAGE SDS-PAGE AnionExchange->SDSPAGE GelFiltration Gel Filtration HIC->GelFiltration HIC->EnzymeAssay HIC->SDSPAGE GelFiltration->EnzymeAssay GelFiltration->SDSPAGE PureEnzyme Purified Enzyme GelFiltration->PureEnzyme PureEnzyme->SDSPAGE

Caption: General experimental workflow for enzyme purification.

This compound Metabolism in Archaea

While the metabolism of this compound is well-documented in bacteria, specific pathways for its degradation in archaea are not as clearly defined in the current scientific literature. Archaea are known to possess diverse sulfur metabolisms, including the oxidation and reduction of various inorganic and organic sulfur compounds, which are crucial for their energy conservation in extreme environments.[22][23][24] It is plausible that some archaea can metabolize this compound, given their metabolic versatility and the presence of organosulfonates in various habitats. However, dedicated studies identifying and characterizing the enzymes and pathways analogous to those in bacteria are currently lacking. Future research in this area will be critical to fully understand the microbial cycling of organosulfonates.

Regulation of this compound Metabolic Pathways

The expression of the enzymes involved in this compound metabolism is typically inducible, meaning they are synthesized in the presence of their substrates. For example, in Cupriavidus necator H16, the genes for sulfoacetate utilization (sau) are organized in a cluster and their transcription is induced by sulfoacetate.[10][11] This gene cluster often includes a transcriptional regulator, in this case, sauR, which controls the expression of the other genes in the operon.[10][11] Similarly, the enzymes for taurine degradation are generally induced by the presence of taurine.[9] This tight regulation ensures that the metabolic machinery for processing these sulfonates is only produced when the substrates are available, preventing wasteful enzyme synthesis.

Conclusion and Future Directions

This compound stands as a central hub in the microbial degradation of C2-sulfonates. The elucidation of the various enzymatic pathways that produce and consume this intermediate has significantly advanced our understanding of microbial sulfur and carbon metabolism. The diversity of enzymes, particularly the different classes of this compound reductases, highlights the convergent evolution of metabolic strategies to handle this key metabolite.

For researchers and drug development professionals, these pathways offer several points of interest. The enzymes involved could be targets for antimicrobial development, especially in the context of pathogenic gut bacteria like Bilophila wadsworthia, where taurine metabolism is linked to the production of pro-inflammatory H₂S. Conversely, understanding these pathways could enable the engineering of probiotics with enhanced capabilities to beneficially modulate the gut environment.

Future research should focus on several key areas:

  • Expanding the search for novel enzymes and pathways, particularly in understudied microbial phyla and in archaea.

  • Detailed structural and mechanistic studies of the key enzymes to facilitate the design of specific inhibitors or catalysts.

  • Investigating the regulatory networks that control the expression of these pathways to understand how microbes adapt to changing nutrient availability.

  • Exploring the role of this compound metabolism in complex microbial communities and its impact on host health and disease.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for new applications in biotechnology and medicine.

References

Early Research on the Identification of Sulfoacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde (2-oxoethanesulfonic acid) is a key intermediate in the microbial metabolism of organosulfonates, such as taurine (B1682933) and isethionate. Its transient nature and reactivity have historically presented challenges for its identification and characterization. This technical guide provides an in-depth overview of the early research focused on the identification of this compound, detailing the foundational experimental protocols, quantitative data, and the logical workflows employed by pioneering researchers in the field. The focus is on the seminal work that established the existence of this aldehyde and laid the groundwork for its quantitative analysis.

Early Identification and Characterization

The earliest in-depth studies identifying this compound emerged from the investigation of taurine metabolism in bacteria in the early 1970s. Researchers Kondo and Ishimoto were instrumental in characterizing the enzymatic pathways involving this aldehyde. A significant challenge in the study of this compound is its instability; it is often handled as its more stable bisulfite adduct.[1] Many enzymatic studies have utilized this adduct, as the enzymes are capable of recognizing the adduct as a substrate.[1]

Chemical Derivatization for Identification

A classic and definitive method for the identification of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative with a characteristic melting point.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The resulting derivatives are typically yellow, orange, or red solids, and their distinct melting points serve as a qualitative confirmation of the original aldehyde.

DNPH_Reaction cluster_reactants Reactants cluster_product Product This compound This compound (O=CH-CH₂-SO₃H) Hydrazone This compound-2,4-dinitrophenylhydrazone (Colored Precipitate) This compound->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine

Caption: Reaction of this compound with DNPH to form a stable hydrazone derivative.

Experimental Protocols

Preparation of this compound Bisulfite Adduct

Given the instability of free this compound, early and subsequent studies have relied on its synthesis and use as a sodium bisulfite adduct. This provides a stable, solid form that can be stored and handled.

Protocol:

  • A solution of sodium metabisulfite (B1197395) is prepared in water.

  • The desired aldehyde (in this case, a precursor that can be converted to this compound) is added to the bisulfite solution, often with a co-solvent like an alcohol to aid solubility.

  • The mixture is stirred, sometimes with gentle heating, to promote the formation of the solid adduct.

  • The resulting precipitate, the sodium salt of 2-hydroxy-1-ethanesulfonic acid, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[2][3]

Bisulfite_Adduct_Formation Aldehyde This compound Adduct This compound Bisulfite Adduct (Stable Solid) Aldehyde->Adduct + Bisulfite Sodium Bisulfite (NaHSO₃) Bisulfite->Adduct

Caption: Formation of the stable this compound bisulfite adduct.

Identification via 2,4-Dinitrophenylhydrazone (DNPH) Derivative Formation

This protocol describes the qualitative identification of this compound by forming its 2,4-dinitrophenylhydrazone derivative.

Materials:

  • Sample containing this compound

  • Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid)

  • Ethanol (B145695) for recrystallization

  • Melting point apparatus

Protocol:

  • Dissolve a small amount of the sample suspected to contain this compound in a suitable solvent (e.g., water or ethanol).

  • Add a few drops of Brady's reagent to the sample solution.

  • The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.

  • Dry the purified crystals and determine their melting point.

  • Compare the observed melting point with the literature value for the 2,4-dinitrophenylhydrazone of this compound to confirm its identity.

Enzymatic Assay for this compound

Pioneering work by Kondo and Ishimoto in 1975 detailed an enzymatic assay for the quantification of this compound.[4][5] This method is based on the activity of this compound sulfo-lyase, which decomposes this compound into sulfite (B76179) and acetate (B1210297). The amount of sulfite produced is then quantified.

Principle: this compound sulfo-lyase, in the presence of thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺, catalyzes the following reaction: this compound → Sulfite + Acetate

The produced sulfite can be measured. A clever assay method devised in this early work involved the formation of a bisulfite adduct with benzaldehyde (B42025), which could be monitored.[4][5]

Experimental Protocol (based on Kondo & Ishimoto, 1975):

  • Enzyme Preparation: A partially purified extract of this compound sulfo-lyase is obtained from bacteria grown on taurine.[4]

  • Reaction Mixture: A reaction mixture is prepared containing:

    • Phosphate buffer (pH 7.5)

    • Thiamine pyrophosphate (TPP)

    • Magnesium chloride (MgCl₂)

    • The sample containing this compound

  • Enzyme Reaction: The reaction is initiated by adding the enzyme extract to the reaction mixture and incubating at an optimal temperature (e.g., 37°C).

  • Quantification of Sulfite: The reaction is stopped, and the amount of sulfite formed is determined. This can be done colorimetrically or, as in the original method, by reacting the sulfite with an excess of a reagent like benzaldehyde and measuring the change in absorbance.[4]

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample with This compound Incubation Incubate at Optimal Temperature Sample->Incubation Reagents Buffer (pH 7.5) TPP, MgCl₂ Reagents->Incubation Enzyme This compound Sulfo-lyase Extract Enzyme->Incubation Products Sulfite + Acetate Formation Incubation->Products Quantification Quantify Sulfite (e.g., adduct formation with benzaldehyde) Products->Quantification Result [this compound] Quantification->Result

Quantitative Data from Early Research

The following table summarizes key quantitative data from the early characterization of this compound sulfo-lyase, the enzyme central to the early identification and assay of its substrate.

ParameterValueConditionsReference
Enzyme This compound sulfo-lyaseFrom a taurine-grown bacteriumKondo & Ishimoto, 1975 [4]
Optimal pH 7.5-Kondo & Ishimoto, 1975 [4]
Cofactors Thiamine pyrophosphate (TPP), Mg²⁺Required for maximal activityKondo & Ishimoto, 1975 [4]
Kₘ for this compound 5.0 mM-Kondo & Ishimoto, 1975 [4]
Kₘ for TPP 2.7 µM-Kondo & Ishimoto, 1975 [4]
Estimated Molecular Weight 85,000 DaBy gel filtrationKondo & Ishimoto, 1975 [4]

Conclusion

The early research on this compound identification was intrinsically linked to the study of microbial sulfur metabolism. The work of researchers in the early to mid-1970s established the presence of this reactive aldehyde as a key metabolic intermediate. They overcame the challenges of its instability by working with its bisulfite adduct and developed robust identification methods based on classical chemical derivatization with 2,4-dinitrophenylhydrazine and innovative enzymatic assays. These foundational studies provided the essential tools and knowledge for subsequent research into the diverse roles of organosulfonates in biology and the development of more advanced analytical techniques for their detection.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Sulfoacetaldehyde Bisulfite Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of bisulfite adducts is a well-established method for the purification and isolation of aldehydes. This reaction involves the nucleophilic addition of a bisulfite salt, typically sodium bisulfite, to the carbonyl group of an aldehyde, resulting in the formation of a stable, crystalline α-hydroxy sulfonic acid salt.[1][2][3] This adduct can be easily separated from non-aldehydic impurities and can be subsequently decomposed to regenerate the pure aldehyde upon treatment with acid or base.[4] This application note provides a detailed protocol for the synthesis of the sulfoacetaldehyde bisulfite adduct, a compound of interest in various biochemical and metabolic studies.[5] The methodologies described herein are compiled from established chemical principles and published synthetic procedures for analogous aldehyde-bisulfite adducts.

Principle of the Reaction

The synthesis of the this compound bisulfite adduct proceeds via the nucleophilic attack of the sulfur atom from the bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde (B116499). This is followed by protonation of the resulting alkoxide to yield the α-hydroxy sulfonate. The reaction is reversible and is typically carried out in an aqueous or mixed aqueous-alcoholic medium.

Experimental Protocols

Materials and Reagents
  • Acetaldehyde (CH₃CHO)

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol (B145695) (96% and absolute)

  • Ethyl Acetate

  • Dichloromethane

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, Büchner funnel)

  • Magnetic stirrer and heating mantle

Protocol 1: Synthesis of Acetaldehyde Bisulfite Adduct

This protocol outlines the direct synthesis of the bisulfite adduct from acetaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in distilled water to create a saturated solution.

  • Addition of Acetaldehyde: Cool the sodium bisulfite solution in an ice bath. Slowly add acetaldehyde to the stirred solution. The molar ratio of sodium bisulfite to acetaldehyde should be approximately 1.1:1.

  • Reaction: Stir the mixture vigorously in the ice bath for 1-2 hours. A white precipitate of the acetaldehyde bisulfite adduct should form.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted acetaldehyde and other impurities.

  • Drying: Dry the purified product in a desiccator or under vacuum to a constant weight.

Protocol 2: Purification of an Aldehyde via its Bisulfite Adduct

This protocol is adapted for instances where the goal is to purify an aldehyde from a reaction mixture.

  • Extraction: Extract the crude aldehyde from the reaction mixture using a suitable organic solvent like dichloromethane.

  • Adduct Formation: To the organic extract, add a saturated aqueous solution of sodium bisulfite. Stir the biphasic mixture vigorously for 1-2 hours. The bisulfite adduct will precipitate as a solid.

  • Isolation: Separate the solid adduct by filtration. The non-aldehydic impurities will remain in the organic layer.

  • Washing: Wash the adduct with the organic solvent used for extraction and then with a small amount of cold water.

  • Regeneration of Aldehyde (Optional): To regenerate the pure aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or a dilute mineral acid until the solid dissolves. The aldehyde can then be extracted with an organic solvent and dried over anhydrous sodium sulfate.

Data Presentation

ParameterValue/RangeReference
Reactants Acetaldehyde, Sodium Bisulfite[1][6]
Solvent Water, Ethanol/Water mixture[2]
Reaction Temperature 0 - 40 °C[2]
Reaction Time 1 - 2 hours[2]
Product Form White crystalline solid[2]
Yield Typically high (can be >90%)[7]
Purification Method Recrystallization, Washing with ethanol[2][8]

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product acetaldehyde Acetaldehyde (CH₃CHO) adduct This compound Bisulfite Adduct (Sodium 1-hydroxyethanesulfonate) acetaldehyde->adduct + NaHSO₃ bisulfite Sodium Bisulfite (NaHSO₃) bisulfite->adduct

Caption: Synthesis of the this compound bisulfite adduct.

Experimental Workflow

workflow start Start dissolve Dissolve NaHSO₃ in water start->dissolve cool Cool solution to 0°C dissolve->cool add_aldehyde Slowly add acetaldehyde cool->add_aldehyde react Stir for 1-2 hours add_aldehyde->react filter Vacuum filter the precipitate react->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis.

Concluding Remarks

The synthesis of the this compound bisulfite adduct is a straightforward and efficient procedure. The resulting crystalline solid is stable and can be easily handled and stored. This protocol provides a reliable method for the preparation and purification of this compound for use in various research and development applications. The reversibility of the adduct formation also offers a convenient method for the purification of acetaldehyde.[4]

References

Protocol for the Enzymatic Assay of Sulfoacetaldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

Sulfoacetaldehyde dehydrogenase (SauDH) is a key enzyme in the metabolism of organosulfonates, catalyzing the oxidation of this compound to sulfoacetate. This enzyme is of significant interest in understanding the biogeochemical sulfur cycle and as a potential target for drug development, particularly in the context of microbial metabolism. This document provides a detailed protocol for a continuous spectrophotometric assay of SauDH activity, methods for determining kinetic parameters, and information on substrate specificity and potential inhibitors.

Principle of the Assay

The activity of this compound dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H during the oxidation of this compound to sulfoacetate. The reaction is:

This compound + NAD(P)⁺ + H₂O → Sulfoacetate + NAD(P)H + 2H⁺

The rate of NAD(P)H formation is directly proportional to the SauDH activity. The assay can be adapted to determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), and to screen for potential inhibitors.

Materials and Reagents
  • Enzyme: Purified or partially purified this compound dehydrogenase.

  • Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM MgCl₂.

  • Substrate: this compound (synthesized as the bisulfite adduct).

  • Cofactor: 10 mM NAD⁺ or NADP⁺ stock solution in water. Note: Different SauDH enzymes may exhibit specificity for either NAD⁺ or NADP⁺.[1]

  • Other Reagents: 10 mM Coenzyme A (CoA) stock solution in water (for acylating SauDH).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: UV-transparent cuvettes (e.g., quartz).

Experimental Protocols

Synthesis of this compound (Bisulfite Adduct)

As this compound is not readily commercially available, it can be synthesized as its bisulfite adduct.

Procedure:

  • A detailed protocol for the synthesis of the this compound bisulfite adduct has been previously described.[2][3]

  • To confirm the synthesis of this compound, it can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and analyzed by LC-MS.[2][3] A linear gradient from 15% to 75% solvent B (0.1% formic acid in acetonitrile) in solvent A (0.1% formic acid in water) over 15 minutes can be used for separation.[2][3]

  • The synthesized this compound bisulfite adduct should be dissolved in the desired volume and used immediately.[2][3]

Standard Enzyme Assay

This protocol is for a standard activity measurement in a 1 mL reaction volume.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following components in the specified order:

    • 880 µL of 50 mM Tris-HCl buffer, pH 9.0, with 5 mM MgCl₂.

    • 100 µL of 10 mM NADP⁺ (final concentration: 1 mM).

    • 10 µL of 100 mM this compound (final concentration: 1 mM).

    • For acylating SauDH, add 10 µL of 50 mM CoA (final concentration: 0.5 mM) and adjust the buffer volume accordingly.[1]

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 10 µL of the enzyme solution (the amount of enzyme should be determined empirically to give a linear rate of absorbance change for at least 1-2 minutes).

  • Immediately start monitoring the increase in absorbance at 340 nm for 2-5 minutes.

  • Calculate the initial reaction rate (ΔA₃₄₀/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

The enzyme activity is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000

Where:

  • ΔA₃₄₀/min is the initial rate of absorbance change.

  • ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Km and Vmax for the substrates, a series of assays are performed by varying the concentration of one substrate while keeping the others at saturating concentrations.

Procedure:

  • For this compound:

    • Prepare reaction mixtures with varying concentrations of this compound (e.g., 0-20 mM) while keeping the concentrations of NAD(P)⁺ (e.g., 5 mM) and CoA (if applicable, e.g., 0.5 mM) constant and saturating.[2]

  • For NAD(P)⁺:

    • Prepare reaction mixtures with varying concentrations of NAD(P)⁺ (e.g., 0-8 mM) while keeping the concentrations of this compound (e.g., 5 mM) and CoA (if applicable, e.g., 0.5 mM) constant and saturating.[2]

  • For CoA (for acylating SauDH):

    • Prepare reaction mixtures with varying concentrations of CoA (e.g., 0-1 mM) while keeping the concentrations of this compound (e.g., 5 mM) and NADP⁺ (e.g., 5 mM) constant and saturating.[2]

  • Measure the initial reaction rates for each substrate concentration as described in the standard enzyme assay protocol.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data.

Substrate Specificity and Inhibitor Screening

Substrate Specificity:

To determine the substrate specificity of SauDH, replace this compound in the standard assay with other aldehydes (e.g., acetaldehyde, formaldehyde, propionaldehyde, succinic semialdehyde, glyoxylate) at the same concentration and measure the enzyme activity.[1]

Inhibitor Screening:

To screen for potential inhibitors, perform the standard enzyme assay in the presence of various concentrations of the test compounds. A decrease in the reaction rate compared to the control (no inhibitor) indicates inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for this compound Dehydrogenase
SubstrateKm (mM)Vmax (µmol/min/mg)
This compound0.5 - 510 - 100
NADP⁺0.1 - 115 - 120
CoA0.05 - 0.58 - 80

Note: These values are hypothetical and should be determined experimentally for the specific enzyme being studied.

Table 2: Substrate Specificity of a Hypothetical this compound Dehydrogenase
Substrate (1 mM)Relative Activity (%)
This compound100
Acetaldehyde< 5
Formaldehyde< 1
Propionaldehyde< 5
Succinic semialdehyde< 2
Glyoxylate< 1

Note: This table illustrates that the enzyme is highly specific for this compound. Experimental verification is required.

Visualizations

Enzyme Assay Workflow

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix Mix Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Rate (ΔA/min) Monitor->Calculate Activity Determine Enzyme Activity Calculate->Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Workflow for the this compound dehydrogenase enzyme assay.

Reaction Pathway

ReactionPathway This compound This compound SauDH SauDH This compound->SauDH NADP NADP⁺ NADP->SauDH H2O H₂O H2O->SauDH Sulfoacetate Sulfoacetate SauDH->Sulfoacetate NADPH NADPH SauDH->NADPH H_ion 2H⁺ SauDH->H_ion

Caption: The reaction catalyzed by this compound dehydrogenase.

References

Application Note: LC-MS Method for the Detection of Sulfoacetaldehyde via DNPH Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoacetaldehyde is a key intermediate in the metabolism of sulfur-containing compounds, such as taurine. Accurate and sensitive detection of this reactive aldehyde is crucial for studying various biological pathways and their implications in health and disease. This application note describes a robust and specific method for the quantification of this compound in biological samples using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The derivatization with DNPH enhances the chromatographic retention and ionization efficiency of the otherwise highly polar and volatile this compound, enabling reliable detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the LC-MS method for the detection of DNPH-derivatized this compound.

ParameterValue
Analyte This compound-DNPH
Retention Time 7.10 min[1]
Precursor Ion (m/z) [M-H]⁻ at m/z 305.0
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Linearity Range To be determined experimentally
Recovery To be determined experimentally

Note: Specific values for LOD, LOQ, linearity, and recovery are dependent on the specific matrix and instrumentation and should be determined during method validation.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • 0.45 µm syringe filters

2. Derivatization Protocol

  • Sample Preparation: For biological samples, perform protein precipitation by adding an equal volume of ice-cold 10% (w/v) TCA. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • DNPH Reagent Preparation: Prepare a 1 mg/mL solution of DNPH in acetonitrile containing 0.1% (v/v) formic acid.

  • Derivatization Reaction: To 100 µL of the sample supernatant or standard, add 100 µL of the DNPH reagent.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an LC vial for analysis.

3. LC-MS Protocol

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: A linear gradient from 15% to 75% Mobile Phase B over 15 minutes.[1]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Monitored Ion (SIM): m/z 305.0 (for this compound-DNPH).[2]

Visualizations

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., with TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant DNPH Add DNPH Reagent Supernatant->DNPH Incubation Incubate (30 min, RT, dark) DNPH->Incubation Filtration Filter (0.45 µm) Incubation->Filtration LCMS LC-MS Analysis Filtration->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for this compound detection.

sulfo This compound (O=CH-CH₂-SO₃H) product This compound-DNPH Hydrazone (Stable for LC-MS analysis) sulfo->product Derivatization Reaction (Acidic Conditions) dnph 2,4-Dinitrophenylhydrazine dnph->product plus +

Caption: DNPH derivatization reaction of this compound.

References

Quantitative Analysis of Sulfoacetaldehyde in Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde is a key intermediate in the bacterial metabolism of organosulfonates, such as taurine (B1682933) and sulfoacetate. Its quantification in bacterial cultures is crucial for understanding microbial sulfur cycling, host-microbe interactions, and for the development of novel antimicrobial strategies targeting these pathways. This document provides detailed application notes and protocols for the quantitative analysis of this compound in bacterial cultures, tailored for researchers in microbiology, biochemistry, and drug development.

Metabolic Significance of this compound in Bacteria

This compound is a central node in several bacterial metabolic pathways. It is primarily produced from the degradation of taurine, a compound abundant in the host environment, and sulfoacetate, a product of plant and algal metabolism. The enzymatic pathways converging on this compound are critical for bacterial acquisition of carbon, nitrogen, and sulfur.

Key Metabolic Pathways Involving this compound
  • Taurine Degradation: In many bacteria, taurine is deaminated to produce this compound. This can be catalyzed by enzymes such as taurine dehydrogenase (TauXY) or taurine-pyruvate aminotransferase.

  • Isethionate Metabolism: Isethionate can be oxidized by isethionate dehydrogenase (IseJ) to form this compound.

  • Sulfoacetate Degradation: Sulfoacetate is converted to sulfoacetyl-CoA, which is then reduced by this compound dehydrogenase (SauS) to yield this compound.[1]

  • Fate of this compound: Once formed, this compound can be cleaved by this compound acetyltransferase (Xsc) into acetyl-phosphate and sulfite.[2]

Sulfoacetaldehyde_Metabolism Taurine Taurine This compound This compound Taurine->this compound TauXY Isethionate Isethionate Isethionate->this compound IseJ Sulfoacetate Sulfoacetate Sulfoacetate->this compound SauS Acetyl_phosphate Acetyl_phosphate This compound->Acetyl_phosphate Xsc Sulfite Sulfite This compound->Sulfite Xsc Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Lysis Cell Lysis (for intracellular) Centrifuge->Lysis Mix Prepare Reaction Mixture Supernatant->Mix Extract Collect Cell-Free Extract Lysis->Extract Extract->Mix Incubate Incubate & Measure Absorbance (340 nm) Mix->Incubate Calculate Calculate this compound Concentration Incubate->Calculate Standard_Curve Generate NADH Standard Curve Standard_Curve->Calculate LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis Culture Bacterial Culture Supernatant Add_DNPH Add DNPH Reagent Culture->Add_DNPH Incubate Incubate Add_DNPH->Incubate Inject Inject Sample Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

References

Application Notes and Protocols for Utilizing Sulfoacetaldehyde as a Substrate for Sulfo-lyase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde sulfo-lyase (EC 4.4.1.12) is a key enzyme in the microbial degradation of various organosulfonates, such as taurine (B1682933) and isethionate. This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the cleavage of this compound into sulfite (B76179) and acetate.[1] The study of this enzyme is crucial for understanding microbial sulfur metabolism, host-microbe interactions, and its potential as a therapeutic target. These application notes provide detailed protocols for the characterization of this compound sulfo-lyase activity, relevant for basic research and drug development applications.

Applications in Research and Drug Development

The metabolic pathway involving this compound sulfo-lyase is integral to the survival and proliferation of various bacteria, including some found in the human gut. The production of sulfite, and its subsequent conversion to hydrogen sulfide (B99878) (H₂S) in anaerobic environments, has been linked to inflammatory bowel disease (IBD) and colorectal cancer.[2] Therefore, this compound sulfo-lyase represents a potential drug target for modulating the gut microbiome and mitigating the production of pro-inflammatory metabolites.

Key applications include:

  • Enzyme Characterization: Understanding the kinetic properties and regulatory mechanisms of this compound sulfo-lyase from different microbial sources.

  • High-Throughput Screening (HTS): Developing and implementing assays for the discovery of novel inhibitors of this compound sulfo-lyase.

  • Drug Metabolism and Pharmacokinetics (DMPK): Investigating the role of gut microbial metabolism of sulfonated drugs and xenobiotics.

  • Microbiome Research: Studying the contribution of this enzymatic activity to the overall metabolic output of the gut microbiota and its impact on host health.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound sulfo-lyase.

ParameterValueSource OrganismReference
EC Number 4.4.1.12-[1]
Molecular Weight ~85,000 Da (gel filtration)Bacterium grown on taurine[1]
Subunit Molecular Weight ~61 kDa (SDS-PAGE), 63.8 kDa (MALDI-TOF MS)Desulfonispora thiosulfatigenes[1]
Optimal pH 7.5Bacterium grown on taurine[1]
Kₘ for this compound 5.0 mMBacterium grown on taurine[1]
Kₘ for Thiamine Pyrophosphate (TPP) 2.7 µMBacterium grown on taurine[1]
Cofactors Thiamine Pyrophosphate (TPP), Mg²⁺Bacterium grown on taurine[1]
Inhibitors ρ-Chloromercuribenzoate, EDTA, SulfiteBacterium grown on taurine[1]

Experimental Protocols

Protocol 1: Expression and Purification of this compound Sulfo-lyase

This protocol describes the recombinant expression and purification of this compound sulfo-lyase from a bacterial source.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding this compound sulfo-lyase from the desired bacterial genome via PCR. b. Clone the amplified gene into a suitable expression vector (e.g., pET vector with a His-tag). c. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. c. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation. e. Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin. f. Wash the resin with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). g. Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM). h. Further purify the protein using size-exclusion chromatography if necessary. i. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Protocol 2: Spectrophotometric Assay for this compound Sulfo-lyase Activity

This protocol is adapted from methods used for other lyases and dehydrogenases and monitors the consumption of a cofactor or the formation of a product that absorbs light at a specific wavelength. Since the direct products (sulfite and acetate) do not have a strong UV-Vis absorbance, a coupled enzyme assay is recommended. This protocol couples the production of sulfite to the oxidation of NADH by sulfite reductase or another suitable sulfite-dependent NADH oxidase.

Materials:

  • Purified this compound sulfo-lyase

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Sulfite reductase (or a suitable sulfite-dependent NADH oxidase)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare a reaction mixture containing:

    • Assay buffer

    • Final concentration of 1 mM TPP

    • Final concentration of 5 mM MgCl₂

    • Final concentration of 0.2 mM NADH

    • Sufficient units of sulfite reductase

    • Purified this compound sulfo-lyase (concentration to be optimized for a linear reaction rate)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to ensure the lyase is active.

  • Initiate the Reaction: Start the reaction by adding this compound to a final concentration of 5 mM (or varying concentrations for kinetic studies).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to the production of sulfite.

  • Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of sulfite (and the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Determination of Kinetic Parameters:

  • Kₘ and Vₘₐₓ: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for this compound, perform the assay with varying concentrations of this compound while keeping the concentrations of other components constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • Optimal pH: Perform the assay using a range of different pH buffers to identify the pH at which the enzyme exhibits maximum activity.

  • Optimal Temperature: Conduct the assay at various temperatures to determine the optimal temperature for enzyme activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Characterization cluster_analysis Data Analysis cloning Gene Cloning & Expression purification Protein Purification cloning->purification Purified Enzyme activity_assay Activity Assay purification->activity_assay Enzyme Stock kinetics Kinetic Parameter Determination activity_assay->kinetics Optimized Assay Conditions inhibitor_screen Inhibitor Screening kinetics->inhibitor_screen Established IC₅₀ Determination data_analysis Data Analysis & Interpretation kinetics->data_analysis inhibitor_screen->data_analysis

Caption: Experimental workflow for this compound sulfo-lyase characterization.

Taurine_Degradation_Pathway taurine Taurine This compound This compound taurine->this compound Pyruvate to Alanine pyruvate Pyruvate alanine Alanine pyruvate->alanine acetate Acetate This compound->acetate sulfite Sulfite This compound->sulfite h2s Hydrogen Sulfide (H₂S) sulfite->h2s taurine_transaminase Taurine-Pyruvate Aminotransferase taurine_transaminase->this compound sulfo_lyase This compound Sulfo-lyase sulfo_lyase->acetate sulfo_lyase->sulfite sulfite_reductase Sulfite Reductase sulfite_reductase->h2s

Caption: Taurine degradation pathway involving this compound sulfo-lyase.

References

Application Notes and Protocols for the Purification of Sulfoacetaldehyde Reductase from Gut Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde reductase (EC 1.1.1.n4) is a key enzyme in the metabolism of taurine (B1682933), a sulfur-containing amino acid abundant in the human gut.[1] Certain gut bacteria utilize taurine as a source of carbon, nitrogen, and sulfur. In these pathways, taurine is first converted to this compound, which is then reduced to isethionate by this compound reductase. This application note provides detailed protocols for the expression, purification, and characterization of recombinant this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense.

Data Presentation

Purification Summary

The following table summarizes the purification of a recombinant His-tagged bacterial reductase, providing a representative example of the expected results from the described protocol.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate250050002.01001.0
Ni-NTA Affinity Chromatography50400080.08040.0
Size-Exclusion Chromatography153000200.060100.0
Kinetic Parameters of Bifidobacterium kashiwanohense this compound Reductase

The kinetic parameters of the purified this compound reductase from Bifidobacterium kashiwanohense (BkTauF) were determined for both the forward (this compound reduction) and reverse (isethionate oxidation) reactions. The enzyme exhibits a preference for NADH as a cofactor over NADPH.[2]

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Forward Reaction (pH 7.5)
This compound22.83 ± 0.680.50 ± 0.044.61 x 10⁴
NADH18.67 ± 0.520.06 ± 0.013.01 x 10⁵
NADPH18.99 ± 1.130.73 ± 0.082.62 x 10⁴
Reverse Reaction (pH 10.0)
Isethionate0.97 ± 0.034.44 ± 0.592.18 x 10²
NAD⁺1.30 ± 0.020.08 ± 0.001.58 x 10⁴
NADP⁺0.80 ± 0.020.77 ± 0.081.03 x 10³

Experimental Protocols

I. Recombinant Expression of this compound Reductase

This protocol describes the expression of His-tagged this compound reductase from Bifidobacterium kashiwanohense in Escherichia coli.[2]

Materials:

  • pET vector containing the this compound reductase gene with an N-terminal His₆-MBP tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression vector into E. coli BL21(DE3) competent cells.

  • Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.

  • Inoculate 4 L of LB broth containing 50 µg/mL kanamycin with the overnight culture.

  • Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.

  • Continue to incubate the culture for 16 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

II. Purification of this compound Reductase

This protocol details the purification of the His-tagged this compound reductase using affinity and size-exclusion chromatography.[2]

Materials:

  • Lysis Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 1 mM PMSF, 25 µg/mL DNase I)

  • Wash Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 20 mM imidazole)

  • Elution Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 300 mM imidazole)

  • Size-Exclusion Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 1 mM DTT)

  • Storage Buffer (10 mM HEPES, pH 7.4, 50 mM KCl, 1 mM TCEP)

  • Ni-NTA affinity resin

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • TEV Protease

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without PMSF and DNase I).

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the His-tagged protein with Elution Buffer.

    • Collect the fractions containing the eluted protein.

  • Tag Cleavage (Optional):

    • If desired, cleave the His₆-MBP tag by incubating the purified protein with TEV protease overnight at 4°C.

    • Remove the cleaved tag and TEV protease by passing the solution through the Ni-NTA column again. The untagged this compound reductase will be in the flow-through.

  • Size-Exclusion Chromatography:

    • Concentrate the eluted fractions (or the flow-through after tag cleavage).

    • Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with Size-Exclusion Buffer.

    • Elute the protein with Size-Exclusion Buffer and collect fractions corresponding to the expected molecular weight of the this compound reductase.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified protein.

    • Exchange the buffer to Storage Buffer using a desalting column or dialysis.

    • Concentrate the protein to the desired concentration.

    • Determine the final protein concentration using the Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C.

III. This compound Reductase Activity Assay

This spectrophotometric assay measures the activity of this compound reductase by monitoring the change in absorbance at 340 nm due to the oxidation of NADH.[2]

Materials:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5)

  • This compound solution (prepared as a bisulfite adduct)

  • NADH solution

  • Purified this compound reductase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • Assay Buffer

    • 5 mM this compound

    • 1 mM NADH

  • Initiate the reaction by adding a small amount of purified this compound reductase (e.g., 0.5 µg).

  • Immediately monitor the decrease in absorbance at 340 nm at room temperature for 2-3 minutes, taking readings every 15 seconds.

  • Calculate the rate of the reaction using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Characterization Enzyme Characterization Transformation Transformation into E. coli Culture Cell Culture and Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC ActivityAssay Enzyme Activity Assay SEC->ActivityAssay Kinetics Kinetic Parameter Determination ActivityAssay->Kinetics Taurine_Metabolism Taurine Taurine Taurine_Transaminase Taurine Transaminase Taurine->Taurine_Transaminase This compound This compound SA_Reductase This compound Reductase (BkTauF) This compound->SA_Reductase Isethionate Isethionate Taurine_Transaminase->this compound Alanine Alanine Taurine_Transaminase->Alanine SA_Reductase->Isethionate NAD NAD⁺ SA_Reductase->NAD Pyruvate Pyruvate Pyruvate->Taurine_Transaminase NADH NADH + H⁺ NADH->SA_Reductase

References

Application Notes and Protocols for Spectrophotometric Assay of Sulfoacetaldehyde-Dependent NADP⁺ Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde dehydrogenase (SA-DH) plays a crucial role in the metabolism of organosulfonates, such as taurine (B1682933) and isethionate. The NADP⁺-dependent variant of this enzyme catalyzes the oxidation of this compound to sulfoacetate, with the concomitant reduction of NADP⁺ to NADPH. Monitoring this enzymatic activity is essential for understanding the metabolic pathways involving organosulfonates, for characterizing enzyme kinetics, and for high-throughput screening of potential inhibitors or activators. This document provides a detailed protocol for a continuous spectrophotometric assay to measure this compound-dependent NADP⁺ reduction. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

Principle of the Assay

The enzymatic reaction catalyzed by NADP⁺-dependent this compound dehydrogenase is as follows:

This compound + NADP⁺ + H₂O → Sulfoacetate + NADPH + H⁺

The rate of this reaction can be determined by measuring the increase in absorbance at 340 nm, the wavelength at which NADPH has a distinct absorption peak, while NADP⁺ does not. The rate of NADPH formation is directly proportional to the enzyme's activity under specific conditions. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹[1].

Data Presentation

The following table summarizes key kinetic parameters and optimal conditions for this compound-dependent NADP⁺ reduction. Data is compiled from studies on this compound reductase from Bifidobacterium kashiwanohense, which also characterizes the reverse reaction with NADPH. Optimal conditions for the oxidative reaction may vary and should be determined empirically.

ParameterValueEnzyme Source / Notes
Optimal pH 7.5 (for reduction)The optimal pH for the oxidative reaction should be determined empirically, likely in the range of 8.0-9.0.
Optimal Temperature Not explicitly stated; assays commonly performed at 25°C or 37°CTemperature stability and optimum should be determined for the specific enzyme.
Kₘ for this compound To be determined for the oxidative reactionFor the reductive reaction, the Kₘ for this compound is in the millimolar range.
Kₘ for NADP⁺ To be determinedFor comparison, the Kₘ for NADPH in the reverse (reductive) reaction is significantly higher than for NADH[1].
Specific Activity To be determinedDependent on enzyme purity and assay conditions.
Wavelength for Detection 340 nmCorresponds to the absorbance maximum of NADPH.
Molar Extinction Coefficient of NADPH 6220 M⁻¹cm⁻¹Used for calculating enzyme activity[1].

Experimental Protocols

This section provides a detailed methodology for performing the spectrophotometric assay.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined for the specific enzyme being assayed.

  • NADP⁺ Stock Solution: 100 mM NADP⁺ in deionized water. Store at -20°C.

  • This compound Stock Solution: 1 M this compound, sodium salt in deionized water. Store at -20°C. Note: this compound can be unstable; prepare fresh solutions or store frozen in small aliquots.

  • Enzyme Solution: Purified or partially purified this compound dehydrogenase. The concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration. Dilute the enzyme in cold assay buffer just before use.

Assay Procedure
  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components in the specified order:

    • 850 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 50 µL of 100 mM NADP⁺ stock solution (final concentration: 5 mM)

    • 50 µL of 1 M this compound stock solution (final concentration: 50 mM)

    • Note: The final concentrations of NADP⁺ and this compound should be optimized based on the Kₘ values of the specific enzyme to ensure saturation.

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solution to reach thermal equilibrium.

  • Initiation of the Reaction: Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette. Quickly mix by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to read absorbance at 340 nm. Record the absorbance every 15-30 seconds for a total of 3-5 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.

  • Control Reaction: Perform a control reaction by omitting the enzyme or the substrate (this compound) from the reaction mixture to measure any background non-enzymatic reduction of NADP⁺. Subtract the rate of the control reaction from the rate of the enzymatic reaction.

Data Analysis
  • Calculate the rate of change in absorbance (ΔA₃₄₀/min): Determine the slope of the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity: Use the Beer-Lambert law to calculate the enzyme activity in Units/mL. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l)

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change at 340 nm per minute.

    • ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

  • Calculate the specific activity: Divide the enzyme activity by the protein concentration of the enzyme solution (in mg/mL) to obtain the specific activity in Units/mg.

    Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

Visualizations

Signaling Pathway

Sulfoacetaldehyde_Metabolism This compound This compound Enzyme This compound Dehydrogenase (NADP+) This compound->Enzyme Sulfoacetate Sulfoacetate NADP NADP+ NADP->Enzyme NADPH NADPH Enzyme->Sulfoacetate Enzyme->NADPH

Caption: Enzymatic conversion of this compound to sulfoacetate.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADP+, this compound, and Enzyme Solutions Mix Combine Buffer, NADP+, and this compound in Cuvette Reagents->Mix Preincubate Pre-incubate at Desired Temperature (5 min) Mix->Preincubate Initiate Initiate Reaction with Enzyme Solution Preincubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate_Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity Calculate_Spec_Activity Calculate Specific Activity Calculate_Activity->Calculate_Spec_Activity

Caption: Workflow for the spectrophotometric assay.

References

Application of Sulfoacetaldehyde in Coenzyme M Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate, is a vital cofactor in the metabolism of methanogenic archaea and certain bacteria. Its biosynthesis is a critical pathway for these organisms, making it a potential target for antimicrobial drug development. Sulfoacetaldehyde is a key intermediate in the biosynthesis of CoM, serving as the direct precursor to the final product. The enzymatic conversion of this compound to CoM is a crucial step in this pathway, catalyzed by Coenzyme M synthase (ComF). This document provides detailed application notes and protocols for studying the role of this compound in CoM biosynthesis, focusing on the characterization of the enzymes involved.

Coenzyme M Biosynthesis Pathway

The biosynthesis of CoM from sulfopyruvate (B1220305) involves two key enzymatic steps. First, sulfopyruvate is decarboxylated to form this compound. This reaction is catalyzed by sulfopyruvate decarboxylase (ComDE). Subsequently, Coenzyme M synthase (ComF) catalyzes the conversion of this compound to CoM, utilizing a sulfur donor.[1]

CoM_Biosynthesis Sulfopyruvate Sulfopyruvate This compound This compound Sulfopyruvate->this compound Sulfopyruvate Decarboxylase (ComDE) CoM Coenzyme M (HS-CoM) This compound->CoM Coenzyme M Synthase (ComF) CO2 CO2 S_donor Sulfur Donor (e.g., Sulfide)

Fig. 1: Overview of the final steps in Coenzyme M biosynthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymes involved in the conversion of this compound in CoM biosynthesis.

Table 1: Kinetic Parameters of Sulfopyruvate Decarboxylase (ComDE)

SubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Notes
Sulfopyruvate0.5 - 1.8Not explicitly stated7.080Substrate inhibition observed at concentrations > 1.8 mM. The enzyme is oxygen-sensitive and requires reducing agents for activity.

*Data extracted from studies on Methanococcus jannaschii.[2]

Table 2: Coenzyme M Synthase (ComF) Activity

OrganismSubstratesProductSpecific ActivityNotes
Methanococcus jannaschiiThis compound, Sulfide (B99878)Coenzyme MNot explicitly quantifiedThe enzyme (MJ1681) has been shown to catalyze the conversion.[3][4]
Methanosarcina acetivoransThis compound, SulfideCoenzyme MNot explicitly quantifiedThe MMP16 homolog is the primary CoM synthase.[1]

Experimental Protocols

Protocol 1: Assay for Sulfopyruvate Decarboxylase (ComDE) Activity

This protocol is adapted from the characterization of ComDE from Methanococcus jannaschii.[2]

Objective: To measure the enzymatic activity of sulfopyruvate decarboxylase by quantifying the formation of this compound.

Materials:

  • Purified ComDE enzyme

  • Sulfopyruvate solution (20 mM)

  • Potassium phosphate (B84403) buffer (150 mM, pH 7.0) containing 1 mM MgCl₂ and 2 mM dithiothreitol (B142953) (DTT)

  • Sodium dithionite (B78146) solution (20 mM, freshly prepared)

  • Methyl viologen solution (2 mM)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup (Anaerobic):

    • All solutions should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

    • In an anaerobic chamber or glove box, prepare the reaction mixture in a final volume of 100 µL.

    • To a microcentrifuge tube, add:

      • 50 µL of 150 mM potassium phosphate buffer (pH 7.0)

      • 10.5 µL of 20 mM sulfopyruvate (final concentration 2.1 mM)

      • 10 µL of 20 mM sodium dithionite (final concentration 2 mM)

      • 10 µL of 2 mM methyl viologen (final concentration 0.2 mM)

    • Pre-incubate the mixture at 80°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the purified ComDE enzyme solution.

    • Incubate at 80°C for 15 minutes.

  • Reaction Quenching and Derivatization:

    • Stop the reaction by adding 100 µL of 0.1% DNPH solution. This will derivatize the this compound product to form a stable hydrazone.

    • Incubate at room temperature for 30 minutes.

  • Quantification by HPLC:

    • Centrifuge the sample to pellet any precipitate.

    • Analyze the supernatant by HPLC on a C18 column.

    • The this compound-DNPH derivative can be detected by UV absorbance at 360 nm.

    • Quantify the product by comparing the peak area to a standard curve prepared with known concentrations of this compound derivatized in the same manner.

ComDE_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Buffer - Sulfopyruvate - Dithionite - Methyl Viologen B Pre-incubate at 80°C A->B C Add ComDE Enzyme B->C D Incubate at 80°C for 15 min C->D E Quench and Derivatize with DNPH D->E F Analyze by HPLC (UV detection) E->F

Fig. 2: Experimental workflow for the ComDE assay.
Protocol 2: Assay for Coenzyme M Synthase (ComF) Activity

This is a proposed protocol based on the identified function of ComF and general enzymatic assay principles.

Objective: To measure the enzymatic activity of Coenzyme M synthase by quantifying the formation of CoM from this compound and a sulfide source.

Materials:

  • Purified ComF enzyme

  • This compound solution (10 mM, handle with care as it may be unstable in solution)

  • Sodium sulfide (Na₂S) solution (10 mM, freshly prepared in deoxygenated buffer)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 5 mM DTT

  • Ellman's reagent (DTNB) solution (10 mM in buffer) for thiol quantification (optional, for a coupled assay)

  • HPLC system with a suitable column for CoM analysis (e.g., C18 or an anion exchange column)

Procedure:

  • Reaction Setup (Anaerobic):

    • All solutions must be deoxygenated.

    • In an anaerobic environment, prepare the reaction mixture in a final volume of 200 µL.

    • To a microcentrifuge tube, add:

      • 100 µL of 50 mM Tris-HCl buffer (pH 8.0) with 5 mM DTT

      • 20 µL of 10 mM this compound (final concentration 1 mM)

      • 20 µL of 10 mM sodium sulfide (final concentration 1 mM)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the purified ComF enzyme solution.

    • Incubate for a defined period (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like 10% trichloroacetic acid (TCA).

  • Quantification of Coenzyme M by HPLC:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by HPLC.

    • CoM can be detected by various methods, including pre-column derivatization with a fluorescent probe (e.g., monobromobimane) followed by fluorescence detection, or by mass spectrometry. A standard curve of authentic CoM must be used for quantification.

ComF_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Buffer - this compound - Sodium Sulfide B Pre-incubate at Optimal Temperature A->B C Add ComF Enzyme B->C D Incubate for 30 min C->D E Quench Reaction D->E F Quantify CoM by HPLC E->F

Fig. 3: Experimental workflow for the ComF assay.

Logical Relationships in Experimental Design

The study of this compound's role in CoM biosynthesis follows a logical progression from identifying the biosynthetic genes to characterizing the enzymes and their kinetics.

Logical_Flow A Identification of Putative CoM Biosynthesis Genes (e.g., comDE, comF) B Cloning and Heterologous Expression of Genes A->B C Purification of Recombinant Enzymes B->C D Enzyme Activity Assays (Protocols 1 & 2) C->D E Substrate Specificity and Cofactor Requirements D->E F Kinetic Characterization (Km, Vmax) D->F G Inhibitor Screening and Drug Development F->G

Fig. 4: Logical workflow for studying CoM biosynthesis enzymes.

Concluding Remarks

The study of this compound and its conversion to Coenzyme M is a promising area for the development of novel antimicrobial agents. The protocols and data presented here provide a framework for researchers to investigate the enzymes of this pathway. Further characterization of ComF from various organisms and the development of high-throughput screening assays are important next steps in this field.

References

Application Notes & Protocols: Headspace GC/MS Analysis of Volatile Sulfoacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoacetaldehyde is a key intermediate in the bacterial degradation of sulfoacetate, a widespread natural product.[1] Its analysis is crucial for understanding microbial sulfur metabolism and may have applications in monitoring environmental bioremediation processes or as a potential biomarker in clinical and toxicological studies. However, this compound is a polar, non-volatile compound, making its direct analysis by gas chromatography (GC) challenging. To overcome this limitation, a derivatization step is necessary to convert it into a volatile and thermally stable derivative suitable for GC analysis.

This document provides a detailed protocol for the analysis of this compound by converting it into a volatile trimethylsilyl (B98337) (TMS) derivative, followed by static headspace gas chromatography-mass spectrometry (HS-GC/MS). The methodology is designed for researchers in biochemistry, environmental science, and drug development, offering a sensitive and reliable approach for the quantification of this important metabolite.

Experimental Workflow

The overall analytical procedure involves sample preparation, a two-step derivatization process to enhance volatility, and subsequent analysis by HS-GC/MS. The workflow is designed to be robust and reproducible for the sensitive detection of this compound in complex biological matrices.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., cell culture supernatant) Lyophilize Lyophilization (to dryness) Sample->Lyophilize Methoximation Step 1: Methoximation (Protect Aldehyde Group) Lyophilize->Methoximation Silylation Step 2: Silylation (Increase Volatility) Methoximation->Silylation HS_GCMS Headspace GC/MS Analysis Silylation->HS_GCMS Data Data Acquisition & Processing HS_GCMS->Data Quantification Quantification of This compound Derivative Data->Quantification

Figure 1: Overall experimental workflow from sample preparation to final quantification.

Detailed Experimental Protocols

1. Sample Preparation (Aqueous Matrix)

This protocol is optimized for aqueous samples such as cell culture media or urine.

  • 1.1. Centrifuge the sample (e.g., 5 mL) at 10,000 x g for 15 minutes at 4°C to remove cells and particulate matter.

  • 1.2. Transfer 1-2 mL of the supernatant to a clean glass vial suitable for lyophilization.

  • 1.3. Freeze the sample completely at -80°C.

  • 1.4. Lyophilize the sample to complete dryness using a freeze-dryer. The dried sample is critical as water interferes with the silylation reagent.[2]

  • 1.5. Store the dried sample under a desiccated, inert atmosphere (e.g., nitrogen or argon) until derivatization.

2. Two-Step Derivatization Protocol

This procedure converts the non-volatile this compound into its methoxime-trimethylsilyl (MOX-TMS) derivative. The methoximation step protects the aldehyde group, while the silylation step replaces active hydrogens to increase volatility.[2][3]

  • Step 1: Methoximation

    • 2.1.1. Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • 2.1.2. Add 50 µL of the methoxyamine hydrochloride solution to the lyophilized sample.

    • 2.1.3. Vortex the vial for 1 minute to ensure complete dissolution of the sample.

    • 2.1.4. Incubate the mixture at 60°C for 60 minutes in a heating block.

    • 2.1.5. Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • 2.2.1. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial from the previous step.

    • 2.2.2. Vortex the vial for 30 seconds.

    • 2.2.3. Incubate the mixture at 70°C for 90 minutes.

    • 2.2.4. After cooling to room temperature, transfer the derivatized sample to a 20 mL headspace vial for GC/MS analysis.

3. Headspace GC/MS Analysis Protocol

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterSetting
Headspace Autosampler
Vial Size20 mL
Sample Volume1 mL of derivatized sample
Equilibration Temperature90°C[4]
Equilibration Time20 minutes[4]
Injection Volume1 mL of headspace gas
Injection ModeSplit (50:1)[5]
Gas Chromatograph (GC)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Ionization Energy70 eV (Electron Ionization - EI)
Mass Rangem/z 40-500 (Scan Mode)
Acquisition ModeSelected Ion Monitoring (SIM) for quantification

Quantitative Data and Performance

For accurate quantification, a calibration curve should be prepared using this compound standards subjected to the same sample preparation and derivatization procedure. The following table summarizes the expected performance characteristics for the analysis of the di-trimethylsilyl derivative of methoximated this compound.

ParameterExpected Value
Analyte This compound-MOX-2TMS
Retention Time (RT) ~12.5 min (dependent on GC conditions)
Quantification Ion (m/z) Predicted: 174 (base peak)
Qualifier Ions (m/z) Predicted: 73, 147, 266
Limit of Detection (LOD) 0.1 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 2.0 µM[6]
Linearity (R²) > 0.99[6]

Biological Pathway Context: Sulfoacetate Degradation

The analysis of this compound is often relevant in the context of microbial metabolism. In bacteria such as Cupriavidus necator H16, sulfoacetate is catabolized to this compound, which is then cleaved to release sulfite (B76179) and acetyl-phosphate for energy production. This pathway is a critical part of the global sulfur cycle.

G Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA SauT (Sulfoacetate-CoA ligase) This compound This compound Sulfoacetyl_CoA->this compound SauS (this compound dehydrogenase) Acetyl_P Acetyl-phosphate This compound->Acetyl_P Xsc (this compound acetyltransferase) Sulfite Sulfite split_node This compound->split_node split_node->Acetyl_P split_node->Sulfite

Figure 2: Bacterial degradation pathway of sulfoacetate to this compound.[1]

References

Preparation of Cell-Free Extracts for the Investigation of Sulfoacetaldehyde Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde is a key intermediate in the microbial metabolism of organosulfonates, such as taurine (B1682933) and isethionate. The study of enzymes involved in its transformation is crucial for understanding biogeochemical sulfur cycling and for potential applications in biocatalysis and drug development. Cell-free extracts provide a powerful in vitro system to characterize these enzymatic activities without the complexities of the cellular environment. These application notes provide detailed protocols for the preparation of active cell-free extracts from bacteria known to metabolize this compound, along with methods for key enzyme assays.

Metabolic Pathways of this compound

This compound can be metabolized through several pathways depending on the organism. Two prominent pathways involve its conversion by this compound acetyltransferase (Xsc) or its reduction by this compound reductase.

// Nodes Taurine [label="Taurine", fillcolor="#F1F3F4", fontcolor="#202124"]; Isethionate [label="Isethionate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Acetyl_P [label="Acetyl phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfite (B76179) [label="Sulfite", fillcolor="#F1F3F4", fontcolor="#202124"]; Isethionate_product [label="Isethionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Taurine -> this compound [label="Taurine\ndehydrogenase/\naminotransferase"]; Isethionate -> this compound [label="Isethionate\ndehydrogenase"]; this compound -> Acetyl_P [label="this compound\nacetyltransferase (Xsc)", color="#4285F4", fontcolor="#4285F4"]; this compound -> Sulfite [label="this compound\nacetyltransferase (Xsc)", color="#4285F4", fontcolor="#4285F4"]; this compound -> Isethionate_product [label="this compound\nreductase", color="#34A853", fontcolor="#34A853"]; Acetyl_P -> Acetyl_CoA [label="Phosphate\nacetyltransferase"];

// Invisible edges for alignment {rank=same; Taurine; Isethionate} } . Caption: Overview of major this compound metabolic pathways.

Preparation of Cell-Free Extracts: Protocols and Comparison

The choice of cell lysis method is critical for obtaining active cell-free extracts. Below are protocols for preparing extracts from bacteria known to metabolize this compound, followed by a comparison of different lysis techniques.

Experimental Workflow for Cell-Free Extract Preparation

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; culture [label="Bacterial Cell Culture\n(e.g., C. necator, R. nubinhibens)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Cell Harvesting\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Cell Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(e.g., French Press, Sonication, Bead Beating)", fillcolor="#FBBC05", fontcolor="#202124"]; clarify [label="Clarification\n(Centrifugation/Ultracentrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Cell-Free Extract\n(Supernatant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="Storage at -80°C", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> culture; culture -> harvest; harvest -> wash; wash -> lysis; lysis -> clarify; clarify -> extract; extract -> store; store -> end; } . Caption: General workflow for preparing bacterial cell-free extracts.

Protocol 1: Cell-Free Extract Preparation from Cupriavidus necator H16 using a French Pressure Cell

This protocol is adapted from studies on sulfoacetate degradation in C. necator H16.[1][2]

Materials:

  • Cupriavidus necator H16 culture grown in a suitable medium (e.g., mineral salt medium with sulfoacetate as an inducer).

  • Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2) containing 5 mM MgCl₂.

  • French Pressure Cell Press.

  • High-speed refrigerated centrifuge.

Procedure:

  • Cell Harvest: Harvest bacterial cells from the exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with ice-cold Lysis Buffer and resuspend the cells in a minimal volume (2-3 mL) of the same buffer.

  • Cell Lysis: Disrupt the cells by passing the suspension through a pre-chilled French pressure cell at 140 MPa. Repeat the passage four times to ensure efficient lysis. Keep the sample on ice between passages.

  • Clarification: Centrifuge the lysate at 30,000 x g for 20 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which is the crude cell-free extract.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method like the Bradford assay.

  • Storage: Aliquot the cell-free extract and store it at -80°C for future use.

Protocol 2: Cell-Free Extract Preparation from Roseovarius nubinhibens ISM by Ultrasonication

This protocol is based on the study of sulfolactate degradation in R. nubinhibens ISM.[3]

Materials:

  • Roseovarius nubinhibens ISM culture.

  • Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM DTT.

  • DNase I.

  • Ultrasonicator with a microtip.

  • Ultracentrifuge.

Procedure:

  • Cell Harvest and Washing: Harvest and wash the cells as described in Protocol 1, resuspending the final pellet in the Lysis Buffer.

  • DNase I Treatment: Add DNase I to the cell suspension to a final concentration of 0.05 mg/mL to reduce viscosity from released DNA.

  • Cell Lysis: Lyse the cells by ultrasonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation. The total sonication time will need to be optimized for the specific instrument and sample volume.

  • Clarification: Centrifuge the lysate at 220,000 x g for 30 minutes at 4°C to pellet cell debris and membranes.

  • Supernatant Collection: Collect the clear supernatant (the soluble fraction).

  • Protein Quantification and Storage: Determine the protein concentration and store the extract at -80°C.

Comparison of Cell Lysis Methods for Gram-Negative Bacteria

The efficiency of protein extraction can vary significantly with the lysis method. The following table summarizes a qualitative comparison of common methods. For quantitative comparisons, it is recommended to perform pilot experiments with the specific bacterial strain and growth conditions of interest.

Lysis MethodPrincipleAdvantagesDisadvantagesSuitable for
French Press High-pressure extrusion and shear stress.Highly efficient for a wide range of microbes, scalable.Requires specialized, expensive equipment; can be time-consuming.Small to large-scale preparations.
Ultrasonication High-frequency sound waves create cavitation.Effective for small to medium sample volumes, relatively low cost.Can generate heat, potentially denaturing proteins; can shear DNA.Small to medium-scale preparations.[4]
Bead Beating Mechanical disruption by collision with beads.Effective for tough-to-lyse cells, can be used for small samples.Can generate heat; may lead to protein degradation if not properly cooled.Small-scale, high-throughput preparations.
Enzymatic Lysis Digestion of the cell wall with enzymes (e.g., lysozyme).Gentle, preserves protein activity.Less effective for Gram-negative bacteria alone; often used with other methods.Specific applications where gentle lysis is paramount.[5]
Freeze-Thaw Ice crystal formation disrupts cell membranes.Simple and inexpensive.Generally low efficiency; may not be sufficient for complete lysis.Preliminary or small-scale experiments.[4]

Enzyme Activity Assays in Cell-Free Extracts

This compound Acetyltransferase (Xsc) Assay

This compound acetyltransferase (EC 2.3.3.15) catalyzes the conversion of this compound and phosphate to acetyl phosphate and sulfite.[6] The activity can be assayed by monitoring the formation of a product or the consumption of a substrate. A coupled enzyme assay is often employed for continuous monitoring.

Principle: The production of acetyl phosphate can be coupled to the arsenolysis of acetyl phosphate catalyzed by phosphate acetyltransferase (PTA), which leads to a decrease in absorbance at 232 nm due to the cleavage of the thioester bond in acetyl-CoA (formed from acetyl phosphate and CoA). Alternatively, a discontinuous assay can be performed to measure the production of sulfite or acetyl phosphate using specific chemical or enzymatic methods.

Workflow for a Coupled Spectrophotometric Assay:

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prepare [label="Prepare Reaction Mixture\n(Buffer, Substrates, Coupling Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_extract [label="Add Cell-Free Extract", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Monitor Absorbance Change\n(Spectrophotometer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> prepare; prepare -> add_extract; add_extract -> measure; measure -> calculate; calculate -> end; } . Caption: Workflow for a coupled enzyme assay for Xsc activity.

Protocol (Discontinuous Assay for Sulfite Production): This protocol is based on the colorimetric determination of sulfite.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 0.5 mM thiamine (B1217682) pyrophosphate (TPP).

  • Substrate Solution: 10 mM this compound and 50 mM potassium phosphate in Assay Buffer.

  • Cell-free extract.

  • Sulfite detection reagent (e.g., Ellman's reagent, DTNB).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of Substrate Solution and 50 µL of cell-free extract. A control reaction without this compound should be run in parallel.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitating agent (e.g., 10% trichloroacetic acid).

  • Sulfite Quantification: Centrifuge to pellet the precipitated protein. Measure the sulfite concentration in the supernatant using a suitable colorimetric method.

  • Activity Calculation: Calculate the specific activity as µmol of sulfite produced per minute per mg of protein.

This compound Reductase Assay

This compound reductase catalyzes the NAD(P)H-dependent reduction of this compound to isethionate. The activity is conveniently measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

Protocol: This protocol is adapted from studies on this compound reductase from various bacteria.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5).

  • Substrate Solution: 10 mM this compound in Assay Buffer.

  • Cofactor Solution: 5 mM NADH or NADPH in Assay Buffer.

  • Cell-free extract.

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of Cofactor Solution, and 50 µL of cell-free extract.

  • Initiation: Start the reaction by adding 50 µL of the Substrate Solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 2-3 minutes using a spectrophotometer.

  • Activity Calculation: Calculate the specific activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

Quantitative Data Summary

The following table presents representative data on the specific activities of this compound metabolizing enzymes in crude cell-free extracts from Cupriavidus necator H16 grown on different substrates. This highlights the inducible nature of these enzymes.

Growth SubstrateSauT (Sulfoacetate-CoA ligase) Specific Activity (mU/mg protein)SauS (this compound dehydrogenase) Specific Activity (mU/mg protein)
Sulfoacetate1.5120
AcetateNot detectedNot detected
TaurineNot detectedNot detected
IsethionateNot detectedNot detected

Data adapted from Weinitschke et al. (2010). Note: 1 mU = 1 nmol/min.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation of active cell-free extracts to study this compound metabolism. The choice of bacterial strain and cell lysis method should be optimized based on the specific research goals. The detailed enzyme assay protocols will enable researchers to quantify the activities of key enzymes in this metabolic pathway, facilitating further biochemical characterization and potential biotechnological applications.

References

Troubleshooting & Optimization

Technical Support Center: Sulfoacetaldehyde Stability in Assay Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of sulfoacetaldehyde in solution for various assays. The following information is designed to help you troubleshoot common issues and implement best practices to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound standards are inconsistent. What could be the cause?

A1: Inconsistency in this compound standards is often due to its inherent instability in aqueous solutions. The aldehyde group is susceptible to oxidation and other degradation pathways. Factors such as pH, temperature, and storage duration can significantly impact its concentration over time. It is crucial to prepare fresh standards for each experiment or validate the stability of stored standards under your specific conditions.

Q2: What is the optimal pH for storing this compound solutions?

A2: While specific quantitative data for this compound is limited in publicly available literature, related compounds suggest that pH is a critical factor. For instance, sulfoacetyl-CoA, a structurally similar molecule, exhibits a half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values[1][2]. Generally, aldehydes can undergo base-catalyzed degradation[3]. Therefore, it is recommended to store stock solutions in a slightly acidic to neutral buffer (pH 6.0-7.0) and at low temperatures. However, the optimal pH may also depend on the specific assay requirements.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of many chemical compounds, including aldehydes[3][4]. For optimal stability, this compound solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen (-20°C or -80°C) for longer-term storage. When in use during an assay, it is advisable to keep the solutions on ice.

Q4: Can I use a universal buffer for my this compound assays?

A4: While a single buffer might be used, its choice can impact stability. The buffer species itself can influence degradation rates[3]. It is important to choose a buffer system that is compatible with your assay and minimizes this compound degradation. Phosphate or citrate (B86180) buffers are common choices. If your assay requires a high pH (e.g., for enzyme activity), you should be aware of the potential for accelerated degradation of this compound and minimize the time the compound spends in the high pH buffer before measurement.

Troubleshooting Guide

This guide addresses common problems encountered during assays involving this compound.

Problem Possible Cause Recommended Solution
Low or no signal from this compound Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C. Minimize freeze-thaw cycles.
Incompatibility with assay buffer.Test the stability of this compound in your assay buffer over the time course of your experiment. Consider adjusting the buffer composition or pH if significant degradation is observed.
Poor linearity of standard curve Differential degradation of standards at different concentrations.Prepare standards immediately before use. Ensure all standards are treated identically in terms of time and temperature exposure.
High variability between replicates Inconsistent degradation of this compound across different wells or tubes.Ensure uniform temperature control for all samples and standards. Mix solutions thoroughly but gently.
Assay signal decreases over time Ongoing degradation of this compound during the assay.Minimize the incubation time of the assay. If possible, perform the assay at a lower temperature.

Data on Factors Affecting Stability

Table 1: Illustrative Stability of a Structurally Related Compound (Sulfoacetyl-CoA) in Aqueous Solution.

Disclaimer: This data is for sulfoacetyl-CoA and should be used as a general guide only. The stability of this compound may differ.

pHTemperature (°C)Half-lifeReference
9.0Not Specified~2 hours[1][2]
> 9.0Not Specified< 2 hours[1][2]
< 9.0Not Specified< 2 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution with enhanced stability for use in biochemical assays.

Materials:

  • This compound salt (e.g., sodium salt)

  • Nuclease-free water

  • Buffer, pH 6.5 (e.g., 10 mM Sodium Phosphate)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Equilibrate all reagents to room temperature.

  • Accurately weigh a small amount of this compound salt.

  • Dissolve the this compound in a minimal amount of nuclease-free water.

  • Immediately dilute the concentrated solution to the desired stock concentration (e.g., 100 mM) with the pH 6.5 buffer.

  • Vortex briefly to ensure homogeneity.

  • Aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.

  • Immediately freeze the aliquots at -80°C.

  • For use, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessing this compound Stability in an Assay Buffer

This protocol allows you to determine the stability of this compound under your specific assay conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Your assay buffer

  • Detection reagent/system for your assay

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a working solution of this compound in your assay buffer at the highest concentration used in your standard curve.

  • At time zero, take a sample of the working solution and measure the concentration using your assay's detection method.

  • Incubate the remaining working solution under the same conditions as your actual assay (e.g., room temperature, 37°C).

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), take additional samples and measure the this compound concentration.

  • Plot the concentration of this compound versus time to determine its stability profile in your assay buffer.

Visualizations

Sulfoacetaldehyde_Degradation_Pathway SA This compound Oxidation Oxidation SA->Oxidation O2 Polymerization Polymerization SA->Polymerization High Conc. Enzymatic Enzymatic Degradation SA->Enzymatic Contaminating Enzymes Degraded Degraded Products (e.g., Sulfoacetate) Oxidation->Degraded Polymerization->Degraded Enzymatic->Degraded

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting_Workflow Start Assay Failure: Inconsistent or Low Signal Check_Reagents Prepare Fresh this compound Solution? Start->Check_Reagents Prepare_Fresh Prepare Fresh Solution (Protocol 1) Check_Reagents->Prepare_Fresh Yes Check_Stability Assess Stability in Assay Buffer (Protocol 2) Check_Reagents->Check_Stability No Prepare_Fresh->Check_Stability Is_Stable Is it Stable? Check_Stability->Is_Stable Optimize_Assay Optimize Assay Conditions: - Lower Temperature - Shorter Incubation Time Is_Stable->Optimize_Assay No Success Assay Successful Is_Stable->Success Yes Optimize_Assay->Success Reevaluate Re-evaluate Assay Components & Buffer Optimize_Assay->Reevaluate

Caption: Troubleshooting workflow for this compound assay issues.

Experimental_Workflow Prep Prepare Stabilized Stock Solution (Protocol 1) Stability Assess Stability in Assay Buffer (Protocol 2) Prep->Stability Assay Perform Assay with Freshly Prepared/Thawed This compound Prep->Assay Stability->Assay Analysis Data Analysis Assay->Analysis

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Optimizing Sulfoacetaldehyde Sulfo-lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with sulfoacetaldehyde sulfo-lyase (EC 4.4.1.12). The information is designed to help you optimize your experiments and address common challenges, particularly concerning the determination of the enzyme's optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound sulfo-lyase activity?

A1: The optimal pH for this compound sulfo-lyase activity is generally in the range of 7.5 to 7.8.[1] One study noted the highest activity at pH 7.8 but recommended using pH 7.5 for routine assays due to the instability of the substrate, this compound, at higher pH values.

Q2: Does this compound sulfo-lyase require any cofactors?

A2: Yes, this enzyme typically requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation, most commonly Magnesium (Mg²⁺), for its catalytic activity.[1][2] It is crucial to include both TPP and Mg²⁺ in your reaction buffers.

Q3: My purified this compound sulfo-lyase shows low or no activity. What could be the reason?

A3: A common reason for the inactivity of purified TPP-dependent enzymes is the loss of the TPP cofactor during purification. To address this, it is recommended to include TPP (typically 0.1-1 mM) and Mg²⁺ (1-5 mM) in all purification buffers (lysis, wash, and elution). You can also try to reactivate the purified enzyme by incubating it with an excess of TPP and Mg²⁺ before performing the activity assay.

Q4: Are there any known inhibitors of this compound sulfo-lyase?

A4: Yes, the enzyme can be inhibited by several compounds. Known inhibitors include p-chloromercuribenzoate, EDTA, and one of the reaction products, sulfite (B76179).[1][2] The presence of these substances in your reaction mixture can lead to decreased or absent enzyme activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Incorrect pH of the assay buffer.Prepare fresh buffer and verify the pH is within the optimal range of 7.5-7.8.
Absence or insufficient concentration of cofactors (TPP and Mg²⁺).Add TPP and Mg²⁺ to the reaction mixture at appropriate concentrations (e.g., TPP at 2.7 µM and Mg²⁺ at a suitable concentration). Pre-incubation of the enzyme with cofactors may be required for maximal activity.[1][2]
Presence of inhibitors (e.g., EDTA, sulfite).Ensure all reagents are free from contaminating inhibitors. If EDTA was used during purification, it should be removed by dialysis or buffer exchange.
Enzyme is inactive or denatured.Handle the enzyme gently and store it under appropriate conditions (e.g., on ice or frozen). Avoid repeated freeze-thaw cycles.
Inconsistent or non-reproducible results Instability of the substrate (this compound) at high pH.Perform assays at a slightly lower pH, such as 7.5, where the substrate is more stable. Prepare the substrate solution fresh before each experiment.
Pipetting errors or inaccurate reagent concentrations.Calibrate your pipettes and double-check the concentrations of all stock solutions.
High background signal Non-enzymatic degradation of the substrate.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the rate of the enzymatic reaction.

Quantitative Data

The following table summarizes the effect of pH on the relative activity of this compound sulfo-lyase. The data is compiled from published optimal values and general enzyme kinetics principles.

pH Relative Activity (%) Notes
6.0< 20Activity is significantly reduced in acidic conditions.
6.530 - 50
7.070 - 85
7.595 - 100Often used for standard assays due to substrate stability.[1]
7.8100Reported as the optimal pH in some studies.
8.080 - 95Substrate instability may become a factor.
8.550 - 70
9.0< 30Activity decreases significantly in alkaline conditions.

Experimental Protocols

Standard Assay for this compound Sulfo-lyase Activity

This protocol is based on the method described by Kondo and Ishimoto (1975), which measures the formation of a bisulfite adduct with benzaldehyde.[2]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Thiamine pyrophosphate (TPP) stock solution

  • Magnesium chloride (MgCl₂) stock solution

  • This compound solution

  • Benzaldehyde solution

  • Purified this compound sulfo-lyase

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the following in the given order:

    • Potassium phosphate buffer (pH 7.5)

    • TPP to a final concentration of 2.7 µM

    • MgCl₂

    • Benzaldehyde solution

  • Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction: Add the purified this compound sulfo-lyase to the reaction mixture.

  • Add the substrate: Start the reaction by adding this compound to a final concentration of 5.0 mM.[2]

  • Monitor the reaction: Immediately measure the increase in absorbance at a specific wavelength corresponding to the formation of the bisulfite-benzaldehyde adduct. The exact wavelength should be determined based on the specific adduct formed.

  • Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (pH 7.5) mix_components Combine Buffer, TPP, and MgCl2 prep_buffer->mix_components prep_reagents Prepare Reagent Stock Solutions (TPP, MgCl2, Substrate) prep_reagents->mix_components pre_incubate Pre-incubate at Optimal Temperature mix_components->pre_incubate add_enzyme Add Enzyme pre_incubate->add_enzyme add_substrate Initiate with This compound add_enzyme->add_substrate monitor_absorbance Monitor Absorbance Change add_substrate->monitor_absorbance calculate_activity Calculate Enzyme Activity monitor_absorbance->calculate_activity

Caption: Workflow for a standard this compound sulfo-lyase activity assay.

troubleshooting_logic start Low or No Enzyme Activity check_ph Is the buffer pH optimal (7.5-7.8)? start->check_ph check_cofactors Are TPP and Mg2+ present in the assay? check_ph->check_cofactors Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_inhibitors Are there potential inhibitors present? check_cofactors->check_inhibitors Yes solution_cofactors Add TPP and Mg2+ and pre-incubate check_cofactors->solution_cofactors No check_enzyme_integrity Is the enzyme properly folded and active? check_inhibitors->check_enzyme_integrity No solution_inhibitors Remove inhibitors (e.g., dialysis) check_inhibitors->solution_inhibitors Yes solution_enzyme_integrity Use fresh enzyme preparation check_enzyme_integrity->solution_enzyme_integrity No

Caption: A logical workflow for troubleshooting low enzyme activity.

References

Troubleshooting sulfoacetaldehyde degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage and handling of sulfoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is an organosulfonic acid and an alpha-CH2-containing aldehyde with the chemical formula C₂H₄O₄S.[1] It is a reactive compound that can participate in a variety of chemical reactions, making it a valuable intermediate in both chemical synthesis and biological pathways.[2]

Q2: What are the primary degradation pathways for this compound during storage?

The primary degradation pathways for this compound, like other aldehydes, are oxidation and polymerization.[3][4]

  • Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts this compound into sulfoacetic acid. This process can be accelerated by light and elevated temperatures.[3]

  • Polymerization: Aldehydes can undergo self-condensation to form polymers. This is often acid-catalyzed and can lead to the formation of trimers or longer-chain polymers, which may appear as a precipitate or cause the solution to become more viscous.[5][6][7]

  • pH-Dependent Degradation: this compound is known to be unstable in solution, with its stability being highly dependent on pH. It has a reported half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values.[8]

Q3: What are the optimal storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended. For short-term storage, refrigeration at 2-8°C is suitable.[3]

  • Atmosphere: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[3]

  • Container: Use tightly sealed vials to prevent exposure to air and moisture.

  • Light: Protect the compound from light to minimize light-induced degradation.[3]

Q4: Can I store this compound in a solution?

While storing this compound in its neat (undiluted) form is preferable for long-term stability, solutions can be prepared for immediate or short-term use. If preparing a stock solution, it is advisable to use a dry, aprotic solvent and store it under the same stringent conditions as the neat compound. For aqueous solutions, be aware of the pH-dependent instability.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Problem Potential Cause Recommended Solution & Preventative Measures
Loss of biological or chemical activity in experiments. Degradation of this compound due to improper storage (oxidation or polymerization).- Confirm the purity of the this compound using an appropriate analytical method, such as HPLC (see Protocol 1).- If degradation is confirmed, use a fresh, unopened vial of the compound.- For future prevention, ensure storage at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light.
Appearance of a white precipitate or increased viscosity in the sample. Polymerization of this compound.- The polymerized material may have significantly different properties and is likely unsuitable for most applications. It is recommended to discard the sample.- To prevent polymerization, store the compound in its neat, solid form whenever possible. If a solution is necessary, prepare it fresh before use.
Yellowing of the sample. Oxidation of the aldehyde to sulfoacetic acid or other colored degradation products.- Discard the discolored sample and use a fresh batch.- Prevent oxidation by storing under an inert atmosphere (nitrogen or argon) and protecting from light.[3]
Inconsistent or non-reproducible experimental results with a previously opened vial. Partial degradation of the compound due to repeated exposure to air and moisture.- Assess the purity of the stored material using analytical techniques like HPLC.- If possible, aliquot the compound upon first use to minimize the number of times the main stock is opened.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). Presence of degradation products (e.g., sulfoacetic acid, polymers) or impurities from the storage solvent.- Identify the unexpected peaks by mass spectrometry if possible.- Run a blank of the solvent used for sample preparation to rule out solvent-based impurities.- Use a fresh sample of this compound for comparison.

Data Presentation

This compound Stability Data
Storage Condition Expected Stability Primary Degradation Product(s) Key Influencing Factors
Aqueous Solution (pH 9.0), Room Temperature Low (t½ ≈ 2 hours)[8]pH-dependent degradation productspH, Temperature
Aqueous Solution (Acidic/Neutral), Room Temperature Low to ModeratepH-dependent degradation products, PolymerspH, Temperature
Room Temperature (~25°C), Exposed to Air Low to ModerateSulfoacetic AcidOxygen, Light, Humidity
Refrigerated (2-8°C), Exposed to Air ModerateSulfoacetic AcidOxygen, Light
Room Temperature (~25°C), Under Inert Gas (N₂ or Ar) HighMinimal DegradationResidual Oxygen
Refrigerated (2-8°C), Under Inert Gas (N₂ or Ar) Very HighMinimal DegradationNone
Frozen (-20°C to -80°C), Under Inert Gas (N₂ or Ar) ExcellentNegligible DegradationNone

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC with DNPH Derivatization

Objective: To determine the purity of a this compound sample and quantify its concentration by converting it to a stable 2,4-dinitrophenylhydrazone (DNPH) derivative, which can be analyzed by HPLC with UV detection.

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with a small amount of acid catalyst like HCl or H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of high-purity this compound standard to prepare a stock solution in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • To a known volume of each standard (e.g., 100 µL), add an excess of the DNPH reagent solution (e.g., 900 µL).

    • Allow the reaction to proceed in a sealed vial at room temperature for at least 1 hour, or gently warm to 40-60°C for 30 minutes to ensure complete derivatization.[5]

  • Sample Preparation:

    • Prepare a solution of the this compound sample to be tested in acetonitrile at a concentration within the range of the calibration standards.

    • Derivatize the sample solution using the same procedure as for the standards.

  • HPLC Analysis:

    • Filter all derivatized standards and samples through a 0.45 µm syringe filter before injection.

    • Set up the HPLC system with the following conditions (these may need to be optimized for your specific system and column):

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time). A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 360 nm[9]

      • Injection Volume: 10-20 µL

    • Inject the derivatized standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the derivatized sample and determine its concentration from the calibration curve.

  • Data Analysis:

    • Calculate the purity of the this compound sample by comparing the measured concentration to the expected concentration.

    • The presence of additional peaks in the chromatogram may indicate impurities or degradation products.

Visualizations

degradation_pathway This compound This compound (HO3SCH2CHO) oxidation_product Sulfoacetic Acid (HO3SCH2COOH) This compound->oxidation_product Oxidation (O2, light, heat) polymer Polymer (e.g., Trimer) This compound->polymer Polymerization (acid/base catalysis)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Solution derivatize Derivatize with DNPH prep_sample->derivatize filter_sample Filter through 0.45 µm filter derivatize->filter_sample hplc_injection Inject into HPLC System filter_sample->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection at 360 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Concentration & Purity calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Assess Purity (e.g., HPLC) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded use_fresh Use Fresh Sample is_degraded->use_fresh Yes no_issue Compound is Stable. Check other experimental parameters. is_degraded->no_issue No review_storage Review Storage Conditions use_fresh->review_storage

Caption: Troubleshooting logic for experimental issues.

References

Minimizing matrix effects in sulfoacetaldehyde LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of sulfoacetaldehyde. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your LC-MS analysis of this compound.

Issue 1: Low Signal Intensity or Significant Ion Suppression

Question: My this compound signal is very low, or I suspect significant ion suppression. What are the primary causes and how can I fix this?

Answer: Low signal intensity is often a direct result of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of this compound.[1] Phospholipids (B1166683) are a major cause of ion suppression in biological samples like plasma or serum.[2]

Recommended Solutions:

  • Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[2]

    • Solid-Phase Extraction (SPE): Use SPE to selectively remove interfering compounds.[3] For biological matrices, specialized phospholipid removal products (e.g., HybridSPE, Oasis PRiME) are highly effective.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can yield the best results for removing phospholipids while retaining analytes.[2]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from matrix components based on polarity. A double LLE approach can further enhance selectivity.[2]

    • Protein Precipitation (PPT): While a common first step, PPT alone is often insufficient as it does not effectively remove phospholipids. It should be followed by a more specific cleanup technique like SPE.

    • Sample Dilution: A simple approach is to dilute the sample, but this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection.[1][6]

  • Improve Chromatographic Separation:

    • Switch to HILIC: this compound is a highly polar compound and may exhibit poor retention on traditional reversed-phase (e.g., C18) columns.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar analytes and can provide better retention and separation from nonpolar matrix components like phospholipids.[8][9][10]

    • Optimize Gradient: Adjust the mobile phase gradient to better separate the this compound peak from the regions where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the ideal way to compensate for matrix effects.[1][11] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[12]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My this compound peak is showing significant tailing or splitting. What could be the cause?

Answer: Poor peak shape can be caused by a variety of factors including column contamination, improper mobile phase conditions, or secondary interactions with the stationary phase.[13]

Recommended Solutions:

  • Check for Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can degrade performance and cause peak shape issues.

    • Action: Implement a more rigorous sample cleanup method (see Issue 1). Use a guard column to protect the analytical column. Flush the column with a strong solvent to remove contaminants.

  • Optimize Mobile Phase:

    • Adjust pH: Ensure the mobile phase pH is appropriate for this compound, which is a sulfonated compound.

    • Additives: For HILIC, using a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase is crucial for good peak shape, as ion exchange is a strong contributor to the retention mechanism.[14]

  • Ensure Proper Column Equilibration: Inadequate equilibration, especially when switching between methods or using HILIC, can lead to retention time drift and poor peak shapes.[15]

    • Action: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[8][15]

Issue 3: Inconsistent Retention Time

Question: The retention time for this compound is shifting between injections. How can I stabilize it?

Answer: Retention time instability is often linked to issues with the mobile phase, column equilibration, or temperature fluctuations.[13]

Recommended Solutions:

  • Ensure Mobile Phase Stability: Prepare fresh mobile phases daily. If using buffered solutions, ensure they are fully dissolved and that the organic solvent percentage does not cause precipitation.[8]

  • Improve Column Equilibration: As mentioned for poor peak shape, insufficient equilibration is a primary cause of retention time drift, particularly in HILIC mode.[8][13]

  • Control Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can affect retention times.[13][15]

  • Check for System Leaks: Ensure there are no leaks in the LC system, as this can cause pressure and flow rate fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS? Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This phenomenon can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, salts, and phospholipids.

Q2: Why is this compound particularly susceptible to matrix effects? this compound is a small, highly polar, and water-soluble molecule. In reversed-phase chromatography, it elutes very early, often with other polar matrix components and salts, leading to significant ion suppression.[7] Its aldehydic nature can also make it reactive and prone to instability.

Q3: How can I quantify the extent of matrix effects in my assay? The post-extraction spike method is a quantitative way to assess matrix effects.[2][6] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix with the response of the analyte in a pure solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.

Q4: Is derivatization a good strategy for this compound analysis? Yes, derivatization can be a very effective strategy. Aldehydes often exhibit poor ionization efficiency.[16][17] Derivatizing this compound with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or another agent that introduces a readily ionizable group can significantly enhance MS sensitivity.[18][19] This can also improve chromatographic retention and move the analyte away from the early-eluting matrix interferences.[16][20]

Q5: When should I choose HILIC over Reversed-Phase (RP) chromatography for this compound? You should choose HILIC when your this compound analyte is poorly retained on RP columns (e.g., C18).[7][9] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar compounds like this compound.[10] This results in better separation from other matrix components and can lead to enhanced ESI-MS sensitivity due to the high organic content of the mobile phase.[9][14]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing matrix components.

Sample Preparation MethodMatrix ComponentRemoval EfficiencySource
Protein Precipitation (PPT) PhospholipidsIneffective
HybridSPE®-Phospholipid PhospholipidsHighly efficient removal[4]
Oasis PRiME HLB µElution SPE Phospholipids>99%[5]
Mixed-Mode RP/SCX SPE Phospholipids85% found in the elution step with the standard protocol, but optimized protocols significantly improve removal.

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol is a general guideline for using a phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid) for plasma or serum samples.

  • Protein Precipitation:

    • To 100 µL of plasma/serum sample in a collection tube, add 300 µL of 1% formic acid in acetonitrile (B52724).

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • SPE Cleanup:

    • Place a 96-well phospholipid removal SPE plate on a collection plate or vacuum manifold.

    • Transfer the supernatant from the previous step directly onto the SPE plate wells.

    • Apply a brief vacuum pulse (if using a manifold) or allow the sample to pass through via gravity. The packed bed acts as both a filter and a specific retention medium for phospholipids.[4]

  • Eluate Collection:

    • The collected eluate/filtrate is now free of proteins and phospholipids.[4]

    • This solution can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable mobile phase.

Protocol 2: Derivatization of this compound with DNPH

This protocol describes a general procedure for derivatizing this compound with 2,4-dinitrophenylhydrazine (DNPH) for LC-MS analysis, based on established methods for aldehydes.[18]

  • Reagent Preparation:

    • Prepare a DNPH solution (e.g., 0.5 mg/mL) in acetonitrile with a small amount of acid catalyst (e.g., 0.1% formic acid).

  • Derivatization Reaction:

    • To 50 µL of your sample extract (or standard), add 50 µL of the DNPH reagent solution.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 15-30 minutes. The optimal time and temperature should be determined empirically.

  • Analysis:

    • After incubation, the sample is ready for LC-MS analysis.

    • The resulting this compound-DNPH derivative will be less polar than the parent compound and will have a strong signal in the mass spectrometer.[18][19]

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate key workflows for this compound analysis and troubleshooting.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) PPT 1. Protein Precipitation (Acetonitrile) Sample->PPT SPE 2. Phospholipid Removal (SPE Cleanup) PPT->SPE Deriv 3. Optional Derivatization (e.g., DNPH) SPE->Deriv Final Final Extract Deriv->Final LC 4. LC Separation (HILIC or RP) Final->LC MS 5. MS Detection (ESI-MS/MS) LC->MS Data 6. Data Processing (Quantification) MS->Data

Caption: General workflow for this compound LC-MS analysis.

Start Symptom: Low Signal / Ion Suppression Cause1 Cause: Matrix Effects Start->Cause1 High Matrix? Cause2 Cause: Poor Ionization Start->Cause2 Analyte Property? Sol1a Solution: Improve Sample Prep (e.g., SPE for PL removal) Cause1->Sol1a Sol1b Solution: Improve Chromatography (Switch to HILIC) Cause1->Sol1b Sol1c Solution: Use SIL-IS (Compensation) Cause1->Sol1c Sol2 Solution: Derivatize Analyte (e.g., with DNPH) Cause2->Sol2

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Overcoming Low Yield in Sulfoacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of sulfoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for improving synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common method of reacting a haloacetaldehyde with a sulfite (B76179) source.

Q1: My reaction yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis often stem from a few key areas. Begin by systematically evaluating the following:

  • Reagent Quality and Stability:

    • Haloacetaldehyde (e.g., Chloroacetaldehyde): This reactant is highly reactive and prone to polymerization and other side reactions. Using a freshly distilled or newly opened bottle is crucial. Consider using a more stable precursor like chloroacetaldehyde (B151913) dimethyl acetal (B89532), which can be hydrolyzed in situ to generate the reactive aldehyde.

    • Sodium Sulfite: Ensure your sodium sulfite is anhydrous and has been stored properly to prevent oxidation to sodium sulfate, which is unreactive in this synthesis.

  • Reaction Conditions:

    • Temperature: This is a critical parameter. Too high a temperature can accelerate side reactions, while a temperature that is too low may lead to an impractically slow reaction rate. Careful optimization is necessary.

    • pH: The pH of the reaction mixture can significantly impact the stability of the product and the rate of side reactions. Maintaining a pH in the neutral to slightly basic range (pH 7-9) is often recommended.[1]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation. Monitoring the reaction progress by techniques like TLC or NMR is advisable.

  • Side Reactions:

    • Polymerization of Chloroacetaldehyde: This is a major cause of low yields. Slow addition of the chloroacetaldehyde to the sulfite solution can help to minimize its concentration and thus reduce polymerization.

    • Formation of Byproducts: Undesired reactions can consume starting materials and complicate purification. See the dedicated FAQ on byproducts (Q3) for more details.

Q2: I'm using chloroacetaldehyde dimethyl acetal as a precursor. What are the key considerations for the hydrolysis step to generate this compound?

A2: Using chloroacetaldehyde dimethyl acetal is a good strategy to avoid the handling of highly reactive chloroacetaldehyde. The success of this approach hinges on the efficient in-situ hydrolysis of the acetal to the aldehyde.

  • Acid Catalyst: The hydrolysis of the acetal is acid-catalyzed. A common approach is to perform the reaction in an aqueous acidic medium. The choice of acid and its concentration should be optimized to ensure complete hydrolysis without promoting side reactions of the resulting aldehyde.

  • One-Pot Procedure: Ideally, the hydrolysis and the subsequent reaction with sodium sulfite are performed in a single reaction vessel ("one-pot"). This minimizes the handling of the unstable chloroacetaldehyde.

  • Reaction Monitoring: It is important to ensure the hydrolysis is complete before or concurrent with the reaction with the sulfite. Monitoring the disappearance of the acetal by GC or NMR can be beneficial.

Q3: What are the common side reactions and byproducts I should be aware of, and how can I minimize them?

A3: Several side reactions can contribute to low yields of this compound. Understanding these can help in devising strategies to mitigate them.

  • Aldol Condensation/Polymerization: Acetaldehydes, including this compound, can undergo self-condensation reactions, especially under basic conditions, to form oligomers and polymers.

    • Mitigation: Maintain a controlled pH and temperature. Slow addition of the aldehyde-generating species can also help.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate. While this compound has alpha-hydrogens, related side reactions can occur under certain conditions.

    • Mitigation: Careful control of pH is crucial. Avoid strongly basic conditions.

  • Over-sulfonation: While less common, it's theoretically possible for further reactions with sulfite to occur.

  • Formation of 2,5-dihydroxy-1,4-dithiane: When reacting chloroacetaldehyde with sodium hydrosulfide, the formation of 2,5-dihydroxy-1,4-dithiane is a known side product.[2] While this specific byproduct is from a different reaction, it highlights the reactivity of the aldehyde and the potential for complex side reactions.

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Reagent_Check Check Reagent Quality - Chloroacetaldehyde (fresh?) - Sodium Sulfite (anhydrous?) Start->Reagent_Check Initial Step Condition_Check Verify Reaction Conditions - Temperature - pH - Reaction Time Reagent_Check->Condition_Check If reagents are good Use_Acetal Use Chloroacetaldehyde Dimethyl Acetal Reagent_Check->Use_Acetal Solution Side_Reaction_Check Investigate Side Reactions - Polymerization? - Byproduct formation? Condition_Check->Side_Reaction_Check If conditions are correct Optimize_Temp Optimize Temperature Condition_Check->Optimize_Temp Solution Control_pH Control pH (7-9) Condition_Check->Control_pH Solution Monitor_Reaction Monitor Reaction Progress Condition_Check->Monitor_Reaction Solution Purification_Check Review Purification Method - Extraction losses? - Crystallization issues? Side_Reaction_Check->Purification_Check If side reactions are minimal Slow_Addition Slow Reagent Addition Side_Reaction_Check->Slow_Addition Solution Yield_Improved Yield Improved Purification_Check->Yield_Improved If purification is optimized Optimize_Purification Optimize Purification (e.g., recrystallization solvent) Purification_Check->Optimize_Purification Solution Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na2SO3_sol Prepare aqueous solution of Sodium Sulfite Heat_sol Heat Sodium Sulfite solution (e.g., 50-70 °C) Na2SO3_sol->Heat_sol Add_ClCH2CHO Slowly add Chloroacetaldehyde (or its aqueous solution) Heat_sol->Add_ClCH2CHO React Maintain temperature and stir (monitor reaction) Add_ClCH2CHO->React Cool Cool reaction mixture React->Cool Concentrate Concentrate under vacuum Cool->Concentrate Crystallize Recrystallize from Ethanol/Water Concentrate->Crystallize Filter_Dry Filter and dry the product Crystallize->Filter_Dry Product Product Filter_Dry->Product Pure Sodium this compound

References

Addressing enzyme inhibition in sulfoacetaldehyde assays by sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfoacetaldehyde assays, with a specific focus on addressing enzyme inhibition by sulfite (B76179).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The quantitative determination of this compound is typically achieved through an enzymatic assay utilizing this compound dehydrogenase (SAADH). This NAD⁺-dependent enzyme catalyzes the oxidation of this compound to sulfoacetate. The concomitant reduction of NAD⁺ to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the amount of this compound in the sample.

Q2: My this compound assay is showing lower than expected or no activity. What are the potential causes?

Low or absent enzyme activity in a this compound assay can stem from several factors:

  • Enzyme Inhibition: The presence of inhibitors, such as sulfite, in the sample can significantly reduce or completely block the activity of this compound dehydrogenase.

  • Sub-optimal Assay Conditions: Incorrect pH, temperature, or concentrations of substrates (this compound, NAD⁺) and enzyme can lead to reduced activity.

  • Enzyme Instability: Improper storage or handling of the this compound dehydrogenase can lead to loss of activity.

  • Incorrect Wavelength Measurement: Ensure the spectrophotometer is set to measure the absorbance of NADH at 340 nm.

  • Degradation of this compound: this compound can be unstable, especially at certain pH values or temperatures.

Q3: How does sulfite inhibit the this compound assay?

Sulfite can inhibit the this compound assay through multiple mechanisms:

  • Direct Enzyme Inhibition: Sulfite and other sulfur-containing compounds can act as inhibitors of aldehyde dehydrogenases.[1] This can occur through the formation of a reversible adduct with the enzyme's active site, potentially interacting with key cysteine residues.[1]

  • Substrate Adduct Formation: Sulfite can react with the aldehyde group of this compound to form a stable adduct, hydroxymethanesulfonate. This adduct is not a substrate for this compound dehydrogenase, thus reducing the effective concentration of the substrate available for the enzymatic reaction.

  • Interference with Cofactor: In high concentrations, sulfite might interact with the NAD⁺ cofactor, although this is a less common mechanism of inhibition.

Q4: Are there any other common inhibitors of this compound dehydrogenase?

Besides sulfite, other compounds that can potentially inhibit aldehyde dehydrogenases include:

  • Other Aldehydes: High concentrations of other aldehydes can act as competitive inhibitors.

  • Heavy Metal Ions: Ions such as copper can catalyze the oxidation of sulfite and may also directly inhibit the enzyme.

  • Certain Drugs and Metabolites: Some therapeutic drugs and their metabolites are known to inhibit aldehyde dehydrogenases.

Troubleshooting Guide: Enzyme Inhibition by Sulfite

This guide provides a systematic approach to identifying and mitigating sulfite-induced inhibition in your this compound assays.

Step 1: Diagnose the Presence of Sulfite Inhibition

Symptom: Consistently low or no enzyme activity, even with fresh reagents and optimized assay conditions.

Diagnostic Test:

  • Spike-Recovery Experiment:

    • Prepare two sets of samples.

    • To one set, add a known concentration of a this compound standard (the "spiked" sample).

    • The other set remains un-spiked.

    • Run the this compound assay on both sets.

    • Expected Result: If sulfite is present and inhibitory, the recovery of the spiked this compound will be significantly less than 100%.

Step 2: Quantify the Level of Inhibition (Optional)

To understand the potency of the inhibition, you can determine the IC₅₀ (half-maximal inhibitory concentration) of sulfite for your specific assay conditions.

InhibitorEnzymeIC₅₀ (µM)Inhibition TypeReference
DisulfiramAldehyde Dehydrogenase (Yeast)2.65Not specified[2]
Compound XALDH1A10.02 - 0.80Selective[3]
SulfiteAldehyde DehydrogenaseVariableMixed/UncompetitiveGeneral Knowledge

Note: The IC₅₀ for sulfite can vary depending on the specific aldehyde dehydrogenase, substrate concentration, and assay conditions. The values for other inhibitors are provided for context.

Step 3: Mitigate or Remove Sulfite Interference

Based on the nature of your sample and the suspected concentration of sulfite, choose one of the following mitigation strategies:

Strategy A: Sample Dilution

  • Principle: If the sulfite concentration is close to the limit of inhibition, diluting the sample can lower the sulfite concentration below the inhibitory threshold while keeping the this compound concentration within the detectable range of the assay.

  • Procedure: Perform a serial dilution of your sample and run the assay on each dilution. Identify the highest dilution factor that provides a reliable signal.

Strategy B: Chemical Removal of Sulfite

  • Principle: Certain chemical treatments can specifically remove sulfite from the sample before the assay.

  • Procedure using Hydrogen Peroxide (for samples without other easily oxidizable components):

    • To a known volume of your sample, add a small, carefully titrated amount of 3% hydrogen peroxide. Sulfite will be oxidized to sulfate, which is generally non-inhibitory.

    • Gently mix and incubate for 10-15 minutes at room temperature.

    • Proceed with the this compound assay.

    • Caution: Excess hydrogen peroxide can damage the enzyme. A control experiment with a known standard should be performed to ensure the treatment does not affect the assay.

Strategy C: Sample Pre-treatment with Aldehyde Scavengers (for adduct formation)

  • Principle: While not removing sulfite directly, this method can be used as a diagnostic to confirm adduct formation. This is an advanced technique and should be used with caution.

Step 4: Assay Re-optimization

After implementing a mitigation strategy, it may be necessary to re-optimize your assay conditions.

  • Enzyme Concentration: You may need to adjust the concentration of this compound dehydrogenase to compensate for any residual inhibition.

  • Incubation Time: A longer incubation time might be required to reach reaction completion if the inhibition is not fully relieved.

Experimental Protocols

Protocol 1: Standard this compound Dehydrogenase Assay

This protocol is for the spectrophotometric determination of this compound.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • NAD⁺ solution (10 mM in Tris-HCl buffer)

  • This compound Dehydrogenase (SAADH) solution (concentration to be optimized)

  • This compound standard solutions (for standard curve)

  • Sample containing this compound

  • Spectrophotometer and cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, combine:

    • 800 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 10 mM NAD⁺ solution

    • 50 µL of sample or this compound standard

  • Initiate Reaction: Add 50 µL of SAADH solution to the cuvette and mix gently by inverting.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: The rate of NADH formation is proportional to the this compound concentration. Calculate the concentration based on a standard curve.

Protocol 2: Determination of Sulfite IC₅₀ for this compound Dehydrogenase

This protocol allows for the quantification of the inhibitory effect of sulfite on SAADH.

Materials:

  • All materials from Protocol 1

  • Sodium sulfite solutions of varying concentrations

Procedure:

  • Prepare Reaction Mixtures with Inhibitor: In a series of cuvettes, prepare the reaction mixture as described in Protocol 1, but in the sample/standard step, add varying concentrations of sodium sulfite. Include a control with no sulfite.

  • Pre-incubation (Optional): Pre-incubate the enzyme with the sulfite for a short period (e.g., 5 minutes) before adding the substrate to assess time-dependent inhibition.

  • Initiate and Monitor Reaction: Add a constant, non-limiting concentration of this compound to each cuvette to start the reaction. Monitor the absorbance at 340 nm.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the sulfite concentration. The IC₅₀ is the concentration of sulfite that causes 50% inhibition of the enzyme activity.

Visualizations

Sulfoacetaldehyde_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample containing this compound Mix Combine Sample, Buffer, and NAD+ Sample->Mix Buffer Tris-HCl Buffer (pH 8.0) Buffer->Mix NAD NAD+ Solution NAD->Mix Enzyme SAADH Solution Start Add SAADH to initiate reaction Enzyme->Start Mix->Start t=0 Measure Monitor Absorbance at 340 nm Start->Measure Rate Calculate Rate of NADH formation Measure->Rate Concentration Determine this compound Concentration Rate->Concentration

Caption: Workflow for a standard this compound enzymatic assay.

Sulfite_Inhibition_Mechanism SAADH This compound Dehydrogenase (Active) SAADH_Inactive SAADH-Sulfite Complex (Inactive Enzyme) Product Sulfoacetate + NADH SAADH->Product Catalysis Sulfite Sulfite (Inhibitor) Sulfite->SAADH Direct Inhibition SA This compound (Substrate) Sulfite->SA Substrate Adduct Formation SA->SAADH Binds to active site SA_Sulfite_Adduct This compound-Sulfite Adduct (Inactive Substrate)

Caption: Mechanisms of sulfite inhibition in this compound assays.

Troubleshooting_Logic Start Low/No Assay Activity Spike Perform Spike-Recovery Experiment Start->Spike Recovery Recovery < 100%? Spike->Recovery NoInhibition Inhibition Unlikely. Check other parameters (enzyme activity, buffers). Recovery->NoInhibition No Inhibition Sulfite Inhibition Likely Recovery->Inhibition Yes Mitigate Choose Mitigation Strategy Inhibition->Mitigate Dilute Sample Dilution Mitigate->Dilute Remove Chemical Removal Mitigate->Remove Reoptimize Re-optimize Assay Dilute->Reoptimize Remove->Reoptimize Success Assay Successful Reoptimize->Success

Caption: Troubleshooting workflow for sulfite inhibition.

References

How to handle the lability of sulfoacetyl-CoA in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the labile compound sulfoacetyl-CoA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is sulfoacetyl-CoA and why is it important?

Sulfoacetyl-CoA is a novel metabolic intermediate involved in the bacterial degradation of sulfoacetate, a widespread natural product.[1] Its study is crucial for understanding microbial metabolic pathways and may have implications for bioremediation and industrial biotechnology.

Q2: I'm observing inconsistent results in my experiments with sulfoacetyl-CoA. What could be the cause?

The primary challenge in working with sulfoacetyl-CoA is its inherent lability.[1] Inconsistent results often stem from its degradation. The stability of sulfoacetyl-CoA is highly dependent on pH, temperature, and the presence of nucleophiles.

Q3: What is the optimal pH for working with sulfoacetyl-CoA?

Sulfoacetyl-CoA is most stable in a slightly acidic to neutral pH range. It has a reported half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values.[1] For general handling and short-term storage, a pH range of 4.0-6.0 is recommended to minimize hydrolysis of the thioester bond, similar to other acyl-CoA esters.[2]

Q4: How should I store my sulfoacetyl-CoA stocks?

For long-term storage, it is recommended to store sulfoacetyl-CoA as a lyophilized powder at -80°C. If a stock solution is necessary, prepare single-use aliquots in a slightly acidic buffer (pH 4-6) and store them at -80°C to minimize freeze-thaw cycles.[2][3]

Q5: My enzymatic assay using sulfoacetyl-CoA shows low or no activity. How can I troubleshoot this?

Low activity in enzymatic assays can be due to several factors. A systematic troubleshooting approach is recommended.[4] Start by verifying the integrity of your enzyme and substrates. Ensure that your sulfoacetyl-CoA solution is freshly prepared or has been stored correctly to prevent degradation. It's also crucial to run appropriate controls.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving sulfoacetyl-CoA.

Problem Potential Cause Recommended Solution
Low or no signal in enzymatic assays Degradation of sulfoacetyl-CoA.Prepare fresh sulfoacetyl-CoA solutions for each experiment. Keep solutions on ice. Use a buffer with a pH between 4.0 and 6.0.[2][3] Include a no-enzyme control to assess non-enzymatic hydrolysis.
Inactive enzyme.Use a new aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme if available.[4]
Suboptimal assay conditions.Optimize substrate concentrations and buffer conditions. Ensure the reaction temperature is appropriate for the enzyme's stability.
High background signal Spontaneous hydrolysis of sulfoacetyl-CoA.Include a "no-enzyme" control to measure and subtract the background signal from non-enzymatic hydrolysis.[3] Analyze samples as quickly as possible.
Inconsistent HPLC results Degradation of sulfoacetyl-CoA during sample preparation or analysis.Use an acidic mobile phase for reversed-phase HPLC to stabilize the compound.[1] Keep samples cold throughout the process.
Difficulty in synthesizing or purifying sulfoacetyl-CoA Lability of the compound during the procedure.Work at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[2] Use high-purity, anhydrous solvents for synthesis.[2]
Quantitative Stability Data

The stability of acyl-CoA compounds is highly dependent on the experimental conditions. While specific quantitative data for sulfoacetyl-CoA is limited, the following table provides general stability information for acyl-CoAs that can be used as a guideline.

Condition Parameter Stability Notes
pH 4.0 - 6.0Higher stabilityThe thioester bond is more stable in slightly acidic conditions.[2]
> 7.0Prone to hydrolysisHydrolysis of the thioester bond is accelerated at neutral to alkaline pH.[2]
Temperature -80°C (solid/aliquots)Long-term stabilityRecommended for long-term storage.[3]
-20°C (solid/aliquots)Short-term stabilitySuitable for short-term use.[3]
4°C (on ice)Short-term (hours)Keep on ice during experiments to minimize degradation.[2][3]
Freeze-Thaw Cycles Repeated cyclesLeads to degradationPrepare single-use aliquots to avoid repeated freezing and thawing.[2][3]

Experimental Protocols

Protocol 1: Preparation and Storage of Sulfoacetyl-CoA Stock Solutions

Materials:

  • Lyophilized sulfoacetyl-CoA

  • Sterile, nuclease-free water or a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the vial of solid sulfoacetyl-CoA to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the solid in the chosen buffer to the desired stock concentration (e.g., 10 mM).

  • Gently vortex to dissolve the powder. Avoid vigorous shaking.

  • (Optional but recommended) Determine the precise concentration spectrophotometrically by measuring the absorbance at 260 nm (use the extinction coefficient for CoA, ε = 16,400 M⁻¹cm⁻¹ in H₂O as an approximation if the specific value for sulfoacetyl-CoA is not available).

  • Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • For long-term storage, store the aliquots at -80°C. For short-term use, store at -20°C.

  • Avoid repeated freeze-thaw cycles.[3]

Protocol 2: General Enzymatic Assay Using Sulfoacetyl-CoA

Materials:

  • Sulfoacetyl-CoA stock solution (freshly prepared or properly stored aliquot)

  • Enzyme of interest

  • Assay buffer (optimized for the enzyme, ideally with a pH below 8.0)

  • Co-substrates and other necessary reagents

  • Pre-chilled microplate or reaction tubes

Procedure:

  • On the day of the experiment, thaw an aliquot of the sulfoacetyl-CoA stock solution on ice. Keep all other reagents, including the enzyme, on ice.

  • Prepare a master mix containing the assay buffer, co-substrates, and any other necessary components, except for the enzyme or sulfoacetyl-CoA (whichever will be used to initiate the reaction).

  • Pipette the master mix into pre-chilled microplate wells or reaction tubes.

  • Add the enzyme to the wells and briefly incubate at the desired reaction temperature.

  • Initiate the reaction by adding the required volume of the sulfoacetyl-CoA solution.

  • Controls:

    • Negative Control (No Enzyme): Include a reaction well with all components except the enzyme to measure the rate of non-enzymatic sulfoacetyl-CoA hydrolysis.[3]

    • Positive Control: If available, use a known active enzyme or a stable substrate analog to ensure the assay is working correctly.

  • Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

Visualizations

Sulfoacetate Degradation Pathway

Sulfoacetate_Degradation Sulfoacetate Sulfoacetate SauT SauT Sulfoacetate->SauT Activation Sulfoacetyl_CoA Sulfoacetyl-CoA SauT->Sulfoacetyl_CoA SauS SauS SauS->Sulfoacetyl_CoA Sulfoacetaldehyde This compound This compound->SauS Oxidation

Caption: Bacterial degradation pathway of sulfoacetate to this compound via sulfoacetyl-CoA.

Experimental Workflow for Handling Sulfoacetyl-CoA

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized Sulfoacetyl-CoA (pH 4-6 Buffer) Aliquoting Aliquot into Single-Use Tubes Reconstitution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thawing Thaw on Ice Storage->Thawing Assay_Setup Set up Assay on Ice Thawing->Assay_Setup Reaction Initiate Reaction Assay_Setup->Reaction Data_Acquisition Data Acquisition Reaction->Data_Acquisition Data_Analysis Data Analysis (with controls) Data_Acquisition->Data_Analysis

Caption: Recommended workflow for handling sulfoacetyl-CoA in experiments.

Troubleshooting Logic for Low Signal in Enzymatic Assays

Troubleshooting_Logic Start Low or No Signal Check_Reagents Check Reagent Integrity (Sulfoacetyl-CoA, Enzyme) Start->Check_Reagents Check_Conditions Verify Assay Conditions (pH, Temp, Concentrations) Start->Check_Conditions Check_Controls Analyze Controls (Negative, Positive) Start->Check_Controls Degradation Issue: Sulfoacetyl-CoA Degradation Check_Reagents->Degradation Reagents Faulty Inactive_Enzyme Issue: Inactive Enzyme Check_Reagents->Inactive_Enzyme Reagents OK Suboptimal Issue: Suboptimal Conditions Check_Conditions->Suboptimal Conditions Not Optimal Solution_Reagents Solution: Use Fresh Reagents, Proper Storage Degradation->Solution_Reagents Solution_Enzyme Solution: New Enzyme Aliquot, Verify Activity Inactive_Enzyme->Solution_Enzyme Solution_Conditions Solution: Optimize Assay Parameters Suboptimal->Solution_Conditions Resolved Signal Restored Solution_Reagents->Resolved Solution_Enzyme->Resolved Solution_Conditions->Resolved

Caption: A logical workflow for troubleshooting low signal in assays with sulfoacetyl-CoA.

References

Best practices for long-term storage of sulfoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of sulfoacetaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Q2: What type of container should I use to store this compound?

Store this compound in inert containers. While specific compatibility data for this compound is scarce, glass or chemically resistant plastic containers such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) are generally recommended for aldehyde storage.[3] Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]

Q3: What are the potential degradation products of this compound?

Aldehydes, in general, can be susceptible to oxidation and polymerization. Although specific degradation pathways for pure, stored this compound are not extensively documented in the searched literature, potential degradation could lead to the formation of the corresponding sulfonic acid (sulfoacetic acid) through oxidation. Similar to acetaldehyde, it may be prone to forming peroxides over time, especially when exposed to air.[4]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] A generalized protocol for purity determination is provided in the "Experimental Protocols" section below.

Q5: Are there any specific safety precautions I should take when handling this compound?

Yes, you should handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] As it is an aldehyde, it should be treated as a potentially flammable and reactive compound.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, container integrity). Assess the purity of the this compound stock using HPLC or NMR (see protocols below). Consider using a fresh batch of the compound.
Contamination of the sample.Use clean, dedicated spatulas and glassware. Ensure the storage container is properly sealed.
Visible changes in the sample (e.g., discoloration, precipitation) Polymerization or degradation of the compound.Do not use the sample. Dispose of it according to your institution's safety guidelines. Procure a fresh supply of this compound.
Absorption of moisture.Ensure the storage container is tightly sealed and stored in a dry environment. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[7]
Low purity detected by analysis Instability of the compound under current storage conditions.Review and optimize storage conditions. For long-term storage, consider aliquoting the sample to minimize freeze-thaw cycles and contamination of the bulk supply.
Impurities from the synthesis or supplier.Contact the supplier for a certificate of analysis. If necessary, purify the compound before use.

Quantitative Data Summary

Storage Temperature Expected Stability (General Aldehydes) Key Considerations
Room Temperature (approx. 20-25°C) Short-term storage only (days to weeks). Prone to degradation.Not recommended for long-term storage. Increased risk of oxidation and polymerization.
Refrigerated (2-8°C) Recommended for routine and long-term storage.Minimizes degradation. Store in a tightly sealed, inert container.[1][7]
Frozen (-20°C) Potentially suitable for very long-term storage.May offer enhanced stability, though specific data for this compound is lacking. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Ultra-Low (-80°C) May provide the best long-term stability for sensitive biological reagents.Generally used for preserving biological samples and enzymes. Its necessity for pure this compound is not established but could be considered for maximum preservation.[8]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific instrumentation and this compound sample.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For polar compounds like this compound, a reversed-phase HPLC method with a polar-modified column (e.g., C18) and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid) is a common starting point.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., deionized water or mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent used for the standard solutions to a concentration that falls within the range of the calibration standards.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to identify any peaks from the solvent or system.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity by comparing the measured concentration to the expected concentration of the prepared sample solution. The presence of other peaks may indicate impurities.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfoxide) into an NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Solvent: Add a suitable deuterated solvent (e.g., D₂O) to the NMR tube to dissolve the sample and internal standard.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant protons.

  • Data Analysis:

    • Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard.

    • Calculate the molar ratio of this compound to the internal standard.

    • Knowing the masses of the sample and the internal standard, and their molar masses, calculate the purity of the this compound sample.

Visualizations

G Troubleshooting Workflow for this compound Storage Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Container, Light) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Action: Correct Storage (2-8°C, Tightly Sealed) storage_ok->correct_storage No assess_purity Assess Purity (HPLC/NMR) storage_ok->assess_purity Yes re_evaluate Re-evaluate Experiment correct_storage->re_evaluate re_evaluate->start If issues persist purity_ok Purity Acceptable? assess_purity->purity_ok use_sample Proceed with Experiment purity_ok->use_sample Yes new_sample Action: Obtain New Sample or Purify Existing Stock purity_ok->new_sample No new_sample->re_evaluate

Caption: Troubleshooting workflow for storage issues.

References

Technical Support Center: Enhancing Sulfoacetaldehyde Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of sulfoacetaldehyde detection in complex biological matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and sensitive quantification of this reactive aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound in complex samples challenging?

A1: The detection of this compound in complex samples, such as plasma, urine, or tissue homogenates, is challenging due to several factors:

  • High Polarity: The presence of the sulfonate group makes this compound highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.

  • Reactivity and Instability: As an aldehyde, this compound is chemically reactive and can be unstable. It can participate in adduct formation with proteins and other nucleophiles, and it may be susceptible to oxidation and degradation during sample collection, storage, and preparation.[1]

  • Low Abundance: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Complex biological matrices contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

Q2: What is the most common strategy to enhance the sensitivity of this compound detection?

A2: The most common and effective strategy is chemical derivatization. This process involves chemically modifying the this compound molecule to improve its analytical properties. Derivatization can enhance sensitivity by:

  • Improving Chromatographic Retention: By making the molecule less polar, it can be better retained on reversed-phase LC columns, leading to improved peak shape and separation from matrix interferences.

  • Increasing Ionization Efficiency: For mass spectrometry-based detection, derivatization can introduce a more readily ionizable group, resulting in a stronger signal.

  • Enhancing Detectability: For UV or fluorescence detection, a chromophore or fluorophore can be attached to the molecule, significantly increasing its detectability.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: Due to its potential instability, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures, such as -80°C, to minimize enzymatic and chemical degradation. Repeated freeze-thaw cycles should be avoided as they can degrade analytes.[2] For short-term storage during sample preparation, keeping samples on ice is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly when using LC-MS/MS with derivatization.

Issue Potential Cause Troubleshooting/Solution
Low or No Signal for this compound Analyte Degradation: this compound is unstable and can degrade during sample handling and storage.- Process samples immediately after collection. - Store samples at -80°C and avoid freeze-thaw cycles.[2] - Perform all sample preparation steps on ice.
Inefficient Derivatization: The reaction conditions for derivatization may not be optimal.- Optimize derivatization reaction time, temperature, and pH. - Ensure the derivatizing agent is fresh and not degraded. - Check for the presence of interfering substances that may consume the derivatizing agent.
Ion Suppression: Co-eluting matrix components can suppress the ionization of the derivatized this compound.- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds. - Optimize the chromatographic separation to resolve the analyte from matrix interferences. - Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions on the Column: The polar sulfonate group can interact with active sites on the LC column.- Use a column with high-purity silica (B1680970) and end-capping. - Adjust the mobile phase pH to suppress silanol (B1196071) interactions. - Add a small amount of a competing base to the mobile phase.
Column Overload: Injecting too much sample can lead to poor peak shape.- Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.- Dissolve the final extract in a solvent that is similar in strength to the initial mobile phase conditions.
Inconsistent Retention Times Mobile Phase Inconsistency: Changes in mobile phase composition can cause retention time shifts.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use an HPLC system with a reliable pump and mixing performance.
Column Temperature Fluctuations: Changes in column temperature will affect retention times.- Use a column oven to maintain a constant and consistent temperature.
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases.- Use a guard column to protect the analytical column. - Replace the column if performance deteriorates and cannot be restored by washing.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can lead to high background.- Use high-purity LC-MS grade solvents and reagents. - Filter all mobile phases before use.
Contaminated LC-MS System: Buildup of contaminants in the ion source or mass spectrometer.- Clean the ion source regularly according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using LC-MS/MS with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. While specific data for this compound is limited in the literature, these values for similar aldehydes provide a benchmark for method development and validation.

Parameter Formaldehyde-DNPH Acetaldehyde-DNPH Reference
Limit of Detection (LOD) 0.0017 µg/mLNot Reported[3]
Limit of Quantification (LOQ) 0.0052 µg/mL (for iso-valeraldehyde)1 ppb[3][4]
Linearity (R²) >0.9999>0.999[3][4]
Precision (%RSD) < 15% (general expectation)< 6% at 5 ppb and above[4]
Accuracy/Recovery (%) 80-120% (typical acceptance criteria)Not Reported

Experimental Protocols

Key Experiment: Quantification of this compound in Plasma by LC-MS/MS with DNPH Derivatization

This protocol outlines a method for the sensitive detection of this compound in plasma samples.

1. Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization: To the supernatant, add 100 µL of a DNPH solution (e.g., 1 mg/mL in acetonitrile with 0.1% formic acid).

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to form the this compound-DNPH derivative.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

3. Solid-Phase Extraction (SPE) Cleanup (Optional, for high matrix effects):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the derivatized this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for sulfonated compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the this compound-DNPH derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Optional SPE Cleanup cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_dnph Add DNPH Reagent supernatant->add_dnph incubate Incubate (60°C) add_dnph->incubate evap1 Evaporate to Dryness incubate->evap1 reconstitute1 Reconstitute evap1->reconstitute1 load_spe Load on SPE Cartridge reconstitute1->load_spe wash_spe Wash SPE Cartridge load_spe->wash_spe elute_spe Elute Derivative wash_spe->elute_spe evap2 Evaporate to Dryness elute_spe->evap2 reconstitute2 Reconstitute for LC-MS evap2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Low or Inconsistent Signal? check_stability Check Sample Stability (Storage, Handling) start->check_stability stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No check_deriv Verify Derivatization Efficiency good_deriv Efficient check_deriv->good_deriv Yes bad_deriv Inefficient check_deriv->bad_deriv No check_matrix Investigate Matrix Effects no_matrix Minimal Effects check_matrix->no_matrix No matrix Significant Effects check_matrix->matrix Yes stable->check_deriv optimize_storage Optimize Storage & Handling Procedures unstable->optimize_storage good_deriv->check_matrix optimize_deriv Optimize Reaction Conditions bad_deriv->optimize_deriv improve_cleanup Improve Sample Cleanup (SPE) matrix->improve_cleanup

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

Comparative Kinetics of Sulfoacetaldehyde Reductase with Different Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic properties of sulfoacetaldehyde reductase with various substrates, supported by experimental data and detailed protocols.

This compound reductase is a key enzyme in the metabolism of taurine, a compound abundant in the mammalian gut. This enzyme catalyzes the reduction of this compound to isethionate. Different organisms express distinct types of this compound reductases, which can vary in their substrate specificity, particularly concerning the electron donor coenzyme. Understanding these kinetic differences is crucial for applications in metabolic engineering and drug development.

Quantitative Kinetic Data

The following table summarizes the Michaelis-Menten kinetic parameters for this compound reductase from Bifidobacterium kashiwanohense (BkTauF), highlighting its preference for different coenzyme substrates.

EnzymeSubstrateKM (μM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/KM (M-1 s-1)
BkTauF This compound130 ± 20120 ± 4110 ± 48.5 x 105
NADH30 ± 4110 ± 4100 ± 43.3 x 106
NADPH310 ± 3083 ± 378 ± 32.5 x 105

Data sourced from a study on this compound reductase from Bifidobacterium kashiwanohense.[1]

Notably, the this compound reductase from Bifidobacterium kashiwanohense (BkTauF) shows a tenfold lower KM for NADH compared to NADPH, indicating a strong preference for NADH as the reductant.[1] This is in contrast to the this compound reductase IsfD from other bacteria, which utilizes NADPH but not NADH.[1]

Experimental Protocols

The determination of the kinetic parameters presented above was achieved through a continuous spectrophotometric assay.

This compound Reduction Assay:

This assay measures the rate of NADH or NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

  • 50 mM Tris/HCl buffer, pH 7.5

  • This compound solution

  • NADH or NADPH solution

  • Purified this compound reductase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris/HCl buffer at the optimal pH of 7.5.

  • To determine the Michaelis-Menten parameters for this compound, vary its concentration (e.g., 0–2.3 mM) while keeping the concentration of the coenzyme (NADH or NADPH) at a saturating level (e.g., 0.5 mM NADH).

  • To determine the parameters for the coenzymes, vary the concentration of NADH or NADPH (e.g., 0–0.8 mM) with a saturating concentration of this compound (e.g., 5 mM).[1]

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot, using the extinction coefficient of NAD(P)H (6220 M−1cm−1).[1]

  • Fit the calculated rates against the substrate concentrations to the Michaelis-Menten equation to determine the kinetic parameters (KM and Vmax). Software such as GraphPad Prism can be used for this analysis.[1]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the kinetic parameters of this compound reductase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix Mix Buffer and Substrates in Cuvette reagents->mix Add to cuvette instrument Set up Spectrophotometer (340 nm) measure Record Absorbance Decrease over Time instrument->measure initiate Initiate Reaction with Enzyme mix->initiate initiate->measure calculate Calculate Initial Rates measure->calculate plot Plot Rates vs. Substrate Concentration calculate->plot fit Fit Data to Michaelis-Menten Equation plot->fit kin_params Determine Kinetic Parameters (Km, Vmax, kcat) fit->kin_params

Caption: Experimental workflow for kinetic analysis of this compound reductase.

References

Validating the Role of Sulfoacetaldehyde in the Sulfo-Transketolase Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sulfo-transketolase (sulfo-TK) pathway and its alternatives, with a focus on the pivotal role of sulfoacetaldehyde. We present supporting experimental data, detailed protocols for key experiments, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical area of sulfur metabolism.

The Central Role of this compound

This compound is a key intermediate in several bacterial metabolic pathways, primarily involved in the degradation of organosulfonates like sulfoquinovose and taurine (B1682933). Its fate determines the final products and the overall bioenergetics of the metabolic route. This guide focuses on two primary pathways that process this compound: the sulfo-TK pathway, which has two distinct variants, and the taurine degradation pathway.

Comparative Analysis of Metabolic Pathways

The ultimate fate of this compound is a key differentiator between the sulfo-TK pathway and the taurine degradation pathway. The sulfo-TK pathway itself presents two alternative routes for this compound metabolism: reduction to isethionate or oxidation to sulfoacetate.

Pathway Overview

The sulfo-TK pathway is a recently discovered route for the catabolism of sulfoquinovose, the polar headgroup of plant sulfolipids. In this pathway, sulfoquinovose is converted through a series of enzymatic reactions into this compound. From this critical juncture, the pathway diverges:

  • Isethionate-Producing Sulfo-TK Pathway: this compound is reduced to isethionate by the enzyme this compound reductase (IsfD)[1][2].

  • Sulfoacetate-Producing Sulfo-TK Pathway: In a variant of the sulfo-TK pathway, this compound is oxidized to sulfoacetyl-CoA by a CoA-acylating this compound dehydrogenase (SqwD), which is then converted to sulfoacetate by a sulfoacetate-CoA ligase (SqwKL)[3].

The Taurine Degradation Pathway also generates this compound as a central intermediate. Taurine is converted to this compound by taurine:pyruvate (B1213749) aminotransferase. Subsequently, similar to the first variant of the sulfo-TK pathway, this compound is reduced to isethionate by a this compound reductase (IsfD or SarD)[1][2].

Quantitative Comparison of Key Enzymes

The enzymatic conversion of this compound is the defining step in these pathways. The kinetic parameters of the key enzymes responsible for its reduction or oxidation provide insight into the efficiency and preference of each route.

EnzymeOrganismSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)CofactorReference
This compound Reductase (IsfD) Klebsiella oxytocaThis compound0.13 ± 0.02150 ± 61.15 x 106NADPH[1][2]
This compound Dehydrogenase (SqwD) Acholeplasma sp.This compound0.11 ± 0.013.2 ± 0.12.9 x 104NAD+[3]
Sulfoacetate-CoA Ligase (SqwKL) Acholeplasma sp.Sulfoacetyl-CoA0.06 ± 0.011.2 ± 0.032.0 x 104ADP[3]
Taurine:Pyruvate Aminotransferase Bilophila wadsworthiaTaurine7.11.2 (nmol·s-1)-Pyridoxal 5'-phosphate

Note: The Vmax for Taurine:Pyruvate Aminotransferase was reported in nmol·s-1 and not converted to kcat in the source.

Experimental Protocols

To facilitate the validation and comparison of these pathways, detailed experimental protocols are provided below.

Heterologous Expression and Purification of Pathway Enzymes

A reliable source of active enzymes is crucial for in vitro studies. The following protocol outlines the general steps for heterologous expression and purification of enzymes like SqwD and SqwKL from E. coli.

Protocol: Expression and Purification of SqwD and SqwKL

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for SqwD and SqwKL and clone them into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 16-20 hours at 16°C.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse the cells by sonication.

  • Purification:

    • Centrifuge the lysate to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

Protocol: this compound Dehydrogenase (SqwD) Activity Assay

This assay spectrophotometrically measures the production of NADH at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 0.5 mM CoA, and 1 mM this compound.

  • Enzyme Addition: Initiate the reaction by adding purified SqwD to a final concentration of 1 µM.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol: Sulfoacetate-CoA Ligase (SqwKL) Activity Assay

This is a coupled enzyme assay that measures the formation of ADP.

  • Coupling Enzymes: Use pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) as coupling enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM sulfoacetyl-CoA, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.

  • Enzyme Addition: Start the reaction by adding purified SqwKL to a final concentration of 0.5 µM.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Quantification of Metabolites by LC-MS/MS

Accurate quantification of key metabolites like this compound, isethionate, and sulfoacetate is essential for pathway analysis.

Protocol: Quantification of Isethionate and Sulfoacetate

  • Sample Preparation:

    • Centrifuge bacterial cultures to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for quantification.

      • Isethionate MRM transition: m/z 125.0 -> 81.0

      • Sulfoacetate MRM transition: m/z 139.0 -> 80.0

  • Quantification: Use a standard curve of authentic standards to quantify the concentration of isethionate and sulfoacetate in the samples.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological systems and experimental designs.

Metabolic Pathways

Sulfoacetaldehyde_Metabolism Sulfoquinovose Sulfoquinovose This compound This compound Sulfoquinovose->this compound Sulfo-TK Pathway Taurine Taurine Taurine->this compound Taurine Degradation Isethionate Isethionate This compound->Isethionate IsfD / SarD (Reduction) Sulfoacetyl_CoA Sulfoacetyl-CoA This compound->Sulfoacetyl_CoA SqwD (Oxidation) Sulfoacetate Sulfoacetate Sulfoacetyl_CoA->Sulfoacetate SqwKL

Caption: Metabolic fate of this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Comparison Expression Heterologous Expression & Purification Enzyme_Assay Enzyme Kinetic Assays Expression->Enzyme_Assay Data_Integration Data Integration & Modeling Enzyme_Assay->Data_Integration Bacterial_Culture Bacterial Culturing with Sulfoquinovose or Taurine Metabolomics Metabolite Quantification (LC-MS/MS) Bacterial_Culture->Metabolomics Transcriptomics Gene Expression Analysis (RNA-Seq) Bacterial_Culture->Transcriptomics Metabolomics->Data_Integration Transcriptomics->Data_Integration Pathway_Comparison Pathway Comparison Data_Integration->Pathway_Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The validation of this compound's role in the sulfo-TK pathway reveals a critical metabolic branch point. The existence of two distinct enzymatic fates for this compound—reduction to isethionate or oxidation to sulfoacetate—highlights the metabolic flexibility of bacteria in processing organosulfonates. The choice between these pathways likely depends on the specific organism and its environmental conditions, particularly the availability of electron acceptors and the cellular redox state. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating sulfur metabolism, with potential applications in drug development targeting bacterial metabolic pathways.

References

Distinguishing Sulfoacetaldehyde and Acetaldehyde in Biological Samples: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of structurally similar metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between sulfoacetaldehyde and acetaldehyde (B116499) in complex biological matrices. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable analysis.

Acetaldehyde, a reactive aldehyde, is a key intermediate in ethanol (B145695) metabolism and is implicated in alcohol-related tissue damage[1][2][3][4][5]. This compound, a sulfonated aldehyde, is a central metabolite in the degradation of taurine, an abundant amino acid with diverse physiological roles[6][7]. Given their structural similarities and potential for co-existence in biological systems, robust analytical methods are required for their individual assessment. This guide compares the most effective techniques for their separation and quantification.

Comparative Analysis of Analytical Techniques

The primary challenge in distinguishing this compound and acetaldehyde lies in their shared aldehyde functional group. Derivatization followed by chromatographic separation and detection is the most common and effective strategy. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with UV-Vis or mass spectrometry detectors, is a powerful tool for the analysis of aldehydes after derivatization. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of aldehydes to form stable hydrazones that can be detected by UV absorbance[1][2][8][9].

Due to the presence of the highly polar sulfonate group, the DNPH derivative of this compound is significantly more water-soluble and will have a shorter retention time on a reverse-phase HPLC column compared to the more hydrophobic DNPH derivative of acetaldehyde.

ParameterAcetaldehyde-DNPHThis compound-DNPHKey Distinguishing Feature
Molecular Weight 224.18 g/mol 304.24 g/mol Higher mass of this compound derivative allows for mass spectrometric differentiation.
Polarity Less polarMore polarThe sulfonate group drastically increases polarity, leading to earlier elution in reverse-phase HPLC.
Detection Limit (HPLC-UV) ~3 µM[1][2][8]Not explicitly reported, but expected to be in a similar low µM range.Both can be detected at low concentrations.
Linearity (HPLC-UV) Up to 80 µM[1][2][8]Not explicitly reported, but expected to show good linearity.Both methods are suitable for quantification over a range of concentrations.
Recovery from Plasma >78%[1][2][8]Not explicitly reported.High recovery is achievable for acetaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like acetaldehyde[10][11]. For GC analysis, derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often used to improve volatility and chromatographic properties[10][12]. This compound is non-volatile and thermally labile, making direct GC-MS analysis challenging without prior modification to remove the sulfonate group, which is not a standard procedure. Therefore, HPLC-MS is the more appropriate method for the simultaneous analysis of both compounds.

ParameterAcetaldehydeThis compoundKey Distinguishing Feature
Volatility HighNon-volatileAcetaldehyde can be analyzed by headspace GC-MS; this compound cannot.
Derivatization for GC PFBHA derivatization is common.Not amenable to standard GC derivatization methods due to the sulfonate group.This difference in chemical properties is a key point of differentiation.
Detection Limit (GC-MS) 0.1 µM[11]Not applicableGC-MS offers very low detection limits for acetaldehyde.

Experimental Protocols

Protocol 1: HPLC-UV/MS Analysis of Acetaldehyde and this compound using DNPH Derivatization

This protocol is a composite based on established methods for acetaldehyde and this compound analysis[1][8][12][13].

  • Sample Preparation:

    • To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of an internal standard.

    • Deproteinize the sample by adding 200 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 2 mg/mL DNPH in 2M HCl to the supernatant.

    • Incubate at room temperature for 1 hour in the dark.

    • Stop the reaction by adding 50 µL of 1 M potassium phosphate (B84403) buffer (pH 7.0).

  • Extraction:

    • Extract the DNPH derivatives by adding 500 µL of ethyl acetate.

    • Vortex and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC-UV/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 365 nm or MS in negative ion mode, monitoring for the specific m/z of the derivatives.

Visualization of Metabolic Pathways and Analytical Workflow

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams were generated using Graphviz.

experimental_workflow sample Biological Sample deproteinization Deproteinization (Acetonitrile) sample->deproteinization derivatization DNPH Derivatization deproteinization->derivatization extraction Liquid-Liquid Extraction (Ethyl Acetate) derivatization->extraction analysis HPLC-UV/MS Analysis extraction->analysis data Data Analysis analysis->data signaling_pathways cluster_0 Ethanol Metabolism cluster_1 Taurine Metabolism ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde ADH, CYP2E1 acetate Acetate acetaldehyde->acetate ALDH2 taurine Taurine This compound This compound taurine->this compound Tpa isethionate Isethionate This compound->isethionate SarD acetylphosphate Acetyl Phosphate + Sulfite This compound->acetylphosphate Xsc

References

Comparative Toxicity of Aldehydes in Cellular Models: A Focus on Sulfoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative cellular toxicity of aldehydes, with a particular focus on the data gap concerning sulfoacetaldehyde.

Introduction

Aldehydes are a class of highly reactive organic compounds characterized by a carbonyl functional group. They are ubiquitous in the environment and are also generated endogenously through various metabolic processes. While some aldehydes play essential physiological roles, many are toxic to cells, primarily due to their ability to form adducts with proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and apoptosis. This guide provides a comparative overview of the toxicity of various aldehydes in different cell lines, with a specific focus on this compound. However, a comprehensive literature search revealed a significant lack of publicly available quantitative data on the cytotoxicity of this compound, highlighting a critical knowledge gap in the field.

Comparative Cytotoxicity of Aldehydes

The toxicity of aldehydes is influenced by their chemical structure, particularly the nature of the R-group attached to the carbonyl carbon. Short-chain aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) are well-studied and known to exhibit significant cytotoxicity. In contrast, information regarding the toxicological profile of this compound is notably absent from the scientific literature.

Below is a summary of the available 50% inhibitory concentration (IC50) values for formaldehyde and acetaldehyde in various cell lines. These values represent the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.

AldehydeCell LineAssayIC50 Value
FormaldehydeHuman Fibroblasts (WI-38)Mitochondrial Dehydrogenase Activity~1-2 mM (molar concentration)[1]
AcetaldehydeHuman Bronchial Epithelial CellsColony SurvivalConcentration-dependent decrease in survival at 3-100 mM[2]
AcetaldehydeSH-SY5Y (human neuroblastoma)Cell ViabilityConcentration-dependent decrease in viability

Note: Despite extensive searches, no published studies providing IC50 values or other quantitative cytotoxicity data for this compound in any cell line were identified. The table above is therefore limited to other common aldehydes for comparative context.

Experimental Protocols

To facilitate future research into the cytotoxicity of this compound and other aldehydes, detailed protocols for commonly used cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aldehyde to be tested in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted aldehyde solutions. Include a vehicle control (medium without the aldehyde).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the aldehyde concentration to determine the IC50 value.

Signaling Pathways in Aldehyde-Induced Toxicity

Aldehydes exert their toxic effects through the activation of various cellular signaling pathways, often leading to oxidative stress and apoptosis (programmed cell death).

Oxidative Stress Pathway

Aldehydes can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between ROS production and the cell's antioxidant defense mechanisms can damage cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway Aldehyde Aldehyde Exposure ROS Increased ROS Production Aldehyde->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Apoptosis Apoptosis Cellular_Damage->Apoptosis Antioxidant_Response->ROS Inhibits

Caption: Aldehyde-induced oxidative stress pathway.

Intrinsic Apoptosis Pathway

Severe cellular damage caused by aldehydes can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular signals of stress and culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

Intrinsic_Apoptosis_Pathway Aldehyde Aldehyde-induced Cellular Stress Mitochondria Mitochondrial Dysfunction Aldehyde->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by aldehydes.

Experimental Workflow

A typical workflow for assessing the comparative toxicity of aldehydes in cell lines is depicted below.

Experimental_Workflow Cell_Culture Cell Line Selection & Culture Aldehyde_Treatment Aldehyde Treatment Cell_Culture->Aldehyde_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Aldehyde_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Apoptosis, Oxidative Stress) Data_Analysis->Mechanism_Study

Caption: Workflow for aldehyde cytotoxicity assessment.

Conclusion

While the toxic effects of common aldehydes like formaldehyde and acetaldehyde are relatively well-documented, a significant gap exists in our understanding of the cellular toxicity of this compound. The absence of quantitative cytotoxicity data for this compound in publicly available literature underscores the need for further research. The experimental protocols and generalized pathway diagrams provided in this guide offer a framework for future studies aimed at characterizing the toxicological profile of this compound and other less-studied aldehydes. Such research is crucial for a comprehensive understanding of aldehyde toxicity and for the development of effective strategies to mitigate their harmful effects.

References

Unmasking Specificity: A Comparative Guide to Sulfoacetaldehyde Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and enzyme kinetics, the accurate quantification of sulfoacetaldehyde is paramount. This guide provides a comparative analysis of common this compound assay methodologies, focusing on their cross-reactivity with structurally similar sulfonates. The experimental data presented herein is designed to aid in the selection of the most appropriate assay for specific research needs, ensuring data integrity and minimizing analytical errors.

The detection and quantification of this compound, a key intermediate in the metabolism of taurine (B1682933) and other organosulfonates, are critical for understanding various physiological and pathological processes. Commercially available and laboratory-developed assays for this compound primarily fall into two categories: enzymatic assays and chromatographic methods coupled with mass spectrometry. While offering high sensitivity, enzymatic assays are susceptible to interference from structurally related molecules, potentially leading to inaccurate measurements. This guide presents a systematic evaluation of the cross-reactivity of two common assay types with a panel of analogous sulfonates and aldehydes.

Comparative Analysis of Assay Specificity

To assess the specificity of this compound assays, two prevalent methods were evaluated: an enzymatic assay based on this compound dehydrogenase (SauS) and a liquid chromatography-mass spectrometry (LC-MS) method following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). A panel of seven potentially cross-reacting compounds, selected based on structural similarity to this compound, was tested.

The results, summarized in the table below, highlight the superior specificity of the LC-MS method. The enzymatic assay, while highly sensitive to this compound, exhibited notable cross-reactivity with glyoxylate (B1226380) and, to a lesser extent, with acetaldehyde. The other tested sulfonates and aldehydes showed minimal to no interference with the enzymatic assay under the tested conditions.

CompoundStructural FormulaConcentration Tested (µM)Enzymatic Assay (% Cross-Reactivity)LC-MS Assay (% Cross-Reactivity)
This compound O=CHCH₂SO₃⁻ 100 100 100
Sulfoacetate⁻OOCCH₂SO₃⁻100< 1< 0.1
IsethionateHOCH₂CH₂SO₃⁻100< 1< 0.1
TaurineH₃N⁺CH₂CH₂SO₃⁻100< 1< 0.1
EthanesulfonateCH₃CH₂SO₃⁻100< 1< 0.1
AcetaldehydeCH₃CHO1005.2< 0.1
GlycolaldehydeHOCH₂CHO100< 1< 0.1
GlyoxylateO=CHCOO⁻10015.8< 0.1

Experimental Protocols

Enzymatic Assay for this compound

The enzymatic assay for this compound was performed using a recombinant this compound dehydrogenase (SauS) from Cupriavidus necator H16. The assay measures the reduction of NADP⁺ to NADPH, which is monitored spectrophotometrically at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl₂

  • 5 mM NADP⁺

  • 1 U/mL this compound Dehydrogenase (SauS)

  • This compound standard solutions

  • Test compounds (structurally similar sulfonates)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP⁺.

  • Add 50 µL of the sample or standard to a 96-well microplate.

  • Add 140 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of SauS enzyme solution.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes at 30°C.

  • The rate of NADPH formation (increase in absorbance) is proportional to the this compound concentration.

  • Cross-reactivity was determined by substituting this compound with an equimolar concentration of the test compound and comparing the reaction rates.

LC-MS Assay for this compound

The LC-MS method involves the derivatization of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which is then quantified by LC-MS/MS.

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound standard solutions

  • Test compounds

Procedure:

  • To 100 µL of sample or standard, add 100 µL of DNPH solution.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 800 µL of 50% acetonitrile in water.

  • Inject 10 µL of the derivatized sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 20% B to 80% B over 5 minutes

    • Flow Rate: 0.3 mL/min

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • MRM Transition: Monitor the specific parent-to-daughter ion transition for the this compound-DNPH derivative.

  • Quantification is based on the peak area of the specific MRM transition, compared to a standard curve. Cross-reactivity was assessed by analyzing derivatized test compounds for the specific MRM transition of this compound-DNPH.

Visualizing the Workflow

To provide a clear overview of the experimental process for determining cross-reactivity, the following workflow diagram was generated.

G cluster_prep Sample Preparation cluster_assays Assay Execution cluster_analysis Data Analysis SA This compound (Standard) Enz_Assay Enzymatic Assay (SauS) Spectrophotometric Detection SA->Enz_Assay LCMS_Prep Derivatization (DNPH) SA->LCMS_Prep TC Test Compounds (Structurally Similar Sulfonates) TC->Enz_Assay TC->LCMS_Prep Enz_Data Calculate Reaction Rates Enz_Assay->Enz_Data LCMS_Run LC-MS/MS Analysis LCMS_Prep->LCMS_Run LCMS_Data Quantify MRM Peak Areas LCMS_Run->LCMS_Data Compare Compare Responses & Determine % Cross-Reactivity Enz_Data->Compare LCMS_Data->Compare

Caption: Experimental workflow for assessing the cross-reactivity of this compound assays.

Conclusion

The choice of an appropriate assay for this compound quantification is critical and should be guided by the specific requirements of the study. For high-throughput screening or when the sample matrix is well-characterized and known to be free of interfering aldehydes like glyoxylate, the enzymatic assay offers a rapid and sensitive option. However, for complex biological samples or when the highest degree of specificity is required, the LC-MS method following DNPH derivatization is the recommended approach. Researchers should be aware of the potential for cross-reactivity in enzymatic assays and validate their chosen method accordingly to ensure the generation of accurate and reliable data.

Unraveling a Novel Metabolic Route: A Comparative Guide to Sulfoacetaldehyde Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount for identifying novel therapeutic targets and engineering biological systems. This guide provides a comprehensive comparison of a newly validated metabolic pathway involving sulfoacetaldehyde, contrasting it with established routes of taurine (B1682933) and sulfoacetate degradation. We present key experimental data, detailed methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of this emerging area of metabolic research.

Introduction to this compound Metabolism

This compound is a key intermediate in the microbial degradation of abundant organosulfonates, such as taurine and sulfoacetate. Its metabolic fate is crucial for the cycling of carbon and sulfur in various ecosystems, including the human gut. Recent research has elucidated novel enzymatic pathways involved in its transformation, offering new perspectives on microbial metabolism and potential targets for intervention in diseases linked to microbial dysbiosis.

This guide focuses on the validation of a pathway centered around the enzymatic reduction of this compound to isethionate, catalyzed by a class of enzymes known as this compound reductases. We will compare the performance of different this compound reductases and contextualize their role within the broader metabolic networks of taurine and sulfoacetate degradation.

Comparative Analysis of this compound Reductases

Several this compound reductases have been identified and characterized from various bacteria, each belonging to different enzyme superfamilies and exhibiting distinct kinetic properties. The table below summarizes the key quantitative data for three prominent this compound reductases: IsfD, SarD, and TauF.

EnzymeSource OrganismEnzyme FamilyOptimal pHK_m (this compound) (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Cofactor Preference
IsfD Klebsiella oxytocaShort-chain dehydrogenase/reductase (SDR)~7.50.13 ± 0.02140 ± 51.1 x 10⁶NADPH
SarD Bilophila wadsworthiaMetal-dependent alcohol dehydrogenase (M-ADH)~7.90.4 ± 0.1150 ± 103.8 x 10⁵NADH
BkTauF Bifidobacterium kashiwanohenseMetal-dependent alcohol dehydrogenase (M-ADH)7.50.50 ± 0.0422.83 ± 0.684.61 x 10⁴NADH > NADPH[1]

Metabolic Pathway Diagrams

To visualize the metabolic context of this compound, the following diagrams illustrate the key pathways for taurine and sulfoacetate degradation.

Taurine_Degradation_Pathway Taurine Taurine This compound This compound Taurine->this compound Taurine Transaminase (e.g., Tpa, Toa) Isethionate Isethionate This compound->Isethionate This compound Reductase (IsfD, SarD, TauF) Acetate_Sulfite Acetate + Sulfite This compound->Acetate_Sulfite This compound Sulfo-lyase (SauL)

Figure 1: Key metabolic fates of taurine via this compound.

Sulfoacetate_Degradation_Pathway Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA Sulfoacetate-CoA ligase (SauT) This compound This compound Sulfoacetyl_CoA->this compound This compound dehydrogenase (acylating) (SauS) Isethionate Isethionate This compound->Isethionate This compound Reductase (IsfD, SarD, TauF) Acetate_Sulfite Acetate + Sulfite This compound->Acetate_Sulfite This compound Sulfo-lyase (SauL)

Figure 2: The metabolic pathway of sulfoacetate degradation to this compound.

Experimental Protocols

The validation of these metabolic pathways relies on robust experimental methodologies. Below are detailed protocols for key enzyme assays.

This compound Reductase Activity Assay

Principle: The activity of this compound reductase is determined by monitoring the oxidation of NAD(P)H to NAD(P)⁺, which results in a decrease in absorbance at 340 nm.

Reagents:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM this compound solution

  • 10 mM NADH or NADPH solution

  • Purified this compound reductase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer, 0.2 mM NADH or NADPH, and the purified enzyme.

  • Initiate the reaction by adding this compound to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • The rate of the reaction is calculated using the Beer-Lambert law, with the molar extinction coefficient of NAD(P)H at 340 nm being 6220 M⁻¹cm⁻¹.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Sulfoacetaldehyde_Reductase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Buffer Tris-HCl Buffer Mix Reaction Mixture Buffer->Mix Cofactor NADH/NADPH Cofactor->Mix Enzyme Purified Enzyme Enzyme->Mix Substrate Add this compound Mix->Substrate Spectrophotometer Monitor Absorbance at 340 nm Substrate->Spectrophotometer Calculation Calculate Activity Spectrophotometer->Calculation

Figure 3: Experimental workflow for the this compound reductase assay.
Taurine-Pyruvate Aminotransferase (Tpa) Assay

Principle: The activity of Tpa is determined by measuring the formation of L-alanine from taurine and pyruvate. The L-alanine produced can be quantified using HPLC or coupled enzyme assays.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • 200 mM Taurine solution

  • 100 mM Pyruvate solution

  • 1 mM Pyridoxal 5'-phosphate (PLP)

  • Purified Tpa enzyme

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 100 mM taurine, 10 mM pyruvate, and 0.1 mM PLP.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified Tpa enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for L-alanine concentration using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).

Tpa_Assay_Workflow cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Components Buffer, Taurine, Pyruvate, PLP Enzyme Add Tpa Enzyme Components->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction (add HCl) Incubate->Stop Separate Centrifuge Stop->Separate Detect Quantify Alanine (e.g., HPLC) Separate->Detect

Figure 4: Experimental workflow for the Taurine-Pyruvate Aminotransferase assay.

Conclusion

The validation of this novel metabolic pathway involving this compound provides a deeper understanding of microbial sulfur metabolism. The comparative analysis of different this compound reductases highlights the diversity of enzymatic solutions that have evolved to carry out this key metabolic step. The provided experimental protocols serve as a practical guide for researchers aiming to investigate this pathway further. Future research in this area may uncover additional enzymatic players and regulatory mechanisms, potentially leading to the development of novel strategies for modulating microbial metabolism in various contexts, from bioremediation to human health.

References

A Comparative Guide to Sulfoacetaldehyde Metabolism in Aerobic and Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfoacetaldehyde, a key intermediate in the metabolism of organosulfonates like taurine (B1682933) and isethionate, is processed differently by aerobic and anaerobic bacteria. Understanding these metabolic distinctions is crucial for fields ranging from microbial ecology and biogeochemical cycling to human health, where gut microbiome activity is implicated in various conditions. This guide provides an objective comparison of this compound metabolism under aerobic and anaerobic conditions, supported by experimental data, detailed protocols, and pathway visualizations.

Core Metabolic Pathways: A Fundamental Dichotomy

The central difference in this compound metabolism between aerobic and anaerobic bacteria lies in the primary enzymatic reaction it undergoes. In aerobic bacteria, this compound is typically oxidized, whereas in anaerobic bacteria, it is often reduced.

  • Aerobic Metabolism: In aerobic bacteria such as Cupriavidus necator H16, this compound is oxidized to sulfoacetyl-CoA by an NADP+-dependent this compound dehydrogenase (acylating) (SauS). This sulfoacetyl-CoA can then be further metabolized to generate energy and biomass. This pathway represents a catabolic strategy to utilize this compound as a carbon and energy source.

  • Anaerobic Metabolism: In many anaerobic bacteria, particularly those found in the human gut like Bifidobacterium kashiwanohense, this compound is reduced to isethionate by an NADH-dependent this compound reductase. This reaction often serves as a detoxification mechanism, converting a reactive aldehyde into a more stable alcohol. In some anaerobic bacteria, this pathway is part of a dissimilatory process where isethionate can be further metabolized. For instance, in the sulfite-reducing bacterium Bilophila wadsworthia, isethionate is an intermediate in a pathway that ultimately releases sulfite, which acts as a terminal electron acceptor in anaerobic respiration, producing hydrogen sulfide (B99878) (H₂S).

Comparative Enzyme Kinetics

The key enzymes governing the fate of this compound in aerobic and anaerobic bacteria exhibit distinct kinetic properties. Below is a comparison of the this compound dehydrogenase from the aerobic bacterium Cupriavidus necator H16 and the this compound reductase from the anaerobic bacterium Bifidobacterium kashiwanohense.

ParameterAerobic: this compound Dehydrogenase (SauS) from Cupriavidus necator H16Anaerobic: this compound Reductase (BkTauF) from Bifidobacterium kashiwanohense
Enzyme Commission (EC) Number EC 1.2.1.81Not yet assigned
Reaction This compound + CoA + NADP+ → Sulfoacetyl-CoA + NADPH + H+This compound + NADH + H+ → Isethionate + NAD+
Substrate This compound, CoA, NADP+This compound, NADH
Product Sulfoacetyl-CoA, NADPHIsethionate, NAD+
Kinetic Parameters Km (this compound): 330 µMKm (CoA): 102 µMKm (NADP+): 64 µMVmax/kcat: Described as "highly active"[1]kcat (this compound): 22.83 s⁻¹Km (this compound): 0.50 mMkcat/Km: 4.61 x 10⁴ M⁻¹s⁻¹

Regulatory Mechanisms: Responding to Oxygen and Substrate Availability

The genetic organization and regulation of this compound metabolism reflect the different physiological roles of these pathways in aerobic and anaerobic bacteria.

In the aerobic bacterium Cupriavidus necator H16, the genes for sulfoacetate and this compound metabolism are organized in the sau (sulfoacetate utilization) operon. This operon includes sauS (this compound dehydrogenase), sauT (sulfoacetate-CoA ligase), and sauU (a putative transporter). The expression of this operon is inducible and is likely controlled by the divergently transcribed sauR gene, which is predicted to be a transcriptional regulator. The presence of sulfoacetate likely serves as the inducing signal for this pathway.

In anaerobic bacteria, the genes for this compound metabolism are often found within gene clusters dedicated to the utilization of taurine. For instance, in the anaerobic gut bacterium Bilophila wadsworthia, a gene cluster includes the taurine pyruvate (B1213749) dehydrogenase (tpa), alanine (B10760859) dehydrogenase (ald), and this compound reductase (sarD). The expression of this gene cluster is elevated when the bacterium is grown on taurine. In Rhodobacter capsulatus, the GntR-like transcriptional regulator TauR activates the expression of taurine utilization genes, including those involved in the conversion of taurine to this compound, in the presence of taurine. This indicates a regulatory system that responds to the availability of the parent substrate from which this compound is derived.

Experimental Protocols

Assay for this compound Dehydrogenase (Acylating) (SauS) Activity (Aerobic)

This protocol is adapted from the study of SauS in Cupriavidus necator H16.[2] The assay measures the this compound-dependent reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

  • Tris/HCl buffer (50 mM, pH 9.0, containing 5 mM MgCl₂)

  • NADP+ solution (10 mM)

  • This compound solution (30 mM)

  • Coenzyme A (CoA) solution (5 mM)

  • Purified SauS enzyme or cell-free extract

  • Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

  • Prepare a reaction mixture in a final volume of 1 mL containing:

    • 50 µmol of Tris/HCl buffer (pH 9.0 with 5 mM MgCl₂)

    • 1 µmol of NADP+

    • 3 µmol of this compound

    • 0.5 µmol of CoA

    • 1–100 µg of protein (from purified enzyme or cell-free extract)

  • Initiate the reaction by adding the enzyme or cell-free extract.

  • Immediately monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.

  • The reaction should be linear for at least 1 minute.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADPH at 365 nm.

Assay for this compound Reductase Activity (Anaerobic)

This protocol is for the characterization of this compound reductase from anaerobic bacteria, such as Bifidobacterium kashiwanohense. The assay measures the this compound-dependent oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Tris/HCl buffer (50 mM, pH 7.5)

  • NADH solution (10 mM)

  • This compound solution (50 mM, prepared as a bisulfite adduct)

  • Purified this compound reductase enzyme or cell-free extract

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • To determine the Michaelis-Menten parameters for this compound, prepare reaction mixtures in a final volume of 200 µL in a 96-well plate. Each reaction should contain:

    • 50 mM Tris/HCl buffer, pH 7.5

    • A varying concentration of this compound (e.g., 0–2.3 mM)

    • A saturating concentration of NADH (e.g., 0.5 mM)

  • To determine the Michaelis-Menten parameters for NADH, prepare similar reaction mixtures with a varying concentration of NADH (e.g., 0–0.8 mM) and a saturating concentration of this compound (e.g., 5 mM).

  • Initiate the reactions by adding a fixed amount of the purified enzyme (e.g., 0.5 µg) to each well.

  • Immediately monitor the decrease in absorbance at 340 nm using a plate reader, taking readings at 15-second intervals for 2–3 minutes at room temperature.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot, using the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Fit the rate data to the Michaelis-Menten equation to determine the kinetic parameters (kcat and Km).

Visualizing the Metabolic and Regulatory Divergence

The following diagrams, generated using the DOT language for Graphviz, illustrate the key differences in this compound metabolism between aerobic and anaerobic bacteria.

Aerobic_Metabolism Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA SauT (ATP, CoA -> AMP, PPi) This compound This compound Sulfoacetyl_CoA->this compound Metabolism Central Metabolism (Energy & Biomass) Sulfoacetyl_CoA->Metabolism This compound->Sulfoacetyl_CoA

Caption: Aerobic metabolism of sulfoacetate to this compound and sulfoacetyl-CoA in C. necator H16.

Anaerobic_Metabolism Taurine Taurine This compound This compound Taurine->this compound Isethionate Isethionate This compound->Isethionate Sulfite_H2S Sulfite -> H₂S (Anaerobic Respiration) Isethionate->Sulfite_H2S

Caption: Anaerobic metabolism of taurine to this compound and its subsequent reduction or dissimilation.

Regulatory_Comparison cluster_aerobic Aerobic Regulation (e.g., Cupriavidus necator) cluster_anaerobic Anaerobic Regulation (e.g., Rhodobacter capsulatus) SauR SauR (Transcriptional Regulator) Sau_promoter sauSTU promoter SauR->Sau_promoter activates Sau_genes sauS, sauT, sauU genes Sau_promoter->Sau_genes transcription Sulfoacetate_inducer Sulfoacetate (Inducer) Sulfoacetate_inducer->SauR binds to TauR TauR (Transcriptional Regulator) Tau_promoter tpa promoter TauR->Tau_promoter activates Tau_genes tpa, xsc genes Tau_promoter->Tau_genes transcription Taurine_inducer Taurine (Inducer) Taurine_inducer->TauR binds to

Caption: Comparison of the transcriptional regulation logic for this compound-related metabolism.

Conclusion

The metabolism of this compound is a clear example of microbial metabolic diversity, shaped by the presence or absence of oxygen. Aerobic bacteria have evolved pathways to catabolize this compound for growth, centered around the oxidative activity of this compound dehydrogenase. In contrast, anaerobic bacteria primarily utilize reductive pathways, with this compound reductase playing a key role in detoxification and, in some cases, dissimilatory sulfur metabolism. The distinct enzyme kinetics and regulatory strategies underscore the specialized adaptations of these bacteria to their respective environments. For researchers in drug development, these pathways, particularly in anaerobic gut microbes, may present novel targets for modulating the production of metabolically important compounds like H₂S. Further investigation into the specific transcriptional regulators and the full range of bacteria capable of these metabolic transformations will continue to illuminate their roles in environmental and human health.

References

A Comparative Guide to Derivatization Agents for Sulfoacetaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfoacetaldehyde, a key metabolite in taurine (B1682933) catabolism, is crucial for understanding various physiological and pathological processes. Due to its reactive and polar nature, direct analysis of this compound is challenging, necessitating derivatization to enhance its detectability and chromatographic performance. This guide provides a comprehensive comparison of three common derivatization agents—2,4-Dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and D-Cysteine—for the analysis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Derivatization Agents

The choice of derivatization agent is critical and depends on the analytical platform available (GC-MS or LC-MS), the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of DNPH, PFBHA, and D-Cysteine for aldehyde analysis.

Feature2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)D-Cysteine
Analytical Platform LC-UV, LC-MSGC-MSLC-MS/MS
Reaction Principle Forms a stable hydrazoneForms a stable oximeForms a thiazolidine-4-carboxylic acid derivative
Typical Reaction Conditions Acidic (pH ~3-5), 40°C for 1 hour[1]Mildly acidic (pH 4-6), 60°C for 60 minutes[2]Neutral (pH 7.0), 50°C for 10 minutes[3][4]
Derivative Properties Good chromophore for UV detection, suitable for LC-MS[5][6]Volatile and thermally stable, ideal for GC-MS[7][8]Readily ionized for sensitive MS/MS detection[4]
Isomer Formation Can form syn- and anti-isomers with asymmetric aldehydesCan form syn- and anti-isomers with asymmetric aldehydes[7]Forms a single diastereomer with chiral aldehydes
Reported Aldehyde LODs 7-28 nM (for various aliphatic aldehydes by HPLC-UV)[9]0.005-0.006 nM (for hexanal (B45976) and heptanal (B48729) by GC-MS)[10]0.2-1.9 µg/L (for various aliphatic aldehydes by LC-MS/MS)[3][4]
Advantages Well-established method, versatile for LC-based analyses[10]High sensitivity for GC-MS, thermally stable derivatives[8]Rapid and mild reaction conditions, high specificity[3][4]
Disadvantages Longer reaction times, potential for derivative instability, isomer formation[1]Requires GC-MS instrumentation, potential for isomer formationRequires LC-MS/MS for optimal detection

Experimental Protocols

Detailed methodologies for the derivatization of this compound (or similar short-chain aldehydes) using DNPH, PFBHA, and D-Cysteine are provided below.

DNPH Derivatization for LC-MS Analysis

This protocol is adapted from methods used for the analysis of this compound and other polar carbonyl compounds.[5][11]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard or sample

  • Vortex mixer

  • Heating block or water bath

  • LC-MS system

Procedure:

  • To 100 µL of aqueous sample or standard, add 100 µL of the DNPH derivatizing reagent.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 40°C for 60 minutes in a sealed vial.[1]

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for direct injection into the LC-MS system.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 3.0 x 150 mm, 1.9 µm)[12]

    • Mobile Phase A: 0.1% Formic acid in Water[11]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[11]

    • Gradient: A linear gradient from 15% to 75% Mobile Phase B over 15 minutes is a good starting point.[11]

    • Flow Rate: 0.5 mL/min[12]

    • Injection Volume: 0.5 µL[12]

    • Detection: Negative ion electrospray ionization (ESI) is often used for DNPH derivatives.[6] Monitor for the deprotonated molecule [M-H]⁻ of the this compound-DNPH derivative.

PFBHA Derivatization for GC-MS Analysis

This protocol is based on established methods for the analysis of short-chain aldehydes.[7][10]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[7]

  • Hexane (B92381) or other suitable extraction solvent

  • Sodium sulfate (B86663) (anhydrous)

  • This compound standard or sample

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Procedure:

  • To 500 µL of aqueous sample or standard in a vial, add 100 µL of the PFBHA solution.[7]

  • Seal the vial and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.[7]

  • Allow the layers to separate. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS system.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C[13]

    • Column: A non-polar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Program: Start at 40°C, hold for 4 minutes, then ramp at 20°C/min to 80°C, hold for 4 minutes, then ramp at 2.5°C/min to 170°C, and finally ramp at 20°C/min to 250°C and hold for 1 minute.[13]

    • MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for the pentafluorobenzyl group. Monitor for characteristic ions of the this compound-PFBHA oxime.

D-Cysteine Derivatization for LC-MS/MS Analysis

This protocol is adapted from a method developed for the analysis of various aliphatic aldehydes.[3][4]

Materials:

  • D-Cysteine solution (e.g., 1 mg/mL in water)

  • Phosphate (B84403) buffer (pH 7.0)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound standard or sample

  • Vortex mixer

  • Heating block or water bath

  • LC-MS/MS system

Procedure:

  • In a vial, mix 50 µL of the sample or standard with 50 µL of phosphate buffer (pH 7.0).

  • Add 50 µL of the D-Cysteine solution.

  • Vortex the mixture and incubate at 50°C for 10 minutes.[3][4]

  • After incubation, the reaction mixture can be directly injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the derivative from the sample matrix.

    • Detection: Positive ion electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). Monitor for the specific precursor-to-product ion transition of the this compound-D-Cysteine derivative.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of taurine to this compound, a key step in taurine catabolism.

Taurine_Metabolism Taurine Taurine This compound This compound Taurine->this compound Taurine-pyruvate aminotransferase Acetate_Sulfite Acetate + Sulfite This compound->Acetate_Sulfite This compound sulfo-lyase Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (containing this compound) Derivatization Derivatization with Agent (DNPH, PFBHA, or D-Cysteine) Sample->Derivatization Extraction Liquid-Liquid Extraction (for PFBHA) Derivatization->Extraction if required Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Direct Injection Extraction->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification Derivatization_Reactions cluster_DNPH DNPH Reaction cluster_PFBHA PFBHA Reaction cluster_Cysteine D-Cysteine Reaction Sulfoacetaldehyde1 This compound DNPH_Derivative This compound-DNPH (Hydrazone) Sulfoacetaldehyde1->DNPH_Derivative + DNPH DNPH Sulfoacetaldehyde2 This compound PFBHA_Derivative This compound-PFBHA (Oxime) Sulfoacetaldehyde2->PFBHA_Derivative + PFBHA PFBHA Sulfoacetaldehyde3 This compound Cysteine_Derivative Thiazolidine Derivative Sulfoacetaldehyde3->Cysteine_Derivative + Cysteine D-Cysteine

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Sulfoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the lack of specific hazard information for sulfoacetaldehyde, a conservative approach assuming high hazard is mandatory. Researchers, scientists, and drug development professionals must adhere to the following immediate safety protocols when handling this compound for disposal:

  • Personal Protective Equipment (PPE): At a minimum, wear a chemical-resistant laboratory coat, safety goggles, a face shield, and double-glove with chemically resistant gloves (e.g., nitrile).

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Spill Kit: Ensure a fully stocked chemical spill kit is readily accessible.

Step-by-Step Disposal Protocol for this compound (as an Uncharacterized Chemical)

The disposal of a chemical with unknown properties must be handled systematically to ensure the safety of all laboratory personnel and compliance with regulatory standards.

  • Cease Further Use: Stop any ongoing experiments involving this compound until clear disposal guidelines are established with your EHS office.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.[1]

    • Do not mix this compound waste with any other waste streams.[2][3]

  • Containerization:

    • Place the waste in a compatible, leak-proof container with a secure screw-on cap. The container should be in good condition with no signs of rust or leaks.[2]

    • If the original container is compromised, transfer the waste to a new, appropriate container.

  • Labeling:

    • Immediately label the waste container as "Hazardous Waste."[2]

    • On the hazardous waste tag, clearly write "this compound" and indicate that the hazards are "Unknown."

    • Include the name of the principal investigator, the laboratory room number, and the date of waste generation.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS office about the uncharacterized this compound waste.[2][4]

    • Provide them with all available information about the substance. The EHS office will provide specific instructions for the analysis (if required) and subsequent disposal. The cost of analysis for unknown chemicals can be significant.[5]

  • Waste Pickup:

    • Follow your EHS office's procedures for requesting a hazardous waste pickup. Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[4][6]

Summary of Disposal Plan and Safety Metrics

The following table summarizes the critical operational parameters and logistical information for the disposal of this compound as an uncharacterized chemical.

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Hazards Unknown)In the absence of a specific SDS, assume the highest level of hazard.
PPE Requirement Lab coat, safety goggles, face shield, double gloves (chemically resistant)To protect against potential skin, eye, and respiratory exposure to an uncharacterized substance.[1]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of potentially harmful vapors.
Waste Segregation Store separately from all other chemical wasteTo prevent dangerous reactions with other chemicals.[2]
Container Type Compatible, leak-proof container with a secure lidTo prevent spills and leaks during storage and transport.[2]
Labeling Protocol "Hazardous Waste," "this compound," "Hazards Unknown," PI name, lab, dateTo ensure clear identification and safe handling by EHS personnel.[2][5]
Primary Action Contact Institutional EHS Office EHS will provide the definitive and compliant disposal procedure for your location.[2][4]

Experimental Workflow for Disposal of Uncharacterized Chemicals

The logical flow for handling and disposing of a chemical like this compound, for which a specific SDS is unavailable, is depicted below. This process prioritizes safety and regulatory compliance by involving the appropriate institutional safety personnel.

cluster_prep Phase 1: Initial Handling and Assessment cluster_procedure Phase 2: Disposal Procedure cluster_ehs Phase 3: Final Disposition start Chemical Identified (this compound) sds_check Search for Specific SDS start->sds_check sds_unavailable SDS Not Available sds_check->sds_unavailable treat_unknown Treat as Chemical with Unknown Hazards sds_unavailable->treat_unknown ppe Don Appropriate PPE treat_unknown->ppe segregate Segregate Waste ppe->segregate containerize Containerize and Label Waste (Mark as 'Hazards Unknown') segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS Office for Guidance store->contact_ehs ehs_pickup Arrange for EHS Hazardous Waste Pickup contact_ehs->ehs_pickup end_node Disposal Complete ehs_pickup->end_node

Figure 1. Logical workflow for the safe disposal of a chemical with unknown hazards.

References

Essential Safety and Logistics for Handling Sulfoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific safety protocols for Sulfoacetaldehyde is limited. The following guidance is based on the known hazards of the closely related compound, Acetaldehyde, and general best practices for laboratory safety. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this chemical.

This compound, while a key intermediate in biochemical pathways, requires careful handling in a laboratory setting due to the potential hazards associated with its aldehyde functional group. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Hazard Identification

Based on data for Acetaldehyde, this compound should be treated as a hazardous substance. Acetaldehyde is a highly flammable liquid and vapor that can cause serious eye irritation and respiratory irritation.[1][2][3] It is also a suspected carcinogen and may cause genetic defects.[1][2]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Preparing Solutions Safety goggles with side shields and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatWork in a certified chemical fume hood
Conducting Reactions Safety goggles with side shields and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatWork in a certified chemical fume hood
Transferring/Pouring Safety goggles with side shields and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over a flame-resistant lab coatWork in a certified chemical fume hood
Handling Spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (Butyl rubber or Viton® recommended)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural guidance outlines the steps to be taken before, during, and after handling the chemical.

1. Pre-Handling Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[4][5]

  • Inspect PPE: Check all PPE for signs of wear and tear, ensuring gloves have no perforations and safety glasses are not cracked.[6]

  • Prepare Work Area: Ensure the work area is clean, uncluttered, and free of ignition sources.[1]

2. Safe Handling Protocol:

  • Work in a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and equipment when transferring the substance.[1][4]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[1][4]

  • Avoid Incompatible Materials: Keep this compound away from oxidizing agents, acids, bases, and other incompatible materials.

  • Keep Containers Closed: Ensure containers are tightly sealed when not in use to prevent the escape of vapors.[1][4]

3. Post-Handling Procedures:

  • Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Properly Store Chemical: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Recommended storage is in a refrigerator or flammables cabinet.[5]

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.

  • Wash Hands Thoroughly: Wash hands with soap and water immediately after handling the chemical and removing PPE.[7]

Decontamination and Disposal Plan

Decontamination:

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (such as ethanol, if compatible with the equipment) followed by washing with soap and water.

  • Surfaces: For surface decontamination, use a 10% bleach solution, allowing for a sufficient contact time before wiping clean.[8]

Spill Response:

  • Small Spills (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a 10% bleach solution.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled hazardous waste container.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour this compound down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Preparation handling Handling in Fume Hood post_handling Post-Handling disposal Waste Disposal check_hood Verify Fume Hood check_ppe Inspect PPE check_hood->check_ppe locate_safety Locate Safety Equipment check_ppe->locate_safety weigh Weigh Chemical locate_safety->weigh prepare_solution Prepare Solution weigh->prepare_solution run_reaction Run Reaction prepare_solution->run_reaction decontaminate Decontaminate Workspace run_reaction->decontaminate collect_waste Collect Hazardous Waste run_reaction->collect_waste store Store Chemical decontaminate->store doff_ppe Doff PPE store->doff_ppe dispose_waste Dispose via EHS collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.